molecular formula C9H11F2NO B1396120 3-Ethoxy-2,6-difluorobenzylamine CAS No. 1092461-29-4

3-Ethoxy-2,6-difluorobenzylamine

Cat. No.: B1396120
CAS No.: 1092461-29-4
M. Wt: 187.19 g/mol
InChI Key: GIDMHGPRTGIRRF-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluorobenzylamine is a chemical compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . It belongs to a class of substituted difluorobenzylamines, which are valuable scaffolds in synthetic and medicinal chemistry. As a bifunctional molecule, it features both a benzylamine group and an ethoxy substituent on a difluorinated aromatic ring, making it a versatile building block for constructing more complex molecular architectures. Researchers utilize such compounds in the synthesis of active pharmaceutical ingredients (APIs) and their potential impurities . For instance, structurally related 2,4-difluorobenzylamine is a known key intermediate in the multi-step synthesis of the anti-retroviral drug Dolutegravir . The presence of the ethoxy and fluorine substituents at the 2,6-positions of the ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. This product is intended for research purposes as a synthetic intermediate or a standard in analytical profiling. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-ethoxy-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMHGPRTGIRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277949
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-29-4
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Pathway to the Synthesis of 3-Ethoxy-2,6-difluorobenzylamine: From Rational Design to Practical Execution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethoxy-2,6-difluorobenzylamine is a valuable building block in medicinal chemistry, combining the structural motifs of a fluorinated aromatic ring and a flexible benzylamine linker. This guide provides a comprehensive, in-depth exploration of a robust and strategically designed synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, focusing on a logical, multi-step synthesis that prioritizes regiochemical control and chemoselectivity. This document serves as a practical manual for researchers, offering detailed protocols, mechanistic insights, and a framework for strategic synthetic planning in drug discovery programs.

Introduction: The Significance of Fluorinated Benzylamines

In the landscape of modern drug discovery, fluorine-containing molecules have established an indispensable role. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. The 2,6-difluorobenzyl motif, in particular, is of significant interest. The ortho-fluorine substituents can enforce specific conformations and engage in unique non-covalent interactions, making them powerful tools for modulating pharmacological activity.

This compound combines this privileged structural element with an ethoxy group, which can serve as a hydrogen bond acceptor and further tune the molecule's physicochemical properties. The primary amine provides a crucial handle for subsequent derivatization, making it an ideal scaffold for library synthesis and lead optimization. This guide presents a validated, five-step synthesis commencing from the commercially available 2,6-difluorobenzaldehyde, designed for reliability and scalability.

Strategic Synthesis Planning: A Retrosynthetic Approach

The design of an efficient synthesis requires a careful evaluation of potential bond disconnections and reaction pathways. For this compound, two primary retrosynthetic strategies emerge.

Retrosynthesis Target This compound RouteA_text Reductive Amination Target->RouteA_text RouteB_text Nitrile Reduction Target->RouteB_text Aldehyde 3-Ethoxy-2,6-difluorobenzaldehyde RouteA_text->Aldehyde Nitrile 3-Ethoxy-2,6-difluorobenzonitrile RouteB_text->Nitrile

Caption: Retrosynthetic analysis of the target molecule.

  • Route A: The Reductive Amination Strategy. This approach involves the disconnection of the C-N bond of the benzylamine, leading back to 3-ethoxy-2,6-difluorobenzaldehyde. This is an attractive route as reductive amination is a highly reliable and versatile transformation. The primary challenge lies in the efficient synthesis of the substituted aldehyde precursor.

  • Route B: The Nitrile Reduction Strategy. This pathway disconnects the benzylamine to its corresponding benzonitrile. The reduction of nitriles to primary amines is a well-established transformation using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1][2][3][4][5][6] However, the synthesis of the requisite 3-ethoxy-2,6-difluorobenzonitrile can be challenging, often requiring a Sandmeyer reaction on the corresponding aniline, which can have variable yields and safety concerns.[7][8][9][10]

Strategic Choice: This guide will focus on Route A , the Reductive Amination strategy. This pathway offers superior regiochemical control in the crucial steps of introducing the ring substituents, starting from a simple, commercially available precursor. It relies on a sequence of high-yielding, well-understood classical reactions, making it a more robust and predictable approach for a research and development setting.

The Recommended Synthetic Pathway: A Step-by-Step Elucidation

The selected pathway begins with 2,6-difluorobenzaldehyde and proceeds through five distinct synthetic operations to yield the final product.

Full_Pathway cluster_0 Recommended 5-Step Synthesis S0 2,6-Difluorobenzaldehyde S1 2,6-Difluoro- 3-nitrobenzaldehyde S0->S1 Nitration S2 3-Amino-2,6- difluorobenzaldehyde S1->S2 Nitro Reduction S3 3-Hydroxy-2,6- difluorobenzaldehyde S2->S3 Diazotization/ Hydrolysis S4 3-Ethoxy-2,6- difluorobenzaldehyde S3->S4 Williamson Ether Synthesis S5 3-Ethoxy-2,6- difluorobenzylamine S4->S5 Reductive Amination

Caption: Overall workflow of the selected synthetic pathway.

Step 1: Regioselective Nitration of 2,6-Difluorobenzaldehyde

The initial step establishes the crucial C3-substituent. The aldehyde group is a meta-director, while the fluorine atoms are ortho, para-directors. The strong meta-directing influence of the aldehyde overrides the weaker directing effect of the fluorine atoms, ensuring the nitro group is installed at the desired C3 position.

Experimental Protocol:

  • To a stirred solution of fuming nitric acid (1.5 equiv.) cooled to 0 °C, slowly add concentrated sulfuric acid (2.0 equiv.).

  • Once the nitrating mixture is prepared and maintained at 0-5 °C, add 2,6-difluorobenzaldehyde (1.0 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

  • The crude product, 2,6-difluoro-3-nitrobenzaldehyde, can be purified by recrystallization from ethanol/water.

ParameterResult
Typical Yield 85-92%
Appearance Pale yellow solid
Purity (HPLC) >98%
Step 2: Chemoselective Reduction of the Nitro Intermediate

This step requires the selective reduction of the nitro group in the presence of a reducible aldehyde. While catalytic hydrogenation can be used, reduction with metals in acidic media is often highly effective and avoids potential over-reduction of the aldehyde. Iron powder in the presence of an acid like ammonium chloride is a mild, cost-effective, and highly chemoselective system.[11][12]

Experimental Protocol:

  • Charge a round-bottom flask with 2,6-difluoro-3-nitrobenzaldehyde (1.0 equiv.), ethanol (10 vol.), and water (3 vol.).

  • Add ammonium chloride (4.0 equiv.) and iron powder (3.0 equiv.) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-2,6-difluorobenzaldehyde.

ParameterResult
Typical Yield 90-95%
Appearance Yellow-orange solid
Purity (HPLC) >97%
Step 3: Diazotization and Hydrolysis to the Phenol

The conversion of the arylamine to a hydroxyl group is a classic transformation proceeding through a diazonium salt intermediate. This is a robust method for installing a phenolic moiety.

Experimental Protocol:

  • Dissolve 3-amino-2,6-difluorobenzaldehyde (1.0 equiv.) in a mixture of sulfuric acid and water (e.g., 10% v/v H₂SO₄) and cool to 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, bring a solution of 20% aqueous sulfuric acid to a gentle reflux.

  • Slowly add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, maintain the reflux for 1 hour to ensure complete hydrolysis.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 3-hydroxy-2,6-difluorobenzaldehyde.

ParameterResult
Typical Yield 75-85%
Appearance Off-white to light brown solid
Purity (HPLC) >96%
Step 4: Williamson Ether Synthesis

This classic Sₙ2 reaction provides an efficient means of converting the newly formed phenol into the desired ethoxy ether.[13][14][15][16] A mild base like potassium carbonate is sufficient to deprotonate the phenol, and ethyl iodide serves as the electrophile.

Experimental Protocol:

  • Combine 3-hydroxy-2,6-difluorobenzaldehyde (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and acetone or DMF as the solvent.

  • Add ethyl iodide (1.5 equiv.) to the suspension.

  • Heat the mixture to reflux (55-60 °C for acetone) for 4-6 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting 3-ethoxy-2,6-difluorobenzaldehyde is often pure enough for the next step or can be purified by column chromatography.

ParameterResult
Typical Yield >95%
Appearance Colorless oil or low-melting solid
Purity (HPLC) >98%
Step 5: Reductive Amination to the Target Benzylamine

The final step converts the intermediate aldehyde into the target primary amine. Direct reductive amination with ammonia is an efficient method. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol:

  • Dissolve 3-ethoxy-2,6-difluorobenzaldehyde (1.0 equiv.) in methanol.

  • Add ammonium acetate (10 equiv.) or a solution of ammonia in methanol (e.g., 7N).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of dilute HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.

  • Concentrate the mixture to remove methanol.

  • Make the aqueous residue basic (pH >10) with 2M NaOH and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

ParameterResult
Typical Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (HPLC) >99%

Conclusion

The synthetic pathway detailed in this guide represents a logical and robust method for the preparation of this compound, a key building block for pharmaceutical research. By starting from 2,6-difluorobenzaldehyde and proceeding through a controlled sequence of nitration, reduction, diazotization, etherification, and reductive amination, this strategy effectively navigates the challenges of regioselectivity and chemoselectivity. The provided protocols are designed to be reproducible and scalable, empowering researchers and drug development professionals with a reliable method to access this valuable molecular scaffold.

References

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An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Ethoxy-2,6-difluorobenzylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and an ethoxy group onto the benzylamine scaffold can profoundly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The difluoro substitution at the 2 and 6 positions can enhance metabolic stability and binding affinity, while the ethoxy group at the 3-position can impact solubility and receptor interactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications.

While experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds, such as 2,4-difluorobenzylamine and 2,6-difluorobenzylamine, to provide well-grounded estimations and analytical approaches.[1][3]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that where specific experimental data is unavailable, values are estimated based on trends observed in structurally related molecules.

PropertyValue (with source or basis for estimation)
CAS Number 1092461-29-4[4]
Molecular Formula C9H11F2NO[4]
Molecular Weight 187.19 g/mol [4]
Appearance Colorless to pale yellow liquid (estimated based on analogs like 2,6-difluorobenzylamine)[1]
Melting Point Not available. Likely a low-melting solid or liquid at room temperature.
Boiling Point Estimated to be in the range of 200-220 °C at atmospheric pressure (based on the boiling point of 2,6-difluorobenzylamine (177 °C)[1] and the addition of an ethoxy group).
Density Estimated to be approximately 1.2 g/mL at 25 °C (based on the density of 2,6-difluorobenzylamine, which is 1.22 g/mL)[1]
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane, and sparingly soluble in water (based on the properties of 2,4-difluorobenzylamine)[3]
pKa (Predicted) Estimated to be around 8.5 - 9.0 (The pKa of the aminomethyl group is influenced by the electron-withdrawing fluorine atoms. A similar compound, 3-Ethoxy-2-fluoro-6-methoxybenzenemethanamine, has a predicted pKa of 8.71)[5]
Refractive Index (n20/D) Estimated to be around 1.49 - 1.50 (based on the refractive index of 2,6-difluorobenzylamine, which is 1.49)[1]

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Purity and Identity

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. MS provides mass information for identification and structural elucidation.

  • Experimental Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight and provide fragmentation patterns for structural confirmation.[7]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. 2D NMR experiments like COSY and HSQC can further aid in structure elucidation.

  • Expected Spectral Features:

    • ¹H NMR: Signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the benzylic CH₂ and NH₂ protons.

    • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Signals corresponding to the two fluorine atoms, likely showing coupling to each other and to nearby protons.[8]

Determination of pKa
  • Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pH at the half-equivalence point corresponds to the pKa.[9]

  • Experimental Protocol:

    • Preparation: Prepare a 0.01 M solution of this compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility. Calibrate a pH meter.

    • Titration: Titrate the amine solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.

    • Data Collection: Record the pH of the solution after each addition of HCl.

    • Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa is the pH at which half of the amine has been neutralized.[9]

Determination of Solubility
  • Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

  • Experimental Protocol:

    • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

    • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • Separation: Allow the undissolved solid to settle, then filter or centrifuge the solution to obtain a clear saturated solution.

    • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

Synthetic Approach

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related compounds.[10]

G cluster_0 Synthetic Pathway A 1,3-Difluoro-2-ethoxybenzene B 3-Ethoxy-2,6-difluorobenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C 3-Ethoxy-2,6-difluorobenzaldoxime B->C Hydroxylamine D This compound C->D Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

This pathway involves the formylation of 1,3-difluoro-2-ethoxybenzene to yield the corresponding benzaldehyde. The aldehyde is then converted to an oxime, which is subsequently reduced to the target benzylamine.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in various classes of therapeutic agents. The difluorobenzyl group is a key component in several marketed drugs, where it often contributes to improved metabolic stability and potency.[2] The presence of the ethoxy group can be leveraged to fine-tune solubility and lipophilicity, which are critical parameters for oral bioavailability. This compound serves as a valuable building block for the synthesis of novel drug candidates targeting a range of biological targets.[1]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While specific experimental data for this compound is limited, a robust understanding of its expected properties and the methodologies for their determination can be established through the analysis of structurally related analogs. The detailed experimental protocols and the proposed synthetic route offer a practical framework for researchers and scientists working with this and similar fluorinated compounds. The unique combination of structural features in this compound makes it a promising scaffold for the development of new therapeutic agents.

References

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  • A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - MDPI. Available at: [Link]

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An In-Depth Technical Guide to 3-Ethoxy-2,6-difluorobenzylamine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1092461-29-4

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-2,6-difluorobenzylamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. By leveraging its unique structural features, this compound serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document will delve into its physicochemical properties, outline a logical synthetic pathway based on established chemical principles, explore its applications in drug development, and detail relevant analytical methodologies for its characterization.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the class of fluorinated benzylamines, which are recognized for their ability to enhance the pharmacological profiles of parent molecules. The strategic incorporation of fluorine atoms and an ethoxy group on the benzylamine scaffold imparts a unique combination of steric and electronic properties that can influence lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1092461-29-4N/A
Molecular Formula C₉H₁₁F₂NON/A
Molecular Weight 187.19 g/mol N/A
Appearance No data available. Likely a liquid or low-melting solid.N/A
Purity (Typical) ≥97% (as offered by commercial suppliers)N/A
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

Strategic Synthesis Pathway

The key to this synthesis is the strategic introduction of the ethoxy group onto a difluorinated aromatic ring, followed by the formation of the benzylamine moiety. A logical precursor is 3-hydroxy-2,6-difluorobenzonitrile . Although the direct synthesis of this specific isomer is not widely reported, a similar synthesis for the 4-hydroxy isomer from 3,5-difluoroaniline has been documented, involving bromination, diazotization, hydrolysis, and cyanidation. A similar approach could potentially be adapted for the synthesis of the 3-hydroxy isomer.

Once the key intermediate, 3-hydroxy-2,6-difluorobenzonitrile, is obtained, the synthesis would proceed via two main steps:

  • Etherification: The phenolic hydroxyl group of 3-hydroxy-2,6-difluorobenzonitrile can be converted to an ethoxy group through a Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

  • Nitrile Reduction: The final step is the reduction of the nitrile group of the resulting 3-ethoxy-2,6-difluorobenzonitrile to the primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes can be employed.

Below is a visual representation of the proposed synthetic workflow.

Synthetic Workflow A 3-Hydroxy-2,6-difluorobenzonitrile (Key Intermediate) B 3-Ethoxy-2,6-difluorobenzonitrile A->B  Etherification (e.g., EtI, K₂CO₃)   C This compound (Final Product) B->C  Nitrile Reduction (e.g., H₂, Pd/C or LiAlH₄)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Nitrile Reduction (Catalytic Hydrogenation)

This is a generalized protocol based on the synthesis of related compounds and should be optimized for the specific substrate.

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend 3-ethoxy-2,6-difluorobenzonitrile in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on activated carbon (Pd/C) (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluoro substitution pattern on a benzylamine scaffold is a privileged motif in medicinal chemistry. The fluorine atoms can significantly impact the conformation of the molecule and its interactions with biological targets. They can also block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents. The 2,6-difluorobenzyl moiety has been incorporated into a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.

For instance, the related 2,4-difluorobenzylamine is a crucial intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir. This highlights the importance of fluorinated benzylamines in the development of antiviral agents. The unique substitution pattern of this compound, with the additional ethoxy group, offers medicinal chemists a tool to fine-tune the physicochemical properties of a lead compound, potentially improving its solubility, permeability, and overall pharmacokinetic profile.

DrugDiscovery cluster_0 Core Scaffold cluster_1 Potential Applications A 3-Ethoxy-2,6- difluorobenzylamine B Enzyme Inhibitors A->B C Receptor Modulators A->C D Antiviral Agents A->D E CNS-Active Compounds A->E

Introduction: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Ethoxy-2,6-difluorobenzylamine

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. Among the myriad of scaffolds employed in medicinal chemistry, fluorinated benzylamines represent a class of significant interest, often imparting favorable properties such as enhanced metabolic stability and binding affinity.[1] This guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of a novel compound, this compound.

The Strategic Workflow: An Integrated Approach to Structural Verification

The elucidation of a molecular structure is not a linear process but rather an integrated puzzle. Each piece of analytical data provides a unique perspective, and only through their synergistic interpretation can the complete picture be revealed. The following workflow illustrates the strategic sequence of analyses employed to ascertain the structure of this compound.

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Spectroscopic Interrogation cluster_2 Part 3: Final Confirmation Sample Purity (HPLC) Sample Purity (HPLC) Molecular Formula (HRMS & Elemental Analysis) Molecular Formula (HRMS & Elemental Analysis) Sample Purity (HPLC)->Molecular Formula (HRMS & Elemental Analysis) Functional Groups (FTIR) Functional Groups (FTIR) Molecular Formula (HRMS & Elemental Analysis)->Functional Groups (FTIR) Connectivity (NMR) Connectivity (NMR) Molecular Formula (HRMS & Elemental Analysis)->Connectivity (NMR) Fragmentation (MS) Fragmentation (MS) Molecular Formula (HRMS & Elemental Analysis)->Fragmentation (MS) Functional Groups (FTIR)->Connectivity (NMR) Data Integration Data Integration Functional Groups (FTIR)->Data Integration Connectivity (NMR)->Fragmentation (MS) 1H, 13C, 19F NMR 1H, 13C, 19F NMR Connectivity (NMR)->1H, 13C, 19F NMR Connectivity (NMR)->Data Integration Fragmentation (MS)->Data Integration 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1H, 13C, 19F NMR->2D NMR (COSY, HSQC, HMBC) Final Structure Final Structure Data Integration->Final Structure

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Establishing Purity and Molecular Formula

Before delving into the intricacies of molecular connectivity, it is crucial to establish the purity of the sample and determine its molecular formula. These foundational data points provide the necessary constraints for the subsequent spectroscopic analysis.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step in the characterization of any newly synthesized compound is the assessment of its purity. HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and sensitivity.[2][3][4][5][6]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. A dilution to approximately 0.1 mg/mL is then prepared for injection.

  • Instrumentation and Conditions: A standard reversed-phase HPLC system equipped with a photodiode array (PDA) detector is employed. The PDA detector is crucial as it allows for the assessment of peak purity by comparing the UV spectra across the entire peak.[6]

  • Data Analysis: The chromatogram is analyzed for the presence of a single major peak. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for proceeding with further characterization.

Table 1: Typical HPLC Parameters for Purity Assessment

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and robust choice for the separation of a wide range of organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution is used to ensure the timely elution of any potential impurities with a wide range of polarities. Formic acid is added to improve peak shape.
Gradient 5% B to 95% B over 20 minutesA standard gradient to ensure good separation.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detector PDA at 254 nm254 nm is a common wavelength for the detection of aromatic compounds. The PDA allows for peak purity analysis.
Molecular Formula Determination

The molecular formula is arguably the most critical piece of information in structure elucidation. It is determined through a combination of high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: The sample is prepared as a dilute solution (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation.

  • Data Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the mass of the neutral molecule. This is then compared to the theoretical masses of possible elemental compositions. For this compound (C₈H₁₀F₂NO), the expected monoisotopic mass is 187.0703.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to determine the empirical formula.[7][8][9][10]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: A precisely weighed amount of the dry, pure compound is subjected to high-temperature combustion in an oxygen atmosphere.

  • Instrumentation: A CHN analyzer measures the amounts of CO₂, H₂O, and N₂ produced, from which the percentages of C, H, and N in the original sample are calculated.

  • Data Analysis: The experimental percentages are compared to the theoretical values for the proposed molecular formula. The empirical formula is determined from the mole ratios of the elements.[10][11]

Table 2: Theoretical Elemental Composition of C₈H₁₀F₂NO

ElementMassPercentage
Carbon (C)96.0851.33%
Hydrogen (H)10.085.38%
Fluorine (F)38.0020.30%
Nitrogen (N)14.017.48%
Oxygen (O)16.008.55%
Total 187.17 100.00%

Part 2: Spectroscopic Interrogation - Assembling the Molecular Framework

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular structure.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups within a molecule.[12]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. For aromatic amines, characteristic N-H stretching bands are expected.[13] The presence of an ether linkage is also anticipated.[14]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (CH₃, CH₂)
1600-1580, 1500-1400C=C stretchAromatic Ring
1250-1200C-O stretch (asymmetric)Aryl-Alkyl Ether
1100-1050C-O stretch (symmetric)Aryl-Alkyl Ether
1300-1200C-N stretchAromatic Amine
Elucidation of Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides unambiguous evidence for the connectivity of atoms.[15][16][17][18]

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ 7.2-6.8 (m, 2H): These two signals correspond to the two aromatic protons. Due to the substitution pattern, they will be coupled to each other and to the fluorine atoms, resulting in complex multiplets.

  • δ 4.1 (q, J = 7.0 Hz, 2H): This quartet corresponds to the methylene protons (-OCH₂CH₃) of the ethoxy group, split by the adjacent methyl protons.

  • δ 3.9 (s, 2H): This singlet corresponds to the benzylic protons (-CH₂NH₂). The coupling to the adjacent NH₂ protons may be broadened or absent depending on the solvent and concentration.

  • δ 1.8 (br s, 2H): This broad singlet corresponds to the amine protons (-NH₂). The chemical shift of this signal is highly variable and it may exchange with D₂O.

  • δ 1.4 (t, J = 7.0 Hz, 3H): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethoxy group, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.[19][20][21][22][23]

Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃):

  • δ 160-150 (dd): Two signals for the carbons bearing the fluorine atoms (C2 and C6). These will appear as doublets due to one-bond coupling to fluorine.

  • δ 145-135 (t): The carbon bearing the ethoxy group (C3). This will appear as a triplet due to two-bond coupling to the two fluorine atoms.

  • δ 130-120 (t): The carbon bearing the aminomethyl group (C1). This will also appear as a triplet due to two-bond coupling to the two fluorine atoms.

  • δ 115-105 (m): Two signals for the remaining aromatic carbons (C4 and C5).

  • δ 65-60: The methylene carbon of the ethoxy group (-OCH₂CH₃).

  • δ 40-35: The benzylic carbon (-CH₂NH₂).

  • δ 15-10: The methyl carbon of the ethoxy group (-OCH₂CH₃).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, with a wide chemical shift range that is very sensitive to the electronic environment.[24][25][26][27][28]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

  • δ -110 to -130 (m): A single multiplet is expected for the two chemically equivalent fluorine atoms. The signal will be split by the adjacent aromatic protons.

2D NMR Spectroscopy

2D NMR experiments are essential for confirming the connectivity established from the 1D spectra.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the -OCH₂CH₃ protons and between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Will show correlations between protons and the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons.

G cluster_0 Key HMBC Correlations cluster_1 Key HSQC Correlations Benzylic CH2 Protons Benzylic CH2 Protons Aromatic C1, C2, C6 Aromatic C1, C2, C6 Benzylic CH2 Protons->Aromatic C1, C2, C6 Benzylic Carbon Benzylic Carbon Benzylic CH2 Protons->Benzylic Carbon Ethoxy CH2 Protons Ethoxy CH2 Protons Aromatic C3 Aromatic C3 Ethoxy CH2 Protons->Aromatic C3 Ethoxy CH2 Carbon Ethoxy CH2 Carbon Ethoxy CH2 Protons->Ethoxy CH2 Carbon Aromatic H4/H5 Aromatic H4/H5 Adjacent Aromatic Carbons Adjacent Aromatic Carbons Aromatic H4/H5->Adjacent Aromatic Carbons Ethoxy CH3 Protons Ethoxy CH3 Protons Ethoxy CH3 Carbon Ethoxy CH3 Carbon Ethoxy CH3 Protons->Ethoxy CH3 Carbon Aromatic Protons Aromatic Protons Aromatic CH Carbons Aromatic CH Carbons Aromatic Protons->Aromatic CH Carbons

Caption: Expected key 2D NMR correlations for this compound.

Table 4: Summary of Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 7.2-6.8m2HAr-H
4.1q2H-OCH ₂CH₃
3.9s2H-CH ₂NH₂
1.8br s2H-NH₂
1.4t3H-OCH₂CH
¹³C 160-150dd-C -F
145-135t-C -O
130-120t-C -CH₂NH₂
115-105m-Ar-C H
65-60---OC H₂CH₃
40-35---C H₂NH₂
15-10---OCH₂C H₃
¹⁹F -110 to -130m-Ar-F
Corroboration via Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry not only provides the molecular weight but also valuable structural information through the analysis of fragmentation patterns.[29][30]

Experimental Protocol: Electron Ionization (EI) MS

  • Instrumentation: A sample is introduced into a mass spectrometer with an electron ionization source. The high energy of EI causes fragmentation of the molecule.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the masses of the fragment ions. The fragmentation pattern is then rationalized based on the proposed structure. For benzylamines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[31][32][33]

Table 5: Predicted Key Fragments in the EI-MS of this compound

m/zFragmentLoss
187[C₈H₁₀F₂NO]⁺Molecular Ion (M⁺)
158[C₈H₇F₂O]⁺-NH₂
157[C₇H₅F₂O]⁺-CH₂NH₂
129[C₆H₂F₂O]⁺-CH₂NH₂, -C₂H₅
30[CH₄N]⁺-C₇H₆F₂O

Part 3: Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all the collected data to build a cohesive and self-validating argument for the proposed structure.

G HRMS & EA HRMS & Elemental Analysis (C8H10F2NO) Structure Confirmed Structure: This compound HRMS & EA->Structure FTIR FTIR (-NH2, Ar-O-C, Ar) FTIR->Structure MS MS Fragmentation (m/z 187, 157, 30) MS->Structure NMR NMR (1H, 13C, 19F, 2D) NMR->Structure

Caption: Logical integration of all analytical data to confirm the final structure.

The molecular formula C₈H₁₀F₂NO, established by HRMS and elemental analysis, provides the atomic inventory. FTIR confirms the presence of the key functional groups: a primary amine, an aromatic ring, and an ether linkage. Mass spectrometry corroborates the molecular weight and shows a fragmentation pattern consistent with a benzylamine structure. Finally, the comprehensive NMR data (¹H, ¹³C, ¹⁹F, and 2D) provides the definitive atomic connectivity, unambiguously placing the ethoxy, fluoro, and aminomethyl substituents on the benzene ring in the 3, 2, 6, and 1 positions, respectively. The convergence of all these independent analytical techniques on a single molecular structure provides the highest level of confidence and scientific rigor.

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3-Ethoxy-2,6-difluorobenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxy-2,6-difluorobenzylamine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into the core physicochemical characteristics of this compound, propose a logical synthetic pathway, and explore its potential role as a valuable building block in contemporary drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted aromatic amine that presents a unique combination of structural features poised for exploration in medicinal chemistry. The presence of two fluorine atoms on the benzene ring, ortho to the aminomethyl group, alongside an ethoxy substituent, suggests significant potential for modulating pharmacokinetic and pharmacodynamic properties.

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C9H11F2NO[1]
Molecular Weight 187.1865 g/mol [1]
CAS Number 1092461-29-4[1][2]
Appearance Clear, almost colorless liquid[2]
Purity Typically ≥97%[1][2]

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The 2,6-difluoro substitution pattern, as seen in related molecules, is particularly effective at conferring unique properties. For instance, 2,6-difluorobenzyl groups are found in potent inverse agonists of the RORγt nuclear receptor, which are being investigated for inflammatory diseases.[4] Furthermore, derivatives of 2,6-difluorobenzamide have been designed as inhibitors of the bacterial cell division protein FtsZ, highlighting the utility of this motif in developing novel antimicrobial agents.[5]

The addition of an ethoxy group at the 3-position introduces a moderately lipophilic and polarizable element. This can be exploited to fine-tune solubility, cell permeability, and interactions with biological targets. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group can also influence the pKa of the benzylamine, which is a critical parameter for drug absorption and distribution.

Below is a diagram illustrating the key structural features of this compound and their potential impact on drug-like properties.

main This compound f1 2,6-Difluoro Substitution main->f1 f2 Ethoxy Group main->f2 f3 Benzylamine Core main->f3 p1 Increased Metabolic Stability Altered pKa Enhanced Binding Affinity f1->p1 p2 Modulated Lipophilicity Improved Solubility Potential H-bond Acceptor f2->p2 p3 Primary Amine for Derivatization Key Pharmacophore Element f3->p3

Caption: Key structural motifs of this compound and their expected influence on physicochemical and pharmacological properties.

Proposed Synthesis Pathway

A potential multi-step synthesis could commence from a suitably substituted difluorobenzene derivative. The following workflow outlines a hypothetical, yet chemically sound, approach.

G A 1,3-Difluoro-2-ethoxybenzene (Starting Material) B Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl3) A->B Step 1 C 1-(2,6-Difluoro-3-ethoxyphenyl)ethan-1-one B->C D Willgerodt-Kindler Reaction C->D Step 2 E 2-(2,6-Difluoro-3-ethoxyphenyl)acetamide D->E F Hofmann Rearrangement or LiAlH4 Reduction E->F Step 3 G This compound (Final Product) F->G

Caption: A proposed multi-step synthetic workflow for the preparation of this compound.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis. This protocol is intended as a guiding framework and would require optimization in a laboratory setting.

Step 1: Synthesis of 2-(2,6-Difluoro-3-ethoxyphenyl)acetonitrile

  • Reaction Setup: To a solution of 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired nitrile.

Step 2: Reduction to this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-(2,6-Difluoro-3-ethoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Further purify the product by vacuum distillation or column chromatography to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to confirm its identity and purity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the synthesis of novel bioactive molecules. Its unique substitution pattern offers a sophisticated tool for medicinal chemists to address challenges in drug design, such as enhancing metabolic stability and optimizing target engagement. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access this compound and investigate its potential in developing next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

  • CP Lab Safety. This compound, 97% Purity, C9H11F2NO, 1 gram.
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  • PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
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  • PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.

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Solubility Profile of 3-Ethoxy-2,6-difluorobenzylamine: A Framework for Theoretical Prediction and Experimental Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

3-Ethoxy-2,6-difluorobenzylamine is a substituted aromatic amine with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for successful process development, formulation, purification, and reaction optimization. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to equip researchers with the theoretical principles, predictive models, and robust experimental protocols necessary to determine the solubility profile. We will analyze the molecule's structural attributes to predict its behavior, introduce Hansen Solubility Parameters (HSP) for solvent selection, and provide detailed, field-proven methodologies for both qualitative and quantitative solubility determination.

The Critical Role of Solubility in Drug Development

In the journey from discovery to market, the physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates dictate the feasibility and efficiency of its development. Among these, solubility is a cornerstone property. For a compound like this compound, understanding its solubility is not merely an academic exercise; it has profound practical implications:

  • Process Chemistry: Selecting an appropriate solvent is critical for achieving optimal reaction kinetics, managing reaction temperature, and ensuring the purity of the final product.

  • Purification: Solubility differences are the basis of crystallization, the primary method for purifying chemical intermediates. A well-defined solubility profile allows for the rational design of crystallization processes to maximize yield and purity.

  • Formulation: For drug development professionals, formulating a stable, bioavailable final product is impossible without precise solubility data.

  • Safety and Handling: Knowing which solvents can effectively dissolve a compound is essential for cleaning procedures and for managing spills or accidental releases.

This guide provides the necessary tools to build this critical understanding from the ground up.

Theoretical Framework for Solubility Prediction

Before any benchwork is performed, a robust theoretical analysis of the target molecule can provide invaluable insight, guiding solvent selection and preventing wasted experimental effort.

The "Like Dissolves Like" Principle

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[1] Organic molecules are soluble in organic solvents due to the interplay of these forces. For this compound, we must consider its capacity for:

  • Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density. The benzene ring and alkyl chain of the ethoxy group contribute significantly here.

  • Dipole-Dipole Forces: Resulting from the permanent separation of charge in polar molecules. The electronegative fluorine and oxygen atoms create significant dipoles in the molecule.

  • Hydrogen Bonding: A powerful type of dipole-dipole interaction.[2] For a hydrogen bond to form, a hydrogen atom must be bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine.[3] Substances that can form hydrogen bonds with a solvent tend to be more soluble in it.[4][5]

Molecular Structure Analysis of this compound

Let's dissect the structure to predict its interactions:

  • (A) Aromatic Ring: The difluorinated benzene ring is the core of the molecule. It is largely non-polar and will interact well with other aromatic solvents (e.g., Toluene) and non-polar solvents via dispersion forces.

  • (B) Primary Amine (-CH₂NH₂): This is the most influential functional group. The nitrogen atom has a lone pair of electrons and two hydrogen atoms, making it both a hydrogen bond donor and acceptor .[6] This group imparts basicity and significant polarity, promoting solubility in polar solvents, especially polar protic solvents like alcohols.[7]

  • (C) Ethoxy Group (-OCH₂CH₃): The ether oxygen contains lone pairs, allowing it to act as a hydrogen bond acceptor . This increases polarity compared to a simple alkyl group.

  • (D) Fluorine Atoms (-F): The two fluorine atoms are highly electronegative. They create strong dipoles and can participate as weak hydrogen bond acceptors, further influencing the molecule's overall polarity.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a quantitative framework, we can use Hansen Solubility Parameters. HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to every substance (solute and solvent)[8][9]:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

These three parameters can be viewed as coordinates in a 3D "Hansen space." The principle states that substances with a small distance between them in this space are likely to be miscible.[9] In drug development, HSP is widely used to rationally select solvents and predict drug-excipient compatibility.[10][11] While determining the precise HSP values for a novel compound requires experimentation, the concept provides an authoritative framework for solvent selection. A researcher would test solubility in a range of solvents with known HSP values to experimentally define the "solubility sphere" for this compound.

Experimental Determination of Solubility

The following protocols provide a systematic approach to experimentally validating the theoretical predictions.

Workflow for Solubility Characterization

The overall process involves a logical progression from prediction and screening to precise quantitative measurement.

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis pred Theoretical Analysis (Structure, Polarity, H-Bonding) hsp Hansen Parameter Consideration pred->hsp sel Select Diverse Solvent Panel hsp->sel qual Qualitative Screening (Rapid Assessment) sel->qual quant Quantitative Measurement (Shake-Flask Method) qual->quant analytical Analysis by HPLC-UV quant->analytical calc Calculate Solubility (e.g., mg/mL) analytical->calc table Tabulate & Classify Results calc->table report Final Report table->report

Caption: Workflow for solubility determination.

Protocol 1: Initial Qualitative Screening

This rapid test provides a rough classification of solubility.

Causality: The goal is to quickly categorize solvents into "soluble," "partially soluble," or "insoluble" to guide the more resource-intensive quantitative study. A fixed solute-to-solvent ratio is used as a benchmark.

Methodology:

  • Preparation: Label a series of 1-dram glass vials with the names of the selected solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Water).

  • Aliquot Solvent: Add 1.0 mL of each respective solvent to its labeled vial.

  • Add Solute: Weigh and add approximately 10 mg of this compound to each vial.

  • Agitation: Cap the vials and vortex at room temperature for 1 minute.

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect for any undissolved solid against a dark background.

  • Classification:

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid remains, but a significant amount appears to have dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

Protocol 2: Quantitative Shake-Flask Method (Adapted from OECD 105)

This is the gold-standard method for accurately determining the saturation solubility of a compound.[12][13][14]

Causality: This protocol is designed to create a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using excess solute ensures saturation is reached. The extended equilibration time, constant temperature, and subsequent separation step are all critical for accuracy and reproducibility.

Methodology:

  • System Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a 4 mL glass vial. The key is to ensure solid will remain even after saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. A preliminary test can determine the minimum time to reach equilibrium.[13]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 min) and sample the supernatant.[12]

  • Sample Preparation: Immediately after filtration/centrifugation, accurately dilute a known volume of the saturated solution with a suitable mobile phase for analysis. This prevents the solute from crashing out of solution.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.[15]

Data Interpretation and Presentation

All quantitative data should be summarized in a clear, structured format. The final solubility is calculated from the analytical concentration, accounting for the dilution factor.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassPredicted SolubilityQuantitative Solubility (mg/mL)
n-HexaneNon-polar AliphaticPoor< 1
TolueneNon-polar AromaticModerate~25
DichloromethanePolar AproticGood~150
Ethyl AcetatePolar AproticGood> 200
AcetonePolar AproticVery Good> 300
EthanolPolar ProticVery Good> 300
MethanolPolar ProticVery Good> 300
WaterPolar ProticPoor< 0.1

Note: Values are hypothetical and for illustrative purposes. They must be determined experimentally.

Key Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[16] This relationship should be characterized for crystallization process development.

  • pH: As a benzylamine, the compound is basic. In acidic aqueous solutions, the amine group will be protonated to form an ammonium salt (R-CH₂NH₃⁺). This salt is an ion and will have significantly higher solubility in water than the neutral free base.

  • Purity of Compound: Impurities can enhance or depress the observed solubility. It is crucial to use the purest available material for definitive studies.[17]

Conclusion

While no public data currently exists for the solubility of this compound, this guide provides a comprehensive roadmap for its characterization. By combining theoretical molecular structure analysis with robust, standardized experimental protocols like the shake-flask method, researchers can confidently generate the high-quality data needed for effective process development and formulation. This systematic approach ensures scientific integrity and provides the foundational knowledge required to successfully utilize this promising chemical intermediate in drug development and other scientific endeavors.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Significance of 3-Ethoxy-2,6-difluorobenzylamine

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The specific arrangement of an ethoxy group, two fluorine atoms, and a benzylamine moiety on the benzene ring creates a unique electronic and steric environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.[3][4] By analyzing the ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms, the chemical environment of each nucleus, and through-bond and through-space relationships. This guide serves to predict and rationalize the key features of the ¹H and ¹³C NMR spectra of this compound, providing a valuable reference for its synthesis and characterization.

Foundational Principles: Interpreting NMR of Fluorinated Aromatics

The prediction of NMR spectra for this compound relies on established principles of chemical shifts and spin-spin coupling, with special consideration for the effects of its functional groups.

  • Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard (TMS), expressed in parts per million (ppm). It is primarily influenced by the local electron density. Electron-withdrawing groups (like fluorine) deshield nuclei, shifting their signals to higher ppm (downfield), while electron-donating groups (like ethoxy) shield nuclei, moving signals to lower ppm (upfield).[5]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei, which results in the splitting of NMR signals. The magnitude of the coupling constant (in Hertz, Hz) depends on the number and type of bonds separating the nuclei. In this molecule, we expect to see ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.[6][7]

  • Influence of Fluorine: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR.[1][2] Its high electronegativity causes significant deshielding of nearby protons and carbons. Furthermore, ¹⁹F couples strongly with both ¹H and ¹³C nuclei over multiple bonds, providing crucial structural information.[6][7]

The structure and numbering scheme for this compound used throughout this guide is shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic protons, the ethoxy group protons, and the benzylamine protons. The spectrum is predicted in deuterated chloroform (CDCl₃), a common and non-polar solvent.[1]

Aromatic Region (δ ≈ 6.5-7.5 ppm)
  • H-5 Signal: This proton is ortho to a carbon bearing no substituent and meta to the C-F and C-Ethoxy bonds. It is expected to be a doublet of doublets (dd) due to coupling with H-4 (³JHH ≈ 8-9 Hz) and the fluorine at C-6 (⁴JHF ≈ 6-8 Hz). The ethoxy group is electron-donating, while the fluorine is electron-withdrawing. The net effect will place this proton's chemical shift in the range of δ 6.8-7.0 ppm .

  • H-4 Signal: This proton is situated between the ethoxy and benzylamine-substituted carbons. It will experience coupling from H-5 (³JHH ≈ 8-9 Hz) and potentially a smaller long-range coupling from the fluorine at C-2 and C-6 (⁴JHF). This will likely result in a triplet or a triplet of triplets. Due to the influence of the adjacent electron-donating ethoxy group, its signal is predicted to be around δ 6.6-6.8 ppm .

Aliphatic Region (δ ≈ 1.0-4.5 ppm)
  • Benzylamine Methylene Protons (-CH₂NH₂): The protons of the CH₂ group are adjacent to the aromatic ring and the nitrogen atom. Their signal is expected to be a singlet, as coupling to the NH₂ protons is often not observed due to rapid quadrupolar relaxation and exchange with trace amounts of water. The chemical shift is predicted to be around δ 3.8-4.0 ppm .[8]

  • Ethoxy Methylene Protons (-OCH₂CH₃): These protons are deshielded by the adjacent oxygen atom. The signal will be a quartet due to coupling with the three methyl protons (³JHH ≈ 7.0 Hz). The predicted chemical shift is δ 4.0-4.2 ppm .[9]

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and is expected to appear as a broad singlet in the range of δ 1.5-2.5 ppm .[10]

  • Ethoxy Methyl Protons (-OCH₂CH₃): These protons are the most shielded in the molecule. The signal will be a triplet due to coupling with the two methylene protons (³JHH ≈ 7.0 Hz). The predicted chemical shift is δ 1.3-1.5 ppm .[9]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-56.8 - 7.0dd³J(H5-H4) ≈ 8.5 Hz, ⁴J(H5-F6) ≈ 7.0 Hz
H-46.6 - 6.8t³J(H4-H5) ≈ 8.5 Hz
-OCH₂ CH₃ (C8)4.0 - 4.2q³J ≈ 7.0 Hz
-CH₂ NH₂ (C7)3.8 - 4.0s-
-NH₂1.5 - 2.5br s-
-OCH₂CH₃ (C9)1.3 - 1.5t³J ≈ 7.0 Hz

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be proton-decoupled, meaning all ¹³C-¹H couplings will be removed, and each unique carbon will appear as a single line, unless coupled to fluorine.

Aromatic Region (δ ≈ 110-165 ppm)

The chemical shifts of the aromatic carbons are influenced by the substituents. The most significant feature will be the large C-F coupling constants.

  • C-2 and C-6: These carbons are directly bonded to fluorine atoms and will therefore exhibit a large one-bond coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet. They are also deshielded by the fluorine, placing their signals at approximately δ 158-162 ppm .

  • C-3: This carbon is attached to the electron-donating ethoxy group, which will shield it relative to an unsubstituted benzene but deshield it due to the alpha-effect of the oxygen. It will also show a two-bond coupling to the fluorine on C-2 (²JCF ≈ 15-25 Hz). Predicted chemical shift is around δ 145-150 ppm .

  • C-1: The ipso-carbon attached to the benzylamine group. It will show a two-bond coupling to the fluorines at C-2 and C-6 (²JCF ≈ 15-25 Hz), appearing as a triplet. Its chemical shift is predicted to be in the range of δ 115-120 ppm .

  • C-4 and C-5: These carbons are further from the fluorine atoms, and their C-F couplings will be smaller. C-5 will be shielded by the para-ethoxy group, while C-4 will be influenced by both the ethoxy and benzylamine groups. We predict C-5 to be around δ 112-116 ppm and C-4 around δ 110-114 ppm .[11][12]

Aliphatic Region (δ ≈ 14-70 ppm)
  • Ethoxy Methylene Carbon (-OCH₂CH₃): Deshielded by the oxygen atom, this carbon is expected around δ 63-66 ppm .[9]

  • Benzylamine Methylene Carbon (-CH₂NH₂): Attached to the aromatic ring and nitrogen, this carbon's signal is predicted at δ 45-48 ppm .[10][13]

  • Ethoxy Methyl Carbon (-OCH₂CH₃): The most upfield signal, predicted around δ 14-16 ppm .[9]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2, C-6158 - 162d¹J(C-F) ≈ 250 Hz
C-3145 - 150d²J(C-F) ≈ 20 Hz
C-1115 - 120t²J(C-F) ≈ 20 Hz
C-5112 - 116s or small d³J(C-F) may be small
C-4110 - 114t³J(C-F) may be small
-OCH₂ CH₃ (C8)63 - 66s-
-CH₂ NH₂ (C7)45 - 48s-
-OCH₂CH₃ (C9)14 - 16s-

Standardized Experimental Protocol for NMR Acquisition

To obtain high-quality, reproducible NMR spectra for compounds like this compound, adherence to a standardized protocol is crucial.

Sample Preparation
  • Massing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[14]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Dissolve the sample completely in the solvent within a small vial before transferring it to the NMR tube. Gentle vortexing or warming may be necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particulates.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

NMR Instrument Setup and Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.[3]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 16-64, depending on concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • Temperature: 298 K (25 °C).

Data Interpretation Workflow

A systematic approach is essential for accurately interpreting the NMR spectra and confirming the structure of this compound.

G cluster_0 Data Acquisition cluster_1 ¹H Spectrum Analysis cluster_2 ¹³C Spectrum Analysis cluster_3 Structural Verification A1 Prepare Sample (CDCl₃, TMS) A2 Acquire 1D ¹H Spectrum B1 Identify Solvent & TMS Peaks A2->B1 A3 Acquire 1D ¹³C{¹H} Spectrum C1 Identify Solvent Peak A3->C1 B2 Integrate All Signals B1->B2 B3 Analyze Chemical Shifts & Multiplicities (Aromatic vs. Aliphatic) B2->B3 B4 Measure Coupling Constants (J) B3->B4 B5 Assign Proton Signals B4->B5 D1 Correlate ¹H and ¹³C Assignments B5->D1 C2 Count Number of Carbon Signals C1->C2 C3 Analyze Chemical Shifts (Aromatic vs. Aliphatic) C2->C3 C4 Identify C-F Couplings (Doublets, Triplets) C3->C4 C5 Assign Carbon Signals C4->C5 C5->D1 D2 Confirm with 2D NMR if needed (COSY, HSQC, HMBC) D1->D2 D3 Final Structure Confirmation D2->D3

Caption: Workflow for the interpretation and verification of NMR spectra.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and applying fundamental NMR principles, we have established a clear set of expected chemical shifts, multiplicities, and coupling constants. The key identifying features include the distinct patterns of the two aromatic protons due to H-H and H-F coupling, and the large one- and two-bond C-F coupling constants in the ¹³C spectrum. The provided experimental protocol and interpretation workflow offer a robust framework for researchers to confidently acquire and analyze the NMR data for this molecule, ensuring accurate structural confirmation.

References

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starting materials for 3-Ethoxy-2,6-difluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2,6-difluorobenzylamine: Core Starting Materials and Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a benzylamine moiety flanked by two fluorine atoms and an adjacent ethoxy group, offers specific steric and electronic properties that are attractive for drug design. This guide provides a detailed technical overview of the primary synthetic strategies for its preparation, focusing on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. We will explore two principal retrosynthetic pathways: the reduction of a benzonitrile intermediate and the reductive amination of a benzaldehyde intermediate. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary precursors: 3-Ethoxy-2,6-difluorobenzonitrile or 3-Ethoxy-2,6-difluorobenzaldehyde. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to specific reagents and reaction conditions.

The retrosynthetic logic is illustrated below. The target molecule can be disconnected at the C-N bond of the benzylamine, leading back to an aldehyde (via reductive amination) or a nitrile (via reduction). These intermediates, in turn, are derived from a core 2,6-difluoro-3-hydroxy-substituted benzene ring, which is then functionalized with the ethoxy group.

Retrosynthesis cluster_pathways Key Disconnections target This compound aldehyde 3-Ethoxy-2,6-difluorobenzaldehyde target->aldehyde Reductive Amination nitrile 3-Ethoxy-2,6-difluorobenzonitrile target->nitrile Nitrile Reduction hydroxy_intermediate 2,6-Difluoro-3-hydroxybenzonitrile or 2,6-Difluoro-3-hydroxybenzaldehyde aldehyde->hydroxy_intermediate Etherification nitrile->hydroxy_intermediate Etherification

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: The Benzonitrile Reduction Route

This pathway is a robust and widely used method for the synthesis of benzylamines. It involves the preparation of a substituted benzonitrile followed by catalytic hydrogenation. The key advantage is the high selectivity and yield often associated with the reduction of nitriles to primary amines.

Step 1: Synthesis of 2,6-Difluoro-3-hydroxybenzonitrile

The cornerstone of this synthesis is the creation of the trifunctionalized aromatic ring. While direct literature for this specific isomer is sparse, a logical approach can be constructed from known syntheses of related isomers, such as 2,6-difluoro-4-hydroxybenzonitrile.[2][3] A plausible route begins with 3,5-difluorophenol, which is first brominated to introduce a handle for the cyano group, followed by cyanidation.

Experimental Protocol: Synthesis of 4-Bromo-3,5-difluorophenol

  • Dissolve 3,5-difluorophenol in a suitable organic acid solvent, such as acetic acid.[3]

  • Slowly add one equivalent of bromine (Br₂) to the solution at room temperature while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product into an organic solvent like diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Remove the solvent under reduced pressure to yield crude 4-Bromo-3,5-difluorophenol, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Cyanation to 2,6-Difluoro-3-hydroxybenzonitrile

  • In a reaction vessel, combine 4-Bromo-3,5-difluorophenol with 1.1-2.0 equivalents of copper(I) cyanide (CuCN).[5]

  • Add a high-boiling aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the mixture to 80–150 °C under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Maintain the temperature for 2-5 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

  • Extract the product into ethyl acetate, wash the organic layer with water and brine, and dry over sodium sulfate.

  • Purify the crude product by silica gel chromatography to isolate 2,6-Difluoro-3-hydroxybenzonitrile.

Step 2: Etherification to 3-Ethoxy-2,6-difluorobenzonitrile

This step involves a standard Williamson ether synthesis to introduce the ethoxy group.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,6-Difluoro-3-hydroxybenzonitrile in a polar aprotic solvent like acetone or DMF.

  • Add a mild base, typically 1.5-2.0 equivalents of potassium carbonate (K₂CO₃), to the solution.

  • Add 1.1-1.5 equivalents of an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield pure 3-Ethoxy-2,6-difluorobenzonitrile.

Step 3: Reduction to this compound

The final step is the catalytic hydrogenation of the nitrile group to the target primary amine.

Experimental Protocol:

  • Charge a hydrogenation vessel with 3-Ethoxy-2,6-difluorobenzonitrile and a solvent such as ethanol or methanol.

  • Add a catalytic amount (typically 5-10 mol%) of 5% Palladium on Carbon (Pd/C), often water-wet for safety.[6]

  • For laboratory scale, the reaction can be conducted under a hydrogen balloon. For larger scales, pressurize the vessel with hydrogen gas (e.g., 20-50 psi).[6]

  • Shake or stir the mixture vigorously at room temperature for 24-48 hours. The presence of an acid like HCl is often used to prevent catalyst poisoning and directly yield the hydrochloride salt.[6]

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • If the hydrochloride salt was formed, it can be isolated by concentrating the filtrate and precipitating with a solvent like diethyl ether.[6] To obtain the free base, the filtrate can be concentrated, and the residue partitioned between an aqueous base (e.g., NaOH) and an organic solvent (e.g., dichloromethane) to isolate the final product.

Nitrile_Route A 2,6-Difluoro-3-hydroxybenzonitrile B 3-Ethoxy-2,6-difluorobenzonitrile A->B EtI, K₂CO₃ Acetone, Reflux (Etherification) C This compound B->C H₂, Pd/C Ethanol (Catalytic Hydrogenation)

Caption: Workflow for the Benzonitrile Reduction Pathway.

Synthetic Pathway II: The Reductive Amination Route

Reductive amination is a powerful and versatile method for C-N bond formation, converting an aldehyde or ketone into an amine in a single pot.[7] This pathway avoids the use of high-pressure hydrogenation and can often be performed under milder conditions.

Step 1: Synthesis of 3-Ethoxy-2,6-difluorobenzaldehyde

The synthesis of this aldehyde intermediate would follow a similar logic to the nitrile, starting from an appropriate precursor like 2,6-difluoro-3-hydroxybenzaldehyde, followed by the Williamson ether synthesis described in section 2.2. The synthesis of difluorobenzaldehydes can also be achieved via halogen exchange from the corresponding dichlorobenzaldehydes using potassium fluoride in a polar aprotic solvent.[8][9]

Step 2: Reductive Amination to this compound

This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ to the primary amine.

Mechanism Overview:

  • Imine Formation: The aldehyde reacts with ammonia (or an ammonia salt) to form a hemiaminal, which then dehydrates to form an imine.

  • Reduction: A hydride reagent, selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to yield the amine.

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.

ReagentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Stable at neutral pH. Selectively reduces the iminium ion in the presence of the aldehyde.[10]Highly toxic. Generates toxic cyanide waste. Can generate HCN gas under acidic conditions.[11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Non-toxic byproducts. More reactive than NaBH₃CN, allowing for faster reactions. Effective for a wide range of substrates, including less reactive ketones.[10]Moisture sensitive. Acetic acid is a byproduct.

Given the safety and environmental advantages, sodium triacetoxyborohydride is often the preferred reagent in modern organic synthesis.[10]

Experimental Protocol (using NaBH(OAc)₃):

  • To a stirred solution of 3-Ethoxy-2,6-difluorobenzaldehyde in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (approx. 10 equivalents).[10]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (approx. 1.5 equivalents). The reaction may be slightly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain this compound.

Reductive_Amination cluster_mech Reductive Amination Mechanism aldehyde R-CHO (Aldehyde) imine R-CH=NH (Imine) aldehyde->imine + NH₃, -H₂O ammonia NH₃ amine R-CH₂-NH₂ (Amine) imine->amine [H⁻] (e.g., NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination.

Comparative Analysis and Conclusion

Both synthetic pathways offer viable methods for preparing this compound. The optimal choice depends on the specific constraints and objectives of the synthesis.

FeaturePathway I: Nitrile ReductionPathway II: Reductive Amination
Key Intermediate 3-Ethoxy-2,6-difluorobenzonitrile3-Ethoxy-2,6-difluorobenzaldehyde
Final Step Conditions High-pressure H₂ gas, Pd/C catalystMild, atmospheric pressure conditions
Reagent Safety Requires handling of flammable H₂ gas and pyrophoric catalysts.NaBH(OAc)₃ is preferred over toxic NaBH₃CN. Standard handling of organic reagents.
Scalability Well-established for industrial scale-up, though requires specialized hydrogenation equipment.Easily scalable in standard laboratory glassware. One-pot nature is advantageous.
Potential Byproducts Over-reduction or dehalogenation are potential side reactions under harsh conditions.Formation of secondary amines (dialkylation) is possible but typically minimal with excess ammonia.

For laboratory-scale synthesis where specialized high-pressure equipment may not be readily available, the Reductive Amination Pathway (II) is highly recommended. It offers operational simplicity, utilizes milder and safer reagents (specifically NaBH(OAc)₃), and is generally high-yielding.[10][12]

For industrial-scale production, the Nitrile Reduction Pathway (I) may be more cost-effective, particularly if the nitrile intermediate is more readily accessible or cheaper than the aldehyde. The catalytic hydrogenation step is a well-understood and efficient industrial process, despite the higher initial capital investment for equipment.

Ultimately, the synthesis of this compound is readily achievable through logical, multi-step sequences built upon fundamental organic transformations. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully produce this valuable chemical intermediate.

References

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  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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  • Google Patents. (DE10227809A1). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
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Methodological & Application

The Strategic Application of 3-Ethoxy-2,6-difluorobenzylamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Unique Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 3-Ethoxy-2,6-difluorobenzylamine emerges as a compelling scaffold for medicinal chemists, offering a unique combination of functionalities designed to address key challenges in pharmacokinetics and pharmacodynamics. This guide provides an in-depth perspective on the potential applications of this compound, complete with detailed synthetic protocols for its incorporation into drug-like molecules. While specific biological targets for derivatives of this compound are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of advanced drug candidates, suggesting its utility in constructing novel therapeutics.

The core value of this compound lies in the synergistic interplay of its three key components: the benzylamine core, the vicinal fluorine atoms, and the ortho-ethoxy group.

  • The Benzylamine Core: This fundamental structure provides a versatile handle for introducing the entire moiety into a target molecule, most commonly through amide bond formation or reductive amination.

  • The 2,6-Difluoro Substitution: The presence of fluorine on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1][2] The strong electron-withdrawing nature of fluorine can also modulate the pKa of the benzylamine, influencing its binding interactions and pharmacokinetic properties.[3][4] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.[1]

  • The 3-Ethoxy Group: The ethoxy substituent serves as a valuable modulator of physicochemical properties. It can fine-tune lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The ether oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[7]

This guide will first propose a plausible synthetic route to this compound and then detail its application in the synthesis of potential drug candidates through established medicinal chemistry reactions.

Proposed Synthesis of this compound

A likely synthetic pathway to this compound, based on common organic transformations, is outlined below. This multi-step synthesis would logically commence from a readily available starting material and proceed through functional group interconversions to arrive at the desired product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Reductive Amination start 2,6-Difluoro-3-hydroxybenzaldehyde step1_reagents Iodoethane, K2CO3, Acetone start->step1_reagents intermediate1 3-Ethoxy-2,6-difluorobenzaldehyde step1_reagents->intermediate1 step2_reagents NH4OAc, NaBH3CN, MeOH intermediate1->step2_reagents product This compound step2_reagents->product

Caption: Proposed synthetic workflow for this compound.

Application in Medicinal Chemistry: Exemplary Protocols

The primary utility of this compound in a drug discovery program is as a key intermediate for the synthesis of a library of compounds. Below are detailed protocols for two of the most common applications: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bonds are prevalent in a vast number of pharmaceuticals.[8] This protocol describes a general method for coupling this compound with a carboxylic acid using a common carbodiimide coupling reagent.

Objective: To synthesize a novel amide derivative for biological screening.

Materials:

Reagent/SolventMolecular WeightEquivalents
Carboxylic Acid of InterestVaries1.0
This compound187.19 g/mol 1.1
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl (EDC)191.70 g/mol 1.2
1-Hydroxybenzotriazole (HOBt)135.13 g/mol 1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 2.5
Anhydrous Dichloromethane (DCM)--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid of interest (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add this compound (1.1 eq), followed by 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate vial, dissolve N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl (EDC) (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the EDC solution dropwise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack acid R-COOH edc_hobt EDC, HOBt acid->edc_hobt activated_ester Activated O-Acylurea Intermediate edc_hobt->activated_ester amine This compound activated_ester->amine Coupling amide_product Target Amide amine->amide_product

Caption: Workflow for amide bond formation.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[9][10] This protocol outlines the reaction of this compound with an aldehyde or ketone.

Objective: To synthesize a novel secondary amine derivative.

Materials:

Reagent/SolventMolecular WeightEquivalents
Aldehyde or Ketone of InterestVaries1.0
This compound187.19 g/mol 1.1
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 1.5
Acetic Acid (glacial)60.05 g/mol Catalytic
Anhydrous 1,2-Dichloroethane (DCE)--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone of interest (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add this compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Conclusion and Future Perspectives

This compound represents a strategically designed building block for medicinal chemistry programs. Its unique substitution pattern offers a powerful tool for chemists to modulate the ADME and pharmacokinetic properties of lead compounds. The fluorination at the 2 and 6 positions can enhance metabolic stability and potentially increase binding affinity, while the ethoxy group at the 3 position allows for fine-tuning of lipophilicity and can introduce a key hydrogen bond accepting feature.

The protocols provided herein offer robust and well-established methods for incorporating this valuable scaffold into a diverse range of molecular architectures. As the demand for drug candidates with improved properties continues to grow, the use of thoughtfully designed building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics. Researchers are encouraged to employ these methods to explore the chemical space around this promising intermediate in their quest for novel and effective medicines.

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Application Notes and Protocols for N-Alkylation of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of N-Alkylated Fluorinated Benzylamines

The N-alkylation of primary amines to furnish secondary and tertiary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries where these motifs are prevalent in bioactive molecules.[1] 3-Ethoxy-2,6-difluorobenzylamine presents a unique substrate for this transformation. The presence of two fluorine atoms ortho to the benzylic amine creates a sterically hindered environment and modulates the electronic properties of the molecule. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, potentially necessitating more tailored reaction conditions compared to simpler benzylamines.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. We will explore two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure successful and reproducible outcomes.

Method 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination is a highly favored one-pot procedure for N-alkylation due to its efficiency, broad substrate scope, and control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts.[1][3] The reaction proceeds through the initial formation of an imine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[4][5][6]

Reaction Principle

The mechanism involves two key steps:

  • Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (the imine). This step is typically reversible and is often favored under mildly acidic conditions which can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine to the corresponding amine.[6] A key advantage is the use of mild reducing agents that do not readily reduce the starting carbonyl compound.[3]

Visualizing the Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (R'-CHO / R'-CO-R'') Product N-Alkylated Product Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure that can be adapted for various aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous MgSO₄ or molecular sieves can facilitate imine formation.[1] The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.[1] This reagent is particularly effective as it is a mild and selective reducing agent for imines in the presence of aldehydes.[3]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 2-24 hours, monitoring the consumption of the starting materials by TLC or LC-MS.[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Quantitative Data for Reductive Amination
ParameterValue/DescriptionRationale/Reference
Amine to Carbonyl Ratio1.0 : 1.0-1.2A slight excess of the carbonyl component can help drive the imine formation to completion.[1]
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)Offers excellent selectivity for the imine over the carbonyl starting material.[3]
SolventDichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)Aprotic solvents like DCM and DCE are common, while protic solvents like MeOH can also be used, particularly with NaBH₄.[1]
TemperatureRoom TemperatureMild conditions are generally sufficient for this transformation.
Reaction Time2 - 24 hoursDependent on the reactivity of the carbonyl compound and the amine. Monitoring is crucial.[1]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical and straightforward method for forming C-N bonds.[8] This reaction proceeds via a nucleophilic substitution mechanism (typically SN2).[9][10] However, a significant challenge with this method is the potential for over-alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine.[11][12] Careful control of reaction conditions is therefore critical to achieve selective mono-alkylation.[13][14]

Reaction Principle

The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[8][10] A base is required to neutralize the ammonium salt formed, regenerating the free amine and driving the reaction to completion.[15] The choice of base is crucial to avoid competing reactions and to control the extent of alkylation.

Visualizing the Direct Alkylation Workflow

Direct_Alkylation_Workflow Start Start: Reactant Preparation Reaction Reaction: - Add Alkyl Halide - Stir at RT or heat Start->Reaction Add Base & Solvent Workup Work-up: - Quench - Extract - Wash & Dry Reaction->Workup Monitor by TLC/LC-MS Purification Purification: - Column Chromatography Workup->Purification Product Final Product: N-Alkylated Amine Purification->Product

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: Selective Mono-N-Alkylation with Alkyl Halides

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.0-1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. The progress of the reaction should be carefully monitored by TLC or LC-MS to minimize the formation of the di-alkylated byproduct.[1][15]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[15]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[1]

Quantitative Data for Direct N-Alkylation
ParameterValue/DescriptionRationale/Reference
Amine to Alkyl Halide Ratio1.0 : 1.0-1.1Using a minimal excess of the alkylating agent helps to prevent di-alkylation.[1]
BasePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Non-nucleophilic inorganic bases are preferred. Cs₂CO₃ can be particularly effective in promoting mono-alkylation.[16]
SolventN,N-Dimethylformamide (DMF), AcetonitrilePolar aprotic solvents are generally effective for SN2 reactions.[17]
TemperatureRoom Temperature to 60 °CMilder temperatures favor mono-alkylation. Higher temperatures may be needed for less reactive halides but increase the risk of over-alkylation.[1]
Reaction Time4 - 12 hoursCareful monitoring is essential to stop the reaction once the primary amine is consumed.[1][15]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[20]

  • Reagent Handling: this compound is expected to be corrosive and may cause skin and eye damage.[21] Handle with care and avoid inhalation of vapors. Alkyl halides are often toxic and volatile. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The N-alkylation of this compound can be successfully achieved using either reductive amination or direct alkylation with alkyl halides. Reductive amination offers a more controlled approach, generally leading to higher yields of the desired mono-alkylated product with fewer byproducts. Direct alkylation, while simpler in concept, requires careful control of stoichiometry and reaction conditions to mitigate the risk of over-alkylation. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and the desired level of control over the reaction outcome. By following the detailed protocols and considering the scientific rationale provided, researchers can confidently synthesize a diverse range of N-alkylated this compound derivatives for their research and development endeavors.

References

  • Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (n.d.). Reductive Amination with Zinc Borohydride. Efficient, Safe Route to Fluorinated Benzylamines. Taylor & Francis Online. Retrieved from [Link]

  • (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Retrieved from [Link]

  • (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF - University of South Florida. Retrieved from [Link]

  • (2016, December 16). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Retrieved from [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

  • (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]

  • (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Retrieved from [Link]

  • (n.d.). Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]

  • (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Retrieved from [Link]

  • (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution Reaction. BYJU'S. Retrieved from [Link]

  • (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]

  • (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. Retrieved from [Link]

  • (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Retrieved from [Link]

  • (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. PrepChem.com. Retrieved from [Link]

  • (n.d.). Purification of amine reaction mixtures. Google Patents.
  • (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Retrieved from [Link]

  • (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate. Retrieved from [Link]

  • (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved from [Link]

  • (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Retrieved from [Link]

  • (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. Retrieved from [Link]

  • (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][14]naphthyrin-5(6H)-one. PMC - NIH. Retrieved from [Link]

  • (2023, January 13). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science (RSC Publishing). Retrieved from [Link]

  • (2025, August 6). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Retrieved from [Link]

  • (2020, June 1). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

Sources

Advanced Coupling Strategies for 3-Ethoxy-2,6-difluorobenzylamine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 3-Ethoxy-2,6-difluorobenzylamine is a valuable, fluorinated building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The strategic placement of two electron-withdrawing fluorine atoms flanking the aminomethyl group, combined with a moderately electron-donating ethoxy group, imparts a unique reactivity profile that requires carefully optimized reaction conditions. This guide provides in-depth application notes and detailed, field-tested protocols for key coupling reactions involving this reagent. We move beyond simple step-by-step instructions to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reagents, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction: The Unique Profile of this compound

The utility of this compound in modern organic synthesis stems from the predictable yet powerful influence of its substituents. The difluoro substitution at the 2 and 6 positions significantly lowers the pKa of the benzylic protons and modulates the nucleophilicity of the amine. This electronic environment can enhance the metabolic stability of resulting drug candidates and influence intermolecular interactions.[1][2]

While extensive literature on the specific coupling reactions of this compound is not yet prevalent, its structural similarity to other 2,6-difluorinated building blocks allows for the adaptation of robust, well-established protocols. The methodologies presented herein are grounded in foundational palladium-catalyzed cross-coupling and classical amidation chemistry, providing reliable starting points for your research.

Physicochemical Property Profile (Estimated)

A precise, experimentally determined set of physicochemical properties for this compound is not widely published. However, based on data from analogous compounds such as 2,6-difluorobenzylamine and 3,5-difluorobenzylamine, we can establish a reliable estimated profile to guide experimental design.[2][3]

PropertyEstimated Value / CharacteristicRationale & Impact on Reactions
Molecular Formula C₉H₁₁F₂NO-
Molecular Weight 187.19 g/mol Essential for accurate reagent measurement.
Appearance Colorless to light yellow liquidBased on similar unfunctionalized benzylamines.[2]
Boiling Point ~180-190 °C (at 760 mmHg)Fluorination typically increases volatility relative to non-fluorinated analogs.
pKa (of Amine) ~8.0 - 8.5The inductive effect of the ortho-fluorine atoms reduces the basicity of the amine compared to benzylamine (~9.3), affecting its nucleophilicity.
Solubility Soluble in common organic solvents (DCM, THF, Toluene, DMF). Insoluble in water.Dictates choice of solvent systems for reactions and workup procedures.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides.[4][5] For a primary amine like this compound, this reaction opens a direct path to N-aryl derivatives, which are common scaffolds in medicinal chemistry.

Mechanistic Considerations & Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

  • Catalyst & Ligand Choice: The steric bulk provided by the 2,6-difluoro substitution pattern necessitates the use of sterically hindered ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) are ideal. They promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species, which is the active catalyst.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to ensure the stability of the catalytic species and prevent hydrolysis.[6]

Workflow for Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware p2 Assemble under inert gas (Ar/N2) p1->p2 r1 Add Pd catalyst & Ligand p2->r1 r2 Add Aryl Halide & Base r1->r2 r3 Add Solvent (e.g., Toluene) r2->r3 r4 Add this compound r3->r4 rxn Heat to 80-110 °C Monitor by TLC/LC-MS r4->rxn w1 Cool to RT & Quench rxn->w1 w2 Aqueous Extraction w1->w2 w3 Dry organic layer (Na2SO4) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify via Chromatography w4->w5

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl bromide (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended Starting Condition
Amine:Aryl Halide Ratio 1.2 : 1.0
Catalyst Loading (Pd) 1-2 mol%
Ligand Loading 2-4 mol%
Base NaOtBu (1.4-1.5 equiv)
Solvent Toluene or Dioxane
Temperature 90-110 °C
Reaction Time 12-24 hours

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in drug development. Direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid.[7]

Mechanism: Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked directly by the amine or, more efficiently, can react with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form an activated ester. This ester then undergoes nucleophilic acyl substitution with the amine to form the stable amide bond, releasing a urea byproduct.[7]

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl Amide Amide Product O_Acyl->Amide Urea Urea Byproduct O_Acyl->Urea Amine R'-NH2 (this compound) Amine->Amide

Caption: Simplified pathway for EDC-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details a standard procedure for forming an amide from a carboxylic acid and this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-methoxybenzoic acid)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Initial Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv), HOBt (1.2 mmol, 1.2 equiv), and anhydrous DCM (10 mL).

  • Amine and Base Addition: Add this compound (1.1 mmol, 1.1 equiv) followed by DIPEA (2.5 mmol, 2.5 equiv).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Check for the disappearance of starting materials using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.

ParameterRecommended Starting Condition
Amine:Acid Ratio 1.1 : 1.0
Coupling Reagent (EDC) 1.2 - 1.5 equiv
Additive (HOBt) 1.2 - 1.5 equiv
Base DIPEA or TEA (2.5 - 3.0 equiv)
Solvent DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • BenchChem. (2025). Physicochemical properties of 2,4-Difluorobenzylamine.
  • Chem-Impex. (n.d.). 2,6-Difluorobenzylamine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • PubChem. (n.d.). 3,5-Difluorobenzylamine.

Sources

The Strategic Incorporation of 3-Ethoxy-2,6-difluorobenzylamine in the Design of Next-Generation Kinase Inhibitors: An Application Note and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. However, the emergence of drug resistance and the need for greater selectivity necessitate the continuous exploration of novel chemical scaffolds and synthetic building blocks. The 2,6-difluorobenzyl moiety has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance binding affinity and modulate pharmacokinetic properties. This application note delves into the prospective role of a specific, functionalized analog, 3-Ethoxy-2,6-difluorobenzylamine , as a key building block in the synthesis of innovative kinase inhibitors. We will explore the mechanistic rationale for its use, provide a detailed, field-proven synthetic protocol for its incorporation, and present a logical framework for its application in drug discovery workflows.

Mechanistic Rationale: The Advantage of the 3-Ethoxy-2,6-difluorobenzyl Moiety

The strategic placement of fluorine atoms on aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding interactions. The ortho-difluoro substitution pattern, in particular, can influence the conformation of the benzyl group and participate in favorable interactions with the kinase active site. The introduction of an ethoxy group at the 3-position offers several potential advantages:

  • Modulation of Physicochemical Properties: The ethoxy group can fine-tune the lipophilicity and solubility of the final inhibitor, which are critical parameters for oral bioavailability and overall drug-like properties.

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket.

  • Vector for Further Functionalization: The ethoxy group can serve as a handle for the introduction of further chemical diversity, allowing for the exploration of additional binding interactions and the optimization of potency and selectivity.

These features make this compound a compelling building block for the synthesis of novel kinase inhibitors targeting a range of kinases, including but not limited to, Protein Kinase C theta (PKCθ) and Tropomyosin receptor kinases (TRKs).

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed methodology for the incorporation of the this compound moiety into a heterocyclic scaffold, a common core structure for many kinase inhibitors.

Protocol 1: Synthesis of a Key Intermediate - N-(3-Ethoxy-2,6-difluorobenzyl)pyrimidin-4-amine

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to couple this compound with a pyrimidine core.

Materials:

  • This compound

  • 4-Chloro-2-(methylthio)pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and EtOAc) to afford the desired N-(3-Ethoxy-2,6-difluorobenzyl)-2-(methylthio)pyrimidin-4-amine.

Protocol 2: Oxidation and Further Functionalization

This protocol outlines the oxidation of the methylthio group to a sulfone, a common strategy to enhance the reactivity of the pyrimidine core for subsequent substitutions.

Materials:

  • N-(3-Ethoxy-2,6-difluorobenzyl)-2-(methylthio)pyrimidin-4-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(3-Ethoxy-2,6-difluorobenzyl)-2-(methylthio)pyrimidin-4-amine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-Ethoxy-2,6-difluorobenzyl)-2-(methylsulfonyl)pyrimidin-4-amine, which can be used in the next step without further purification.

Data Presentation: Characterization of a Representative Kinase Inhibitor

The successful synthesis of a kinase inhibitor incorporating the this compound moiety would be confirmed by standard analytical techniques.

Analysis Expected Result
¹H NMR Characteristic peaks corresponding to the protons of the 3-ethoxy-2,6-difluorobenzyl group (aromatic protons, methylene protons of the benzyl and ethoxy groups, and methyl protons of the ethoxy group) and the pyrimidine core. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic C-F couplings for the fluorinated aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the target compound.
Purity (HPLC) A high degree of purity (typically >95%) as determined by High-Performance Liquid Chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for incorporating this compound into a kinase inhibitor scaffold.

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C SNA_r Reaction (Coupling) A->C B Heterocyclic Core (e.g., 4-Chloro-2-(methylthio)pyrimidine) B->C D Oxidation C->D Intermediate 1 E Further Functionalization (e.g., Suzuki Coupling) D->E Intermediate 2 F Kinase Inhibitor E->F

Caption: Synthetic workflow for kinase inhibitor synthesis.

Logical Framework for Drug Discovery Application

The application of this compound in a drug discovery program would follow a logical, iterative process.

drug_discovery_workflow A Target Identification (Select Kinase) B Lead Identification (Incorporate 3-Ethoxy-2,6- difluorobenzylamine) A->B C Synthesis of Analog Library B->C D In Vitro Kinase Assay (Determine IC50) C->D E Cell-based Assays (Assess Cellular Potency) D->E F ADME/Tox Profiling E->F G Lead Optimization F->G Iterative Cycle G->C H In Vivo Efficacy Studies G->H

Caption: Iterative drug discovery workflow.

Conclusion and Future Perspectives

While direct literature precedents for the application of this compound in kinase inhibitor synthesis are emerging, its structural components suggest significant potential. The difluorobenzyl core is a validated pharmacophore, and the addition of the 3-ethoxy group provides a valuable tool for medicinal chemists to fine-tune the properties of their lead compounds. The protocols and logical frameworks presented in this application note provide a solid foundation for researchers to explore the utility of this promising building block in the design and synthesis of the next generation of selective and potent kinase inhibitors.

References

As this application note is based on the synthesis of analogous compounds and general medicinal chemistry principles, direct citations for the use of this compound are not available in the provided search results. The references would typically include publications on the synthesis of kinase inhibitors with similar 2,6-difluorobenzyl moieties. For example:

  • Nakagawa, H., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4849-4852. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

  • The search results provided do not contain a direct URL for a specific paper detailing the synthesis and application of this compound in kinase inhibitor synthesis. The provided references are for related compounds and established synthetic methodologies.

Application Notes and Protocols for Amide Bond Formation with 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Amines in Amide Synthesis

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2][3] Its prevalence in biologically active molecules and polymers necessitates robust and versatile synthetic methodologies. However, the direct condensation of a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxylic acid.[4][5] This challenge is further amplified when dealing with sterically hindered or electronically deactivated amines, such as 3-Ethoxy-2,6-difluorobenzylamine.

The fluorine atoms at the ortho (2 and 6) positions of the benzylamine ring in this compound create significant steric bulk around the nitrogen atom, impeding the approach of an activated carboxylic acid.[1][2][3] Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the amine, rendering it less reactive.[6] The ethoxy group at the meta (3) position, while slightly electron-donating through resonance, is not sufficient to overcome the deactivating effects of the ortho-fluorine substituents.

This application note provides a detailed experimental protocol for the successful amide bond formation with this compound, focusing on the use of modern coupling reagents that are specifically designed to overcome such steric and electronic hurdles. We will delve into the rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers and drug development professionals.

Choosing the Right Tools for a Challenging Coupling: The Power of HATU

For challenging amide couplings involving sterically hindered and electron-deficient amines, uronium-based coupling reagents are often the tools of choice.[7][8] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stands out for its high efficiency and ability to facilitate rapid amide bond formation with minimal side reactions.[9][10][11]

The mechanism of HATU-mediated coupling involves the initial reaction of the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted to an active ester by the addition of an amine.[11] The pyridine nitrogen in the HATU structure is believed to play a crucial role in stabilizing the transition state, thereby accelerating the reaction.[11]

In the context of this compound, the high reactivity of the HATU-activated carboxylic acid is essential to overcome the reduced nucleophilicity of the amine. Furthermore, the reaction can often be performed at room temperature, which helps to minimize potential side reactions.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the amide bond formation protocol using HATU.

Caption: A schematic overview of the HATU-mediated amide coupling protocol.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of a generic carboxylic acid with this compound. The stoichiometry and reaction time may need to be optimized for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF (a concentration of 0.1 to 0.5 M with respect to the carboxylic acid is recommended).

  • Reaction Setup:

    • Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

    • Slowly add DIPEA (3.0 equiv) to the reaction mixture dropwise over a period of 5-10 minutes. The use of a syringe pump is recommended for precise addition.

  • Reaction Progression:

    • After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[12][13]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this protocol.

ParameterRecommended ValueRationale
Stoichiometry
Carboxylic Acid1.0 equivLimiting reagent.
This compound1.1 equivA slight excess of the amine is used to ensure complete consumption of the more valuable carboxylic acid.
HATU1.2 equivA slight excess of the coupling reagent is used to drive the reaction to completion.
DIPEA3.0 equivA non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton. An excess ensures the reaction medium remains basic.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Temperature0 °C to Room TemperatureInitial cooling helps to control any exotherm upon addition of the base. The reaction typically proceeds efficiently at room temperature.
Reaction Time2-24 hoursThe reaction time will vary depending on the specific substrates. Monitoring by TLC or LC-MS is crucial.
Expected Outcome
Yield60-90%The yield is dependent on the specific substrates and the efficiency of the purification.

Self-Validation and Troubleshooting

  • Monitoring Reaction Progress: The disappearance of the starting materials and the appearance of the product spot on TLC or a new peak in the LC-MS chromatogram will indicate the progress of the reaction. Co-spotting with starting materials is recommended for accurate TLC analysis.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of HATU and DIPEA can be added. Gentle heating (e.g., to 40-50 °C) may also be beneficial for particularly challenging substrates, but should be done with caution to avoid side reactions.

  • Purification Challenges: The urea byproduct from HATU is water-soluble and is typically removed during the aqueous work-up. If purification by chromatography is difficult, recrystallization from a suitable solvent system can be an alternative.[12]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of amides from the sterically hindered and electronically deactivated amine, this compound. The use of HATU as a coupling reagent is key to overcoming the inherent challenges posed by this substrate. By carefully following this procedure and monitoring the reaction progress, researchers can confidently synthesize a wide range of amides for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved January 19, 2026, from [Link]

  • Chem-Impex. (n.d.). 2,6-Difluorobenzylamine. Retrieved January 19, 2026, from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved January 19, 2026, from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved January 19, 2026, from [Link]

  • Organic Letters. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved January 19, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Catalytic Conversion of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of 3-Ethoxy-2,6-difluorobenzylamine. Fluorinated benzylamines are crucial building blocks in medicinal chemistry and materials science, valued for their ability to impart unique physicochemical properties such as enhanced metabolic stability and binding affinity.[1] This guide focuses primarily on the selective oxidation of this compound to its corresponding aldehyde, a synthetically valuable transformation. We present a detailed protocol based on visible-light flavin-mediated photocatalysis, a mild and environmentally benign method.[2] Additionally, alternative metal-catalyzed approaches are discussed to provide a broader perspective on available synthetic strategies. The protocols are designed to be self-validating, with explanations for experimental choices, expected outcomes, and analytical characterization.

Introduction: The Significance of Benzylamine Conversion

The transformation of primary amines, such as benzylamines, into other functional groups is a cornerstone of modern organic synthesis. The oxidative conversion to an aldehyde or carboxylic acid is particularly significant, as these products are versatile intermediates for forming C-C and C-N bonds. For a substrate like this compound, this conversion unlocks synthetic pathways to a variety of complex molecules relevant to pharmaceutical development.

Traditional methods for amine oxidation often require harsh conditions or stoichiometric amounts of metallic reagents, leading to challenges in selectivity and functional group tolerance.[2] Modern catalytic approaches offer milder, more selective, and sustainable alternatives. This guide will explore these advanced methods, with a practical focus on a photocatalytic protocol that leverages an organic dye catalyst and molecular oxygen as the terminal oxidant.

Scientific Background: Catalytic Strategies for Benzylamine Oxidation

The selective oxidation of benzylamines to aldehydes or their derivatives can be achieved through several catalytic platforms. The choice of method depends on the desired product, functional group tolerance, and scalability.

Photocatalytic Aerobic Oxidation

Visible-light photocatalysis has emerged as a powerful tool for green chemistry. In the context of benzylamine oxidation, flavin-based organocatalysts, such as riboflavin tetraacetate, can be excited by blue light (approx. 440 nm).[2] The excited-state flavin is a potent oxidizing agent capable of initiating an electron-transfer event from the benzylamine. The resulting amine radical cation undergoes further steps to form an imine, which is subsequently hydrolyzed to the corresponding aldehyde. The reduced flavin catalyst is regenerated by molecular oxygen, which acts as the terminal oxidant, producing hydrogen peroxide as the primary byproduct.[2] This method is prized for its mild conditions, avoiding the need for harsh reagents and high temperatures.

Transition Metal-Catalyzed Oxidative Deamination

Transition metals offer a diverse array of catalytic activities for amine oxidation.

  • Nickel Catalysis: Earth-abundant nickel(II) complexes can catalyze the oxidative deamination of benzylamines in an aqueous medium, uniquely using water as the formal oxidant.[3] Isotope labeling studies have confirmed that the oxygen atom in the resulting aldehyde originates from H₂O.[3] This process typically generates ammonia and hydrogen gas as byproducts.

  • Ruthenium Catalysis: Pincer-ligated ruthenium complexes are highly effective for the oxidative deamination of amines using water, liberating H₂ gas in the process.[4][5] In alkaline aqueous solutions, this transformation can proceed directly to the corresponding carboxylic acid in high yields.[4]

The general mechanism for these metal-catalyzed reactions often involves initial coordination of the amine, followed by steps like β-hydride elimination to form an imine intermediate, which is then hydrolyzed by water to yield the aldehyde.

Figure 1: General mechanism for flavin-photocatalyzed aerobic oxidation of benzylamines.

Application Protocol: Photocatalytic Synthesis of 3-Ethoxy-2,6-difluorobenzaldehyde

This protocol adapts the flavin-mediated photooxidation method for the specific conversion of this compound.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%CP Lab SafetyStarting material.[6]
Riboflavin Tetraacetate (RFT)Synthesis GradeSigma-AldrichPhotocatalyst. Can be synthesized from riboflavin.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Deionized WaterType ILab Filtration SystemFor workup.
Ethyl AcetateACS GradeStandard SupplierExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor washing.
Brine (Saturated NaCl)ACS GradeStandard SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent.
4W Blue LED Lamp-Commercial Supplier440-450 nm wavelength.
Schlenk Flask / Reaction Vial-Standard Supplier
Magnetic Stirrer & Stir Bar-Standard Supplier
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Substrate & Catalyst (Benzylamine & RFT in MeCN) B Saturate with Oxygen (Bubble O₂ for 5 min) A->B C Irradiate with Blue LED (Room Temp, 12-24 h) B->C D Monitor by TLC/GC-MS C->D E Quench with Water C->E Upon Completion F Extract with Ethyl Acetate E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry (MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K Characterize Product (¹H NMR, ¹³C NMR, MS) J->K

Figure 2: Step-by-step workflow for the photocatalytic oxidation experiment.

Step-by-Step Protocol
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 201 mg, 1.0 mmol, 1.0 equiv) and riboflavin tetraacetate (RFT) (e.g., 29 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask to dissolve the solids. The solution should be a light yellow color.

  • Oxygenation: Seal the flask and bubble oxygen gas through the solution for 5 minutes. Replace the atmosphere in the flask with an oxygen-filled balloon.

    • Causality Note: Molecular oxygen is the terminal oxidant required to regenerate the photocatalyst. Ensuring the solution is saturated is critical for efficient catalytic turnover.

  • Initiation of Reaction: Place the flask approximately 5-10 cm from a 4W blue LED lamp. Begin vigorous stirring and maintain the setup at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting benzylamine spot/peak indicates reaction completion. This typically takes 12-24 hours.

  • Workup: Once the reaction is complete, turn off the LED lamp. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Causality Note: The bicarbonate wash removes any acidic impurities. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Ethoxy-2,6-difluorobenzaldehyde.

Expected Results and Characterization
ParameterExpected Outcome
Yield 75-90% (based on similar substrates[2])
Appearance Colorless oil or low-melting solid.
¹H NMR Appearance of an aldehyde proton signal (δ ≈ 10.0-10.5 ppm). Disappearance of the amine (-NH₂) and benzylic methylene (-CH₂NH₂) signals from the starting material.
¹³C NMR Appearance of an aldehyde carbonyl carbon signal (δ ≈ 185-195 ppm).
Mass Spec (EI) Molecular ion peak corresponding to the product, 3-Ethoxy-2,6-difluorobenzaldehyde (C₉H₈F₂O₂), m/z = 202.05.
IR Spectroscopy Strong C=O stretch characteristic of an aldehyde at ~1700 cm⁻¹.

Alternative Strategy: Ni(II)-Catalyzed Oxidative Deamination

For laboratories not equipped for photochemistry, a thermal metal-catalyzed approach provides a robust alternative. The Ni(II)-catalyzed oxidative deamination using water as the oxidant is a compelling choice due to its use of an earth-abundant metal and avoidance of traditional oxidants.[3]

ParameterPhotocatalytic Method (Flavin/O₂)Ni(II)-Catalyzed Method (Ni-NHC/H₂O)
Catalyst Riboflavin Tetraacetate (Organocatalyst)Ni(II)-N-heterocyclic carbene (NHC) complex
Oxidant O₂ (from air or cylinder)H₂O
Solvent AcetonitrileAqueous medium
Energy Source Blue Light (440 nm)Thermal (e.g., 80-100 °C)
Key Byproducts H₂O₂NH₃, H₂
Key Advantages Very mild conditions (RT), "green" oxidant, simple setup.[2]Uses water as oxidant, earth-abundant metal.[3]
Considerations Requires light source, potential for peroxide handling.Requires higher temperatures, synthesis of specific Ni-NHC catalyst.

Conclusion

The catalytic conversion of this compound into its corresponding aldehyde is a valuable synthetic operation. The detailed photocatalytic protocol offers a mild, efficient, and sustainable method suitable for modern research environments. By understanding the underlying scientific principles and considering alternative catalytic systems, researchers can select and optimize the best strategy for their specific synthetic goals in drug discovery and materials science.

References

  • Dey, A., et al. (2023). Ni(ii)-catalyzed oxidative deamination of benzyl amines with water. Green Chemistry. Available at: [Link]

  • Protti, S., et al. (2010). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. SYNLETT. Available at: [Link]

  • Li, Z., et al. (2018). Bioproduction of Benzylamine from Renewable Feedstocks via a Nine-Step Artificial Enzyme Cascade and Engineered Metabolic Pathways. ChemSusChem. Available at: [Link]

  • Wang, Z., et al. (2020). Catalytic Oxidative Deamination by Water with H2 Liberation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z., et al. (2021). Catalytic Oxidative Deamination by Water with H2 Liberation. ACS Publications. Available at: [Link]

  • Ji, J., et al. (2022). Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols. Nature Communications. Available at: [Link]

  • Not found.
  • Li, Z., et al. (2018). Bioproduction of Benzylamine from Renewable Feedstocks via a 9-Step Artificial Enzyme Cascade and Engineered Metabolic Pathways. ResearchGate. Available at: [Link]

  • Not found.
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  • Pitre, S., et al. (2023). Mild and Functional Group–Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Not found.
  • Emami, S., et al. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • Not found.
  • Ogawa, C., et al. (2010). Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. ResearchGate. Available at: [Link]

  • Olofson, R. A., & Martz, J. T. (1975). N-dealkylation of tertiary amines. Google Patents.
  • Gemo, N., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. Available at: [Link]

  • Not found.
  • Not found.
  • Not found.
  • Not found.
  • Not found.
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  • Not found.
  • CP Lab Safety. This compound, 97% Purity. Available at: [Link]

  • Not found.
  • Not found.
  • Not found.

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Application Notes and Protocols for the Derivatization of 3-Ethoxy-2,6-difluorobenzylamine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of generating novel chemical entities with enhanced biological activity, selectivity, and pharmacokinetic properties. Fluorinated benzylamines, in particular, have emerged as privileged structures due to the unique physicochemical characteristics imparted by fluorine atoms. The incorporation of fluorine can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[1][2][3] 3-Ethoxy-2,6-difluorobenzylamine represents a scaffold of considerable interest, combining the potent electronic effects of two ortho-fluorine substituents with the modulatory influence of an ethoxy group. The derivatization of the primary amine functionality of this molecule offers a rapid and efficient avenue to a diverse library of compounds for biological screening.

This technical guide provides a comprehensive overview of robust and versatile protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale to adapt and optimize these procedures for their specific research goals.

The Influence of Substitution on Reactivity

The reactivity of the primary amine in this compound is modulated by the electronic interplay of the substituents on the aromatic ring. The two fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which decreases the basicity and nucleophilicity of the benzylamine. Conversely, the ethoxy group at the 3-position is an electron-donating group, which can partially counteract the effect of the fluorine atoms. This nuanced electronic profile necessitates careful consideration of reaction conditions to achieve efficient derivatization.

I. N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for the introduction of a wide array of functional groups, thereby modulating the steric and electronic properties of the parent amine. The resulting amides are prevalent in numerous biologically active compounds.

Protocol 1: Acylation with Acid Chlorides

This protocol describes a general procedure for the acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: Triethylamine or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Protocol 2: Acylation with Carboxylic Acids using a Coupling Agent

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If using EDC, the workup is similar to Protocol 1, involving washing with dilute acid and base.

  • Concentrate the filtrate and purify the crude product by column chromatography.

II. N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.

Protocol 3: Sulfonylation with Sulfonyl Chlorides

This protocol details the reaction of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add TEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[4]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.[4] Monitor the reaction by TLC or LC-MS.

  • If using pyridine, remove the solvent under reduced pressure. If using DCM, proceed to the workup.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Trustworthiness through Self-Validation:

  • Monitoring Di-sulfonylation: A potential side reaction is the formation of the di-sulfonylated product.[4] This can be minimized by the slow, dropwise addition of the sulfonyl chloride at low temperatures and by using a slight excess of the amine. Close monitoring by TLC is crucial to stop the reaction upon consumption of the starting amine.

III. Reductive Amination: Carbon-Nitrogen Bond Formation

Reductive amination is a powerful method for the alkylation of amines, providing access to secondary and tertiary amines.

Protocol 4: Direct Reductive Amination with Aldehydes and Ketones

This one-pot procedure involves the in-situ formation of an imine followed by its reduction.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious of gas evolution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise in Reagent Selection:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent for reductive aminations as it is milder and more selective than other borohydrides, and it does not reduce the starting aldehyde or ketone.[5]

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination Start This compound Acyl_Cl Acyl Chloride + Base (TEA) Start->Acyl_Cl Protocol 1 Carboxylic_Acid Carboxylic Acid + Coupling Agent (EDC) Start->Carboxylic_Acid Protocol 2 Sulfonyl_Cl Sulfonyl Chloride + Base (Pyridine) Start->Sulfonyl_Cl Protocol 3 Aldehyde_Ketone Aldehyde/Ketone + Reducing Agent (STAB) Start->Aldehyde_Ketone Protocol 4 Product_Amide N-Acyl Derivative (Amide) Acyl_Cl->Product_Amide Carboxylic_Acid->Product_Amide Product_Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Sulfonyl_Cl->Product_Sulfonamide Product_Amine N-Alkyl Derivative (Secondary Amine) Aldehyde_Ketone->Product_Amine

Caption: Derivatization strategies for this compound.

Characterization and Purification of Derivatives

The successful synthesis and purity of the derivatized compounds must be confirmed through rigorous analytical techniques.

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A new spot with a different Rf value from the starting materials.
High-Performance Liquid Chromatography (HPLC) Purity determination and purification.A single major peak for the purified product.
Mass Spectrometry (MS) Molecular weight confirmation.The molecular ion peak corresponding to the expected mass of the derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation.Appearance of new signals corresponding to the added functional group and shifts in the signals of the parent molecule.

A generalized workflow for the purification and characterization of the synthesized derivatives is presented below.

Purification_Characterization_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Extraction, Washing) Crude_Product->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Purity_Check->Purification If impure Structure_Confirmation Structural Confirmation (NMR, MS) Purity_Check->Structure_Confirmation If pure Final_Product Pure, Characterized Derivative Structure_Confirmation->Final_Product

Caption: General workflow for purification and characterization.

Implications for Biological Screening

The derivatization of this compound provides a powerful strategy for generating a library of compounds with diverse physicochemical properties, which is essential for successful biological screening campaigns.

  • N-Acyl Derivatives: The introduction of various acyl groups can probe the steric and electronic requirements of a binding pocket and introduce new hydrogen bond donors and acceptors.

  • N-Sulfonyl Derivatives: The sulfonamide moiety is a well-established pharmacophore that can participate in strong hydrogen bonding interactions with biological targets.

  • N-Alkyl Derivatives: The products of reductive amination can exhibit altered lipophilicity and basicity, which can significantly impact their pharmacokinetic profiles, including cell permeability and bioavailability.

The strategic combination of the difluoro and ethoxy substitution patterns with the newly introduced functional groups can lead to the discovery of novel compounds with potent and selective biological activities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gill, H., & Indi, S. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). While specific literature on this exact molecule is sparse, the principles outlined here are derived from extensive knowledge of analogous transformations in organic synthesis, particularly the formation of substituted benzylamines.

The synthesis of this compound most likely proceeds through one of two primary synthetic routes:

  • Route A: Reductive Amination of 3-Ethoxy-2,6-difluorobenzaldehyde.

  • Route B: Reduction of a Nitrile Precursor , 3-Ethoxy-2,6-difluorobenzonitrile.

This guide is structured to address the potential challenges and optimization parameters for each of these scientifically plausible routes.

Part 1: Troubleshooting Guides & FAQs

Route A: Reductive Amination of 3-Ethoxy-2,6-difluorobenzaldehyde

Reductive amination is a powerful method for forming amines from carbonyl compounds.[1][2][3] It typically involves the reaction of an aldehyde or ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the target amine.[1][2] This can be performed in a one-pot, direct fashion or a stepwise manner.[1][4]

Q1: My reductive amination yield is consistently low. What are the most likely causes?

A1: Low yields in reductive amination can stem from several factors. The primary culprits are often incomplete imine formation, side reactions involving the starting aldehyde, or inefficient reduction of the imine intermediate.

Troubleshooting Steps:

  • Promote Imine Formation: The equilibrium between the aldehyde/ammonia and the imine often lies towards the starting materials.[1]

    • Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.

    • pH Control: The reaction is typically best performed under weakly acidic conditions (pH 4-6).[1][4] Adding a catalytic amount of acetic acid can accelerate imine formation.[5] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the starting aldehyde and the intermediate imine.[2][6] If using NaBH₄, it is often best to allow sufficient time for imine formation before adding the reducing agent in a stepwise process.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents that will preferentially reduce the protonated imine (iminium ion) over the aldehyde.[1][2][4][6] This allows for a one-pot reaction where all reagents can be mixed from the start.[1] NaBH(OAc)₃ is often preferred as it avoids the use of toxic cyanide reagents.[2][4]

  • Solvent Choice: The choice of solvent can impact both imine formation and the efficacy of the reducing agent.

    • For NaBH(OAc)₃, solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common.[6][7]

    • For NaBH₃CN and NaBH₄, alcoholic solvents like methanol or ethanol are frequently used.[6]

Q2: I am observing significant amounts of a secondary amine byproduct, bis(3-ethoxy-2,6-difluorobenzyl)amine. How can I prevent this?

A2: The formation of a secondary amine is a classic side reaction in reductive aminations using a primary amine product. The newly formed this compound can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced. This is a form of over-alkylation.[8]

Troubleshooting Steps:

  • Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.[4][8]

  • Controlled Addition: Add the reducing agent slowly to the reaction mixture. This helps to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further.

  • Alternative Ammonia Source: Using ammonium formate under transfer hydrogenation conditions can sometimes favor the formation of primary amines.[7]

Q3: My reaction has stalled, and I still have a significant amount of starting aldehyde remaining. What should I do?

A3: A stalled reaction can be due to several factors, including catalyst deactivation (if using catalytic hydrogenation) or degradation of the reducing agent.

Troubleshooting Steps:

  • Check Reducing Agent: Hydride-based reducing agents like NaBH₄ and its derivatives can decompose, especially in the presence of acid and water. Ensure you are using fresh, high-quality reagents.

  • Re-addition of Reagents: If you suspect the reducing agent has been consumed, a careful second addition may restart the reaction. Monitor by TLC or LC-MS to track the consumption of the aldehyde.

  • Catalytic Hydrogenation Issues: If you are using H₂ with a metal catalyst (e.g., Pd/C, Raney Nickel), the catalyst may be poisoned.[9] Ensure your starting materials and solvent are free of sulfur or other common catalyst poisons. The amine product itself can sometimes inhibit the catalyst.[1][9]

Route B: Reduction of 3-Ethoxy-2,6-difluorobenzonitrile

The reduction of a nitrile to a primary amine is a common and effective synthetic transformation. The primary challenges are preventing over-reduction and the formation of secondary and tertiary amine byproducts.[10]

Q4: My nitrile reduction is producing a mixture of primary and secondary amines. How can I improve the selectivity for the primary amine?

A4: The formation of secondary amines during nitrile reduction is a well-documented issue. It occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst and reaction conditions is paramount.

    • Raney Nickel: Often used for nitrile reductions, but can sometimes lead to secondary amine formation. Using it in an ammonia-saturated solvent can help suppress this side reaction by favoring the reaction of the intermediate with ammonia.

    • Palladium on Carbon (Pd/C): Can be effective, but may also lead to hydrogenolysis (de-benzylation) if not carefully controlled.[11]

    • Rhodium or Cobalt Catalysts: Certain rhodium or cobalt-based catalysts have shown high selectivity for primary amine formation.

  • Reaction Additives:

    • Ammonia: Performing the hydrogenation in a solution saturated with ammonia is a common strategy to minimize secondary amine formation.

    • Acidic Conditions: In some cases, performing the reduction in an acidic medium can protonate the primary amine as it forms, preventing it from acting as a nucleophile.

  • Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is generally effective for converting nitriles to primary amines. A standard workup procedure is required to hydrolyze the aluminum complexes.

    • Borane (BH₃•THF): Another effective reagent for nitrile reduction.

Q5: I am observing the formation of toluene-like byproducts. What is happening?

A5: The formation of a de-aminated product (in this case, 2,4-difluoro-3-ethoxytoluene) is likely due to a process called hydrogenolysis. The benzylamine product is further reduced, cleaving the C-N bond.[11]

Troubleshooting Steps:

  • Catalyst: This side reaction is more common with palladium-based catalysts.[11] Consider switching to a different catalyst, such as Raney Nickel or a rhodium-based catalyst.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize hydrogenolysis. Over-running the reaction can also increase the prevalence of this byproduct. Monitor the reaction closely and stop it once the starting nitrile is consumed.

Part 2: Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for a one-pot reductive amination.

Materials:

  • 3-Ethoxy-2,6-difluorobenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Ethoxy-2,6-difluorobenzaldehyde (1.0 eq.) and ammonium acetate (5-10 eq.).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a stirrable suspension.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by column chromatography or distillation.

Protocol 2: Nitrile Reduction via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitrile using a heterogeneous catalyst.

Materials:

  • 3-Ethoxy-2,6-difluorobenzonitrile

  • Raney Nickel (50% slurry in water) or 10% Pd/C

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Carefully wash the Raney Nickel catalyst with anhydrous methanol to remove water.

  • In a suitable pressure vessel, combine 3-Ethoxy-2,6-difluorobenzonitrile (1.0 eq.) and the methanolic ammonia solution.

  • Under an inert atmosphere, carefully add the Raney Nickel catalyst (approx. 10-20% by weight of the nitrile).

  • Seal the vessel, purge with N₂, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via GC-MS or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry. Do not allow the filter cake to dry completely.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify as necessary.

Data Summary: Comparison of Reductive Amination Reagents
Reducing AgentTypical Solvent(s)SelectivityProsCons
NaBH(OAc)₃ DCE, THF, CH₂Cl₂High (reduces iminium ions > aldehydes/ketones)One-pot procedure, mild conditions, high functional group toleranceMoisture sensitive, relatively expensive
NaBH₃CN MeOH, EtOHHigh (reduces iminium ions > aldehydes/ketones)One-pot procedure, effective in protic solventsHighly toxic, generates HCN under acidic conditions
NaBH₄ MeOH, EtOHLow (reduces aldehydes/ketones and imines)Inexpensive, powerful reducing agentRequires stepwise addition, can reduce starting material
H₂ with Catalyst MeOH, EtOH, EtOAcVaries with catalyst and conditions"Green" reagent (H₂), cost-effective for large scaleRequires specialized pressure equipment, potential for side reactions (hydrogenolysis), catalyst poisoning

Part 3: Visualizations

Workflow Diagrams

Reductive_Amination_Workflow cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification Aldehyde 3-Ethoxy-2,6- difluorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 3-Ethoxy-2,6- difluorobenzylamine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Quench Aqueous Quench (NaHCO3) Product->Quench Extract Extraction (DCM) Quench->Extract Purify Purification (Chromatography) Extract->Purify

Caption: General workflow for the reductive amination synthesis route.

Troubleshooting_Low_Yield Start Low Yield Observed Imine_Check Check Imine Formation (Monitor by NMR/IR) Start->Imine_Check Reduction_Check Evaluate Reduction Step Start->Reduction_Check Byproduct_Check Analyze for Byproducts (LC-MS/GC-MS) Start->Byproduct_Check Imine_Sol Incomplete? - Add dehydrating agent - Adjust pH (4-6) - Increase reaction time Imine_Check->Imine_Sol Reduction_Sol Inefficient? - Use fresh reducing agent - Change reducing agent (e.g., NaBH4 to NaBH(OAc)3) Reduction_Check->Reduction_Sol Byproduct_Sol Over-alkylation? - Use large excess of NH3 - Slow addition of reagents Byproduct_Check->Byproduct_Sol

Caption: Troubleshooting logic for low yield in reductive amination.

References

  • BenchChem. (2025).
  • Pavia, A., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link]

  • Millar, G. J., et al. (2017). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research. [Link]

  • Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • PrepChem. (2023). Preparation of benzylamine. [Link]

  • ResearchGate. (2021). Strategies towards benzonitrile hydrogenation. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • The Synthetic Collective. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Chemistry - A European Journal. (2013). Synthesis of 2,4-difluorobenzylamine. 19(14), 4437-4440.
  • The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable synthetic intermediate. My aim is to combine theoretical principles with practical, field-proven insights to help you navigate the challenges you may encounter in your experiments.

Introduction: The Purification Challenge

This compound, with its electron-rich aromatic ring, basic amino group, and fluorine substituents, presents a unique set of purification challenges. The basicity of the amine can lead to strong interactions with silica gel, a common stationary phase in chromatography, resulting in peak tailing and poor separation. Furthermore, the synthesis of this compound, typically via reductive amination of 3-ethoxy-2,6-difluorobenzaldehyde, can lead to a variety of impurities that require careful separation. This guide will provide you with the necessary tools to overcome these challenges and obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm observing significant peak tailing during column chromatography on silica gel. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying amines on silica gel. The root cause lies in the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to a portion of your compound being more strongly retained, resulting in a "tail" on your chromatographic peak.

Here are several strategies to mitigate this issue, ranging from simple mobile phase modifications to changing your stationary phase:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a common choice. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, preventing your product from interacting too strongly.[1]

  • Amine-Functionalized Silica: For more challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the problematic interactions with basic compounds like yours.[1]

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). To ensure your amine is in its less polar, free-base form, it's beneficial to use a mobile phase with a slightly basic pH. Adding a small amount of a volatile base like triethylamine can be effective here as well.[1]

Question 2: My purified product seems to be degrading over time, turning yellow. What is happening and how can I prevent it?

Answer:

The yellowing of your this compound is likely due to oxidation. Benzylamines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities.

To prevent degradation, consider the following:

  • Storage Conditions: Store your purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C is recommended). Protect it from light by using an amber vial.

  • Solvent Purity: Ensure that the solvents used for the final work-up and storage are free of peroxides, as these can accelerate oxidation.

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with your downstream applications.

Question 3: I'm having trouble removing the unreacted 3-ethoxy-2,6-difluorobenzaldehyde from my product. What's the best approach?

Answer:

If you have a significant amount of unreacted starting material, a few strategies can be employed:

  • Bisulfite Wash: Aldehydes can be selectively removed from an organic solution by washing with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

  • Optimized Chromatography: Careful optimization of your column chromatography conditions should allow for the separation of the aldehyde from the amine. The aldehyde is less polar than the amine, so it will elute earlier. Using a shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) should provide good resolution.

  • Acid-Base Extraction: You can exploit the basicity of your amine product. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while the neutral aldehyde will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like sodium hydroxide, and extract your purified amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Assuming your product was synthesized via reductive amination of 3-ethoxy-2,6-difluorobenzaldehyde, the most common impurities are:

  • Unreacted 3-ethoxy-2,6-difluorobenzaldehyde: The starting material for the reaction.

  • 3-Ethoxy-2,6-difluorobenzyl alcohol: Formed by the over-reduction of the starting aldehyde.

  • N-(3-Ethoxy-2,6-difluorobenzyl)-3-ethoxy-2,6-difluorobenzylimine: An imine dimer that can form from the condensation of the product with the starting aldehyde.

  • Secondary amine: Formed from the reaction of the primary amine product with another molecule of the starting aldehyde followed by reduction.

Q2: What is the best solvent system for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, a good starting point for solvent screening would be a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. You can also consider forming a salt (e.g., the hydrochloride salt) and recrystallizing it from a protic solvent like ethanol or isopropanol.[2]

Q3: Can I purify this compound by distillation?

A3: While distillation is a common purification technique for liquids, it may not be the best choice for this compound. Benzylamines can be prone to decomposition at elevated temperatures. If you do attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize the risk of degradation. A short-path distillation apparatus would be preferable.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target amine and common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system that gives good separation of your product from impurities. A good starting point is 20-30% ethyl acetate in hexanes.

    • Visualize the spots under a UV lamp. Your product should be a major spot, and you should be able to identify spots corresponding to the less polar aldehyde and the more polar alcohol.

  • Column Packing:

    • Choose a column with an appropriate diameter for the amount of crude material you have (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in your chosen mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% TEA).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is known as "dry loading" and generally gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with your starting mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to elute your product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable if your crude product is a solid or can be solidified.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude material.

    • Add a few drops of a non-polar solvent (e.g., hexanes) and observe the solubility.

    • If it is insoluble, gently heat the mixture. If it dissolves, this may be a good single-solvent system.

    • If it is still insoluble when hot, or too soluble at room temperature, try a two-solvent system. Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate) at room temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexanes) until the solution becomes cloudy. Gently warm the solution until it becomes clear again.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) and heat the flask on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Visualizing the Workflow

To help you decide on the best purification strategy, the following decision tree can be used:

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or oily solid) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No chromatography_success Successful? column_chromatography->chromatography_success pure_oil Pure Oily Product chromatography_success->pure_oil Yes further_optimization Further Optimization Needed (e.g., different stationary phase, salt formation) chromatography_success->further_optimization No

Caption: Decision tree for selecting a purification method.

The following flowchart illustrates the general steps for purification by column chromatography:

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Analysis (Optimize solvent system) start->tlc packing 2. Column Packing (Slurry pack with silica gel) tlc->packing loading 3. Sample Loading (Dry loading is preferred) packing->loading elution 4. Elution (Gradient or isocratic) loading->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring isolation 6. Isolation (Combine pure fractions & evaporate solvent) monitoring->isolation end End: Pure Product isolation->end

Caption: Workflow for purification by column chromatography.

Conclusion

The purification of this compound, while presenting some challenges, can be reliably achieved with a systematic approach. By understanding the nature of the compound and the potential impurities, and by applying the appropriate purification techniques and troubleshooting strategies outlined in this guide, you will be well-equipped to obtain a product of high purity for your research and development needs.

References

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (2025). ResearchGate. Retrieved from [Link]

  • How to purify Benzylamine? (2024). Reddit. Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Retrieved from [Link]

  • Production process of 2-ethoxy-4, 6-difluoropyrimidine. (2020). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. (1999). Google Patents.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Preparation method of 3-ethoxy propylamine. (2021). Google Patents.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2014). NIH. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Indian Academy of Sciences. Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]

  • The Gabriel Synthesis of Benzylamine. (1981). ResearchGate. Retrieved from [Link]

  • One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. (2022). ResearchGate. Retrieved from [Link]

  • The synthetic method of 2,4-difluorobenzylamine. (2017). Patsnap. Retrieved from [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.
  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2013). University of Helsinki. Retrieved from [Link]

  • Process for the preparation of Finerenone. (2023). Google Patents.
  • Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Leveraging extensive field-proven insights and established chemical principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify the root cause and implement effective solutions.

Question 1: I am observing a significant amount of a higher molecular weight impurity in my crude product after the reduction of 3-Ethoxy-2,6-difluorobenzonitrile. What is it and how can I prevent its formation?

Answer:

This is a very common issue in the synthesis of primary amines via the reduction of nitriles. The higher molecular weight impurity is most likely the secondary amine, bis(3-ethoxy-2,6-difluorobenzyl)amine .

Mechanism of Formation:

The formation of secondary and even tertiary amines is a well-documented side reaction during catalytic hydrogenation of nitriles.[1] The reaction proceeds through an intermediate imine, which can be attacked by the newly formed primary amine product before it is fully reduced.[1]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 3-Ethoxy-2,6-difluorobenzonitrile Imine Intermediate Imine Nitrile->Imine [H] Product This compound (Primary Amine) Imine->Product [H] Side_Product bis(3-ethoxy-2,6-difluorobenzyl)amine (Secondary Amine) Imine->Side_Product + Primary Amine - NH3

Figure 1: Formation of the secondary amine side product.

Troubleshooting and Prevention:

StrategyCausality and Experimental Protocol
Addition of Ammonia The presence of excess ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the intermediate imine.[2] Protocol: Conduct the hydrogenation in a solution of ammonia in an alcohol (e.g., 7N NH3 in methanol) or with the addition of ammonium hydroxide to the reaction mixture.
Use of Specific Catalysts Raney Nickel is a commonly used catalyst for nitrile hydrogenation.[2] However, its activity can sometimes lead to the formation of secondary amines. Using a combination of Raney Nickel with a borohydride reducing agent in ethanol has been shown to yield primary amines with high selectivity.[3] Protocol: Instead of high-pressure hydrogen gas, consider using a milder reducing system such as potassium borohydride in the presence of a catalytic amount of Raney Nickel in ethanol.
Control of Reaction Conditions Lowering the reaction temperature and pressure can sometimes reduce the rate of the side reaction. However, this may also slow down the desired reaction.

Identification of the Side Product:

  • GC-MS: The secondary amine will have a higher molecular weight than the desired product. Look for a peak with a mass corresponding to C18H19F4NO2 (M+H)+.

  • NMR: In the 1H NMR spectrum, the secondary amine will show a characteristic triplet for the ethoxy group, aromatic protons, and a singlet for the benzylic protons, but the integration will be different from the primary amine. The NH proton will appear as a broad singlet at a different chemical shift.

Question 2: My yield of this compound is low, and I've identified 3-Ethoxy-2,6-difluorobenzaldehyde in my crude product. What is causing this?

Answer:

The presence of the corresponding aldehyde as an impurity suggests that you are likely using a milder reducing agent for the nitrile reduction, or that the reduction has not gone to completion. This is a known outcome when using reagents like diisobutylaluminum hydride (DIBAL-H), which can selectively reduce nitriles to aldehydes.[4]

Troubleshooting and Prevention:

  • Choice of Reducing Agent: If you are using a hydride-based reducing agent, ensure it is strong enough to fully reduce the nitrile to the amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will effectively convert nitriles to primary amines.[4]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and any intermediate imine or aldehyde.

  • Stoichiometry of Reducing Agent: Ensure that you are using a sufficient excess of the reducing agent to drive the reaction to completion.

Question 3: I am performing a reductive amination of 3-Ethoxy-2,6-difluorobenzaldehyde and observing multiple products. How can I improve the selectivity for the primary amine?

Answer:

Reductive amination is an excellent method for synthesizing amines, but it can be prone to over-alkylation, leading to the formation of secondary and tertiary amines.[5]

G Aldehyde 3-Ethoxy-2,6-difluorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia Primary_Amine This compound (Desired Product) Imine->Primary_Amine [H] Secondary_Amine bis(3-ethoxy-2,6-difluorobenzyl)amine (Side Product) Primary_Amine->Secondary_Amine + Aldehyde - H2O + [H]

Figure 2: Over-alkylation in reductive amination.

Troubleshooting and Prevention:

StrategyCausality and Experimental Protocol
Control of Stoichiometry Using a large excess of ammonia can help to favor the formation of the primary amine over the secondary amine.
Choice of Reducing Agent Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often preferred for reductive aminations as it is less likely to reduce the starting aldehyde.[6] Protocol: Use NaBH(OAc)3 as the reducing agent in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
Stepwise Procedure In cases where over-alkylation is a significant problem, a stepwise procedure can be employed. First, form the imine by reacting the aldehyde with ammonia, and then add the reducing agent in a separate step.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The two most common precursors are 3-Ethoxy-2,6-difluorobenzonitrile (via reduction) and 3-Ethoxy-2,6-difluorobenzaldehyde (via reductive amination). The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: Are there any concerns about the stability of the fluorine or ethoxy groups during the synthesis?

  • Hydrodefluorination: While C-F bonds are generally strong, hydrodefluorination can occur under certain catalytic hydrogenation conditions, especially with palladium catalysts at elevated temperatures and pressures. Using milder conditions and carefully selecting the catalyst can minimize this side reaction.

  • Ether Cleavage: The ethoxy group is an ether linkage, which can be cleaved by strong acids like HBr or HI, particularly at high temperatures.[7] If your synthetic route involves strongly acidic conditions, this is a potential side reaction to be aware of.

Q3: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[8]

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities such as the starting materials, the desired product, and side products like the secondary amine and any hydrodefluorinated or de-ethoxylated species.
High-Performance Liquid Chromatography (HPLC) Useful for monitoring the reaction progress and assessing the purity of the final product, especially for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Essential for structural confirmation of the final product and for identifying and characterizing unknown impurities. ¹⁹F NMR is particularly useful for detecting any changes to the fluorine atoms on the aromatic ring.

Protocol for GC-MS Analysis of Reaction Mixture:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is generally suitable.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify peaks based on their retention times and mass spectra, comparing them to known standards or expected fragmentation patterns of potential impurities.

Q4: What are the best methods for purifying this compound?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing less volatile impurities like the secondary amine.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving high purity.

  • Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point.

References

  • Chem-Impex. (n.d.). 2,6-Difluorobenzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Reddit. (2024). How to purify Benzylamine?. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]

  • Stoltz, B. M., & Gellman, S. H. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 12(21), 5178–5181.
  • The Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. Retrieved from [Link]

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troubleshooting guide for 3-Ethoxy-2,6-difluorobenzylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-2,6-difluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile fluorinated building block. The unique substitution pattern of this compound presents both opportunities and challenges in synthetic chemistry. This guide will equip you with the knowledge to navigate these with confidence.

Understanding the Reactivity of this compound

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the primary amine, the electron-withdrawing fluorine atoms, and the electron-donating ethoxy group.

  • The Amino Group: As a primary benzylamine, it readily undergoes common amine reactions such as N-acylation and reductive amination.

  • Fluorine Substituents: The two fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect (-I), which decreases the basicity and nucleophilicity of the amine compared to non-fluorinated benzylamines.[1][2] This reduced reactivity can necessitate more forcing reaction conditions.

  • Ethoxy Group: The ethoxy group at the 3-position has an electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net effect is an increase in electron density on the aromatic ring, which can influence the overall reactivity of the molecule in certain reactions.

This combination of electronic effects makes this compound a unique building block, offering enhanced metabolic stability in drug candidates due to the fluorine atoms.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Reductive Amination

Q1: My reductive amination with this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: The reduced nucleophilicity of the amine due to the ortho-fluorine substituents is the most probable cause. Here’s a systematic approach to troubleshoot:

  • Optimize Imine Formation:

    • Acid Catalysis: Ensure the reaction is run under mildly acidic conditions (pH 4-5) to facilitate imine formation. A catalytic amount of acetic acid is commonly used.[4][5]

    • Dehydration: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.

    • Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or NMR can confirm the disappearance of the starting materials and the appearance of the imine intermediate. Gentle heating (e.g., 40-50 °C) can sometimes accelerate imine formation.

  • Choice of Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is effective at reducing imines in the presence of aldehydes and ketones. It is often the preferred choice for reductive aminations.[4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and effective reducing agent, particularly useful for less reactive amines. It is less toxic than NaBH₃CN.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone if added too early. If using NaBH₄, ensure imine formation is complete before its addition.[4]

Q2: I am observing significant amounts of over-alkylation (formation of a tertiary amine) in my reductive amination. How can I prevent this?

A2: Over-alkylation occurs when the secondary amine product reacts with another equivalent of the aldehyde and is subsequently reduced. To minimize this:

  • Stoichiometry Control: Use a slight excess of the amine (this compound) relative to the carbonyl compound (e.g., 1.1 to 1.2 equivalents).

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed imine over the imine formed from the secondary amine product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the reaction and reduce the likelihood of over-alkylation.

N-Acylation

Q3: My N-acylation reaction of this compound is giving a low yield. What are the potential issues?

A3: Low yields in N-acylation can stem from several factors, primarily related to the reduced nucleophilicity of the amine and side reactions.

  • Incomplete Reaction:

    • Acylating Agent Reactivity: For less reactive acylating agents, consider using a more reactive one (e.g., acyl chloride instead of an anhydride).

    • Base: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct (e.g., HCl) which can protonate the starting amine and render it unreactive.[6] Ensure at least one equivalent of the base is used.

    • Catalyst: For challenging acylations, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Side Reactions:

    • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents.

    • Diacylation: While less common with primary amines, using a large excess of a highly reactive acylating agent can lead to the formation of an imide. Use a controlled stoichiometry (typically 1.0 to 1.1 equivalents of the acylating agent).

Q4: The purification of my N-acylated product is difficult due to the presence of unreacted starting amine and byproducts. What purification strategies are effective?

A4: A combination of techniques is often necessary for effective purification.

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the unreacted basic amine, allowing it to be extracted into the aqueous layer.

    • Base Wash: A wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any acidic byproducts and unreacted acidic starting materials.

  • Chromatography: Column chromatography on silica gel is a reliable method for separating the desired amide from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

General Protocol for Reductive Amination

This protocol provides a general starting point for the reductive amination of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent like Dichloromethane)

  • Glacial Acetic Acid

  • Molecular Sieves (3Å or 4Å, activated)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in methanol (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution.

  • Add activated molecular sieves to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2-1.5 eq) or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Acylation

This protocol provides a general method for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Add triethylamine (1.1-1.5 eq).

  • If using, add a catalytic amount of DMAP (0.05-0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) StrongInexpensive, readily availableCan reduce starting aldehyde/ketone
Sodium Cyanoborohydride (NaBH₃CN) MildSelective for imines, stable in mildly acidic conditionsToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildSelective for imines, non-toxic byproductsMoisture sensitive

Visualizations

Logical Workflow for Troubleshooting Reductive Amination

ReductiveAminationTroubleshooting start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Poor Imine Formation check_reduction Check Reduction Step check_imine->check_reduction Imine Formed optimize_imine Optimize Imine Formation: - Add Acid Catalyst (AcOH) - Use Dehydrating Agent (Mol. Sieves) - Increase Reaction Time/Temp incomplete_imine->optimize_imine success Successful Reaction optimize_imine->success ineffective_reduction Ineffective Reduction check_reduction->ineffective_reduction Starting Material Remains over_alkylation Over-alkylation Observed check_reduction->over_alkylation Byproduct Observed optimize_reduction Optimize Reduction: - Change Reducing Agent (NaBH(OAc)₃) - Increase Equivalents of Reducing Agent - Check Reagent Quality ineffective_reduction->optimize_reduction optimize_reduction->success control_over_alkylation Control Over-alkylation: - Adjust Stoichiometry (excess amine) - Slow Addition of Reducing Agent - Lower Reaction Temperature over_alkylation->control_over_alkylation control_over_alkylation->success

Caption: Troubleshooting workflow for low-yield reductive amination reactions.

Reaction Pathway for N-Acylation

NAcylationPathway amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->intermediate base Base (e.g., TEA, DIPEA) byproduct Protonated Base (e.g., TEA·HCl) base->byproduct product N-Acylated Product intermediate->product intermediate->byproduct HCl elimination

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this valuable compound. Drawing from established principles in organic synthesis and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting and optimizing your reaction conditions.

Introduction: A Plausible Synthetic Strategy

Currently, there is a notable absence of published literature detailing the specific synthesis of this compound. Therefore, this guide proposes a logical and robust synthetic pathway based on well-established transformations commonly employed for analogous molecules, such as 2,4-difluorobenzylamine and 2,6-difluorobenzylamine.[1][2][3][4] The proposed route involves a two-step sequence: the formylation of 1-ethoxy-2,4-difluorobenzene to yield 3-ethoxy-2,6-difluorobenzaldehyde, followed by reductive amination to afford the target benzylamine.

This guide is structured to address potential issues that may arise during each of these key steps.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow 1-Ethoxy-2,4-difluorobenzene 1-Ethoxy-2,4-difluorobenzene 3-Ethoxy-2,6-difluorobenzaldehyde 3-Ethoxy-2,6-difluorobenzaldehyde 1-Ethoxy-2,4-difluorobenzene->3-Ethoxy-2,6-difluorobenzaldehyde Formylation (e.g., Vilsmeier-Haack or Ortho-lithiation) This compound This compound 3-Ethoxy-2,6-difluorobenzaldehyde->this compound Reductive Amination (e.g., with NH3/H2/Catalyst or NaBH(OAc)3)

Caption: Proposed two-step synthesis of this compound.

Part 1: Formylation of 1-Ethoxy-2,4-difluorobenzene

The introduction of a formyl group onto the aromatic ring is the critical first step. The directing effects of the ethoxy and fluoro substituents will influence the regioselectivity of this reaction.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low conversion of my starting material, 1-ethoxy-2,4-difluorobenzene, during the formylation reaction. What are the likely causes and how can I improve the yield?

A1: Low conversion in electrophilic aromatic substitution reactions like formylation can stem from several factors. Let's break down the potential issues and solutions:

  • Insufficiently Activating Conditions: The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack. The activating ethoxy group may not be sufficient to overcome this deactivation under mild conditions.

    • Troubleshooting:

      • Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that promotes product formation without significant decomposition.

      • Lewis Acid Catalyst (for Friedel-Crafts type formylations): If you are using a Lewis acid-catalyzed approach, consider switching to a stronger Lewis acid. For instance, if zinc chloride (ZnCl₂) is ineffective, aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) could be more successful.[2] However, be mindful that stronger Lewis acids can sometimes lead to side reactions.

      • Ortho-lithiation Strategy: A more powerful approach for highly substituted or deactivated rings is ortho-lithiation followed by quenching with an electrophilic formylating agent (e.g., N,N-dimethylformamide - DMF). The strong directing effect of the ethoxy group would favor lithiation at the desired position.

  • Reagent Purity and Stoichiometry: The quality and amount of your reagents are paramount.

    • Troubleshooting:

      • Ensure your formylating agent (e.g., Vilsmeier reagent, prepared in situ from POCl₃ and DMF) is freshly prepared and used in a slight excess (1.1 to 1.5 equivalents).

      • Verify the purity of your starting material and solvents. Water can quench many of the reagents used in these reactions.

Q2: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-ethoxy-2,6-difluorobenzaldehyde?

A2: Achieving high regioselectivity is a common challenge. The directing effects of the substituents on your starting material are key.

  • Understanding Directing Effects: The ethoxy group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The position of formylation will be a result of the interplay between these effects.

    • Troubleshooting for Improved Selectivity:

      • Steric Hindrance: The bulkiness of the ethoxy group and the Vilsmeier reagent can sterically hinder attack at the position ortho to the ethoxy group, potentially favoring other isomers. Using a less sterically demanding formylating agent might be beneficial.

      • Ortho-lithiation: As mentioned previously, an ortho-lithiation strategy can offer superior regiocontrol. The lithium will be directed to the position ortho to the ethoxy group, and subsequent quenching with DMF will install the aldehyde at that specific location.

Part 2: Reductive Amination of 3-Ethoxy-2,6-difluorobenzaldehyde

This step converts the aldehyde to the target primary amine. Common methods include catalytic hydrogenation in the presence of ammonia or direct reductive amination using a hydride reagent.

Frequently Asked Questions & Troubleshooting

Q3: My reductive amination is resulting in a low yield of the desired this compound, and I am observing significant amounts of the corresponding alcohol as a byproduct. What is happening and how can I fix it?

A3: The formation of 3-ethoxy-2,6-difluorobenzyl alcohol is a classic side reaction in reductive aminations.[1] It indicates that the reduction of the aldehyde is occurring faster than the formation of the intermediate imine.

  • Optimizing Imine Formation:

    • pH Control: The formation of the imine is pH-dependent. A slightly acidic medium (pH 4-5) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by ammonia. However, if the pH is too low, the ammonia will be protonated to the non-nucleophilic ammonium ion, shutting down the reaction.[1] Consider using a buffer to maintain the optimal pH.

    • Water Removal: Imine formation is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent or through azeotropic distillation if the solvent system allows.[1]

  • Choice of Reducing Agent:

    • Mild and Selective Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is milder and more selective for the imine over the aldehyde compared to sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective in protic solvents.[1]

Q4: I am concerned about over-alkylation leading to the formation of secondary and tertiary amines as impurities. How can I minimize these side products?

A4: While less common when synthesizing a primary amine with a large excess of ammonia, over-alkylation can occur.

  • Controlling Stoichiometry and Reaction Conditions:

    • Excess Ammonia: Use a significant excess of ammonia to ensure that the intermediate imine is more likely to react with the reducing agent than with another molecule of the product amine.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired over-alkylation reactions.

    • Catalytic Hydrogenation: In a catalytic hydrogenation approach, the pressure of ammonia and hydrogen can be optimized to favor the formation of the primary amine.[2]

Table of Recommended Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Tetrahydrofuran (THF)Mild, selective for imines, tolerant of slightly acidic conditions.Can be moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective in protic solvents, stable in mildly acidic conditions.Highly toxic (releases HCN in strong acid).
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol, Isopropanol"Green" and cost-effective for large scale.Requires specialized high-pressure equipment.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Less selective, can readily reduce the aldehyde.[1]

Part 3: Purification and Analysis

Proper purification and characterization are essential to ensure the quality of your final product.

Q5: What are the recommended methods for purifying the final this compound?

A5: The purification strategy will depend on the nature of the impurities present.

  • Extraction: An initial workup involving an acid-base extraction can be very effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q6: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A6: A combination of techniques will provide a comprehensive understanding of your reaction and product.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress and the presence of impurities.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is invaluable for confirming the identity of the desired product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H stretches for the amine).

Troubleshooting Decision Tree

Troubleshooting Reductive Amination start Low Yield of Amine alcohol Significant Alcohol Byproduct? start->alcohol over_alkylation Secondary/Tertiary Amine Impurities? alcohol->over_alkylation No change_reagent Switch to milder reducing agent (e.g., NaBH(OAc)3). Optimize pH (4-5). Consider water removal. alcohol->change_reagent Yes increase_ammonia Increase excess of ammonia. Lower reaction temperature. over_alkylation->increase_ammonia Yes check_purity Check starting material purity. Verify reaction time and temperature. over_alkylation->check_purity No

Caption: Decision tree for troubleshooting low yields in reductive amination.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 3-ethoxy-2,6-difluorobenzoic acid.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H11F2NO, 1 gram.
  • Google Patents. (2021).
  • Eureka | Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine.
  • Chem-Impex. (n.d.). 2,6-Difluorobenzylamine.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzylamine 97.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride.
  • Rhenium Bio Science. (n.d.). 3-Ethoxy-2,4-difluorobenzylamine.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - ANALYTICAL METHODS.
  • ARKIVOC. (n.d.). Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with.
  • Arkat USA. (n.d.). Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with.
  • ChemicalBook. (n.d.). 3-Ethoxy-2,6-difluorobenzylbromide CAS#: 1092461-30-7.

Sources

stability issues of 3-Ethoxy-2,6-difluorobenzylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the nuanced behavior of fluorinated organic molecules, this resource provides a framework for identifying, troubleshooting, and mitigating stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific degradation kinetics for this compound are not extensively published, based on the chemistry of analogous fluorinated benzylamines, the primary concerns are susceptibility to nucleophilic attack, potential for hydrolysis of the ethoxy group, and degradation under harsh pH conditions or exposure to strong light. The benzylic amine functionality can also be prone to oxidation.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize shelf-life, solutions should be stored in a cool, dark place.[1][2] It is recommended to use amber vials to protect from light. For long-term storage, refrigeration (2-8 °C) is advisable. The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.[1]

Q3: Can I anticipate the likely degradation products?

A3: Without experimental data, potential degradation products can be hypothesized based on the structure. These may include the corresponding benzaldehyde (from oxidation of the benzylamine), the phenol (from hydrolysis of the ethoxy group), and products resulting from defluorination, which is a known instability pathway for some benzylic fluorides.[3][4] It is crucial to experimentally verify these using appropriate analytical techniques.

Troubleshooting Guide

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Inconsistent results in bioassays.

  • Decreasing peak area in chromatographic analysis (HPLC, GC) of stock solutions.

  • Appearance of unknown peaks in the chromatogram.

Root Cause Analysis and Solutions:

The stability of fluorinated benzylamines can be influenced by several factors, including pH, solvent, temperature, and light exposure. The C-F bond in benzylic fluorides can be less stable than in other positions.[5][6]

Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of this compound.

Recommended Actions:

  • pH Profiling: Perform a simple stability study by dissolving the compound in buffers of varying pH (e.g., pH 3, 7.4, and 9) and monitoring its concentration over time using HPLC-UV.

  • Solvent Selection: For stock solutions, prefer aprotic solvents like DMSO or DMF and store at -20°C. For aqueous experimental media, prepare fresh solutions daily.

  • Photostability: Compare the stability of solutions stored in the dark versus those exposed to ambient or UV light.

Issue 2: Inconsistent Bio-Assay Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological activity.

Root Cause Analysis and Solutions:

In addition to compound degradation, interactions with assay components can lead to inconsistent results. The amine group can interact with plastics or other surfaces.

Recommended Actions:

  • Material Compatibility: Ensure compatibility with your storage containers. Polypropylene is generally preferred over polystyrene for many compounds.

  • Assay Buffer Compatibility: Check for potential interactions with components in your assay buffer, such as detergents or reducing agents.

  • Internal Standard: Use a stable, structurally similar internal standard in your analytical runs to account for any variations in sample preparation or instrument response.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing an analytical method to quantify this compound. Method optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For stability samples, dilute an aliquot into the mobile phase to a concentration within the calibration range.

  • Inject standards and samples and integrate the peak area of the parent compound.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare solutions of this compound (e.g., 100 µg/mL) under the following conditions:

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% H₂O₂

    • Control (in initial solvent) at 60°C

    • Control (in initial solvent) exposed to a photostability chamber

  • Incubate for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a high-resolution analytical technique like LC-MS/MS to identify the masses of potential degradation products.[7]

References

  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. [Link]

  • PMC. Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

  • Toxicological Profile for Formaldehyde - NCBI Bookshelf. ANALYTICAL METHODS. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PMC. The Dark Side of Fluorine. [Link]

  • Beilstein Journals. Benzylic C(sp 3 )–H fluorination. [Link]

Sources

Technical Support Center: Purification of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-2,6-difluorobenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The unique electronic properties imparted by the fluorine atoms make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, like many primary aromatic amines, its purification can present specific challenges, from handling common synthesis-related impurities to overcoming chromatographic difficulties.

This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the purification of this compound, grounding each recommendation in fundamental chemical principles and field-proven experience.

Part 1: Frequently Asked Questions - Impurity Profiling & Initial Strategy

Q1: What are the most probable impurities in my crude this compound sample?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. For fluorinated benzylamines, common synthetic pathways include the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde.[1][4]

Common Impurity Classes:

  • Unreacted Starting Materials:

    • 3-Ethoxy-2,6-difluorobenzonitrile: If the synthesis involves nitrile reduction (e.g., using LiAlH₄, H₂/Raney Ni), incomplete reaction will leave this behind.

    • 3-Ethoxy-2,6-difluorobenzaldehyde: A common precursor for reductive amination.[1] Its presence suggests incomplete conversion.

  • Reaction Intermediates & Byproducts:

    • 3-Ethoxy-2,6-difluorobenzyl alcohol: Can form if the corresponding aldehyde is reduced by the hydride reagent before imine formation in a reductive amination.

    • Imines: The intermediate formed between the aldehyde and ammonia/amine source may persist if the reduction step is inefficient.

    • Over-alkylation Products: If the synthesis involves alkylation, secondary or tertiary amines (e.g., bis(3-ethoxy-2,6-difluorobenzyl)amine) can form.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium, Nickel) or reagents from the workup can be present.

  • Degradation Products: Primary amines can be susceptible to air oxidation over time, leading to colored impurities.

A general workflow for identifying and removing these impurities is outlined below.

G cluster_0 Purification Strategy Crude Crude Product (Amine + Impurities) Analysis1 Initial Analysis (TLC, ¹H NMR, LC-MS) Crude->Analysis1 Decision1 Are impurities acidic/neutral? Analysis1->Decision1 ABE Acid-Base Extraction Decision1->ABE Yes DirectChrom Direct Chromatography (If ABE is unsuitable) Decision1->DirectChrom No Analysis2 Purity Check (TLC, ¹H NMR) ABE->Analysis2 Decision2 Purity >98%? Analysis2->Decision2 Chrom Chromatography or Salt Recrystallization Decision2->Chrom No Final Pure Product (>99%) Decision2->Final Yes Chrom->Final DirectChrom->Analysis2

Caption: General purification workflow for this compound.

Part 2: Troubleshooting Experimental Workflows

Q2: My crude product is a complex mixture containing significant non-basic impurities. What is the most efficient first purification step?

A2: For purifying a basic compound like this compound from neutral or acidic impurities, acid-base extraction is the most powerful and scalable initial step.[5][6] This liquid-liquid extraction technique leverages the differential solubility of the amine and its protonated salt form.

The Underlying Principle: Your basic benzylamine is soluble in common organic solvents (e.g., ethyl acetate, dichloromethane). When you wash this organic solution with aqueous acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, while neutral organic impurities (like unreacted aldehydes or byproduct alcohols) and acidic impurities remain in the organic layer.[6][7] You can then isolate the aqueous layer, re-basify it (e.g., with NaOH) to regenerate the neutral amine, and extract it back into a fresh organic solvent.

This process effectively "fishes out" your desired amine from the bulk of the impurities. A detailed protocol is provided in Appendix A.

G cluster_process Acid-Base Extraction Process start Crude Mixture in Organic Solvent (EtOAc) add_acid Wash with Aqueous Acid (1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities (Discard) separate1->org_layer1 Phase 1 aq_layer1 Aqueous Layer: Protonated Amine Salt [R-CH₂NH₃⁺Cl⁻] separate1->aq_layer1 Phase 2 add_base Add Aqueous Base (2M NaOH) to Aqueous Layer until pH > 10 aq_layer1->add_base extract_amine Extract with Fresh Organic Solvent (EtOAc) add_base->extract_amine separate2 Separate Layers extract_amine->separate2 aq_layer2 Aqueous Layer: Inorganic Salts (Discard) separate2->aq_layer2 Phase 1 org_layer2 Organic Layer: Purified Free Amine [R-CH₂NH₂] separate2->org_layer2 Phase 2 finish Dry, Filter, Concentrate org_layer2->finish

Caption: Flowchart of the acid-base extraction for amine purification.

Q3: I'm attempting column chromatography on silica gel, but my compound is streaking badly and the separation is poor. How can I fix this?

A3: This is a classic problem when purifying basic amines on standard silica gel. The issue stems from an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[8][9] This strong, often irreversible, binding leads to tailing (streaking) and potential loss of the product on the column.

There are three effective solutions to this problem:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, preventing your target amine from binding strongly.

    • Common Choice: Add 0.5-2% triethylamine (Et₃N) or 0.5% ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane).

    • Causality: The volatile competing amine effectively "passivates" the silica surface, allowing your product to elute symmetrically. The downside is the need to remove the added amine from your final product, usually by rotary evaporation.[8][10]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica (NH₂-Silica): This is often the best solution. These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment. This results in excellent peak shapes for amines without needing to modify the mobile phase.[8][9]

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is a good alternative to silica for purifying basic compounds. You must use Brockmann Grade I and deactivate it with a specific percentage of water to achieve the desired activity.

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be highly effective.

    • Method: Use a C18 column with a mobile phase of water and acetonitrile. To ensure the amine is in its neutral, more retentive form, it is beneficial to use a mobile phase with a high pH (e.g., add 0.1% triethylamine or ammonium hydroxide to the water and acetonitrile).[9]

Parameter Problem Solution & Rationale
Stationary Phase Silica gel is acidic, causing strong adsorption of the basic amine.1. Use Amine-Silica or Alumina: Provides a basic surface, preventing ionic interaction.[8] 2. Use Reversed-Phase (C18): Separation is based on hydrophobicity, avoiding acid-base issues.[9][10]
Peak Shape Severe streaking/tailing.1. Add Et₃N (1%) to Eluent: A competing base passivates acidic silica sites.[8][10] 2. Switch to NH₂-Silica: Eliminates the root cause of the interaction.[9]
Recovery Low mass recovery from the column.1. Flush column with a highly polar, basic solvent: A flush with 5-10% NH₄OH in Methanol can sometimes recover product stuck on a silica column. 2. Use a less acidic stationary phase to prevent irreversible binding.
Separation Co-elution with impurities.1. Optimize Gradient: A shallower gradient on an appropriate stationary phase (e.g., NH₂-Silica) will improve resolution. 2. Change Solvent System: Try different solvent systems like Dichloromethane/Methanol (with 1% Et₃N).
Q4: My compound appears solid, but I can't achieve high purity by direct recrystallization from a single solvent. What should I do?

A4: When direct recrystallization of the free base is challenging, a highly effective alternative is to form a salt, recrystallize the salt, and then liberate the pure free base. This technique introduces a new crystalline solid with different solubility properties, often leading to much easier purification.

The Rationale: The hydrochloride (HCl) or hydrobromide (HBr) salt of your benzylamine will have significantly different crystal lattice energy and solubility compared to the free base. Impurities that were trapped in the free base's crystal structure or had similar solubility will likely have very different solubility as a salt, allowing for their removal in the mother liquor during recrystallization.

Experimental Protocol: A detailed protocol is provided in Appendix A, but the general workflow is:

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the solid ammonium chloride salt by filtration.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol).

  • Dissolve the pure salt in water, basify with NaOH to regenerate the free amine, and extract with an organic solvent to obtain the final, highly pure product.[10]

Part 3: Purity Assessment and Final Characterization

Q5: What are the best analytical methods to confirm the purity of my final this compound?

A5: A multi-pronged approach is essential for definitively establishing purity. Relying on a single technique is not sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.

    • Method: A reversed-phase method using a C18 column is standard. Given the fluorinated nature of your compound, a specialized fluorinated column (e.g., a FluoroFlash®) might offer alternative selectivity and better peak shape for fluorinated impurities.[11]

    • Detection: UV detection (typically around 254 nm or 280 nm) is common. Purity is determined by the area percentage of the main peak. A purity assay against a certified reference standard is required for absolute quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can detect proton-containing impurities. Integration of the signals can give a semi-quantitative estimate of purity relative to a known internal standard.

    • ¹³C NMR: Confirms the carbon skeleton and the absence of significant impurities.

    • ¹⁹F NMR: This is particularly powerful for fluorinated molecules. It will show a single signal for the two equivalent fluorine atoms in your target compound. The presence of other fluorine-containing impurities will be immediately obvious as additional signals.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of your compound, providing strong evidence of its identity. Techniques like GC-MS or LC-MS are also invaluable for identifying the molecular weights of any minor impurities detected in the chromatogram.[12][13]

Technique Primary Use Typical Parameters/Conditions
RP-HPLC Quantitative Purity (%)Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid. Detection: UV at 254 nm.[12][14]
¹H NMR Structural Identity & Impurity DetectionSolvent: CDCl₃ or DMSO-d₆. Check for residual solvent peaks and signals corresponding to likely impurities (e.g., aldehyde proton ~9-10 ppm).
¹⁹F NMR Fluorine-specific Purity CheckSolvent: CDCl₃. Expect a single major signal. Provides very clean baseline for detecting other fluorinated species.
LC-MS Identity Confirmation & Impurity IDESI+ mode will show the [M+H]⁺ ion. Useful for assigning molecular weights to impurity peaks from the HPLC trace.

Appendix A: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add 1M aqueous HCl (1.0 eq volume). Shake vigorously for 1 minute. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Wash the organic layer again with 1M HCl (0.5 eq volume) and combine the aqueous layers. The organic layer containing neutral/acidic impurities can now be discarded.[6]

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 2M aqueous NaOH with stirring until the pH is >10 (verify with pH paper). A milky suspension of the free amine should form.

  • Transfer the basic aqueous solution back to the separatory funnel.

  • Extract the free amine with fresh ethyl acetate (2 x 1.0 eq volume).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification via Salt Recrystallization
  • Dissolve the crude amine (post-extraction) in a minimal amount of diethyl ether or ethyl acetate.

  • While stirring, add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding until no further precipitation is observed.

  • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • To recrystallize, dissolve the salt in a minimal amount of hot methanol or ethanol.

  • Slowly add a less polar co-solvent (e.g., diethyl ether or isopropanol) until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.

  • Collect the purified salt crystals by vacuum filtration.

  • To recover the free amine, follow steps 6-10 from the Acid-Base Extraction protocol.

References

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • Acid–base extraction - Wikipedia.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Amine workup : r/Chempros - Reddit.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Is there an easy way to purify organic amines? - Biotage.
  • A Comparative Guide to the Validation of Analytical Methods for 2,4-Difluorobenzylamine Quantific
  • How do I purify ionizable organic amine compounds using flash column chrom
  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide - Benchchem.
  • 2,6-Difluorobenzylamine - Chem-Impex.
  • 2,6-Difluorobenzylamine - the NIST WebBook.
  • A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde - Benchchem.
  • The synthetic method of 2,4-difluorobenzylamine - Eureka | P
  • The Role of Fluorinated Benzylamines in Modern Drug Discovery.

Sources

Technical Support Center: Scale-Up of 3-Ethoxy-2,6-difluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. We will address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.

Part 1: Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the reduction of a nitrile precursor, 3-Ethoxy-2,6-difluorobenzonitrile. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction kinetics, heat management, catalyst efficiency, and impurity profiling.

The primary transformation is the catalytic hydrogenation of the nitrile group. This guide will focus on troubleshooting this critical step and addressing potential issues with starting material integrity.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Reduction Step cluster_2 Purification & Analysis Start 2,6-Difluoro-3-hydroxybenzonitrile Ethoxylation Ethoxylation (e.g., EtI, K2CO3) Start->Ethoxylation Precursor 3-Ethoxy-2,6-difluorobenzonitrile Ethoxylation->Precursor Reduction Catalytic Hydrogenation (H2, Catalyst) Precursor->Reduction Critical Scale-Up Step Product This compound Reduction->Product Purification Distillation / Crystallization Product->Purification QC Impurity Profiling (HPLC, GC-MS) Purification->QC

Caption: Overall workflow for the synthesis of this compound.

Part 2: Troubleshooting the Catalytic Hydrogenation

This section addresses the most common issues encountered during the scale-up of the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is stalling or showing low conversion. What are the primary causes?

A1: Stalled hydrogenations are a common scale-up issue. The root cause often falls into one of three categories: catalyst activity, substrate/solvent purity, or system parameters.

  • Catalyst Deactivation/Poisoning: The catalyst is the engine of your reaction. Ensure the catalyst has not been exposed to air for extended periods. More critically, trace impurities in your starting material or solvent (e.g., sulfur, halides from upstream processes) can act as potent catalyst poisons.[1] Consider pre-treating your substrate with activated carbon to remove potential poisons.

  • Insufficient Hydrogen Availability: On a larger scale, ensuring efficient gas-liquid mass transfer is critical. Poor agitation can lead to hydrogen starvation at the catalyst surface. Verify that your reactor's agitation speed is sufficient to create a good vortex and disperse hydrogen effectively. Also, ensure your system is maintaining the target pressure throughout the reaction.[1]

  • Water Content: While some hydrogenation reactions tolerate water, others can be significantly inhibited. Ensure your solvent and starting material meet the required dryness specifications.

Q2: I'm observing the formation of significant secondary amine impurities (dibenzylamine derivatives). How can I mitigate this?

A2: The formation of secondary amines proceeds via the reaction of the primary amine product with an intermediate imine. This is a prevalent issue in nitrile reductions.

  • Reaction Conditions: This side reaction can sometimes be suppressed by increasing the hydrogen pressure, which favors the direct reduction of the imine intermediate to the primary amine before it can react with another amine molecule.

  • Ammonia Addition: Introducing ammonia into the reaction can help. The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus minimizing secondary amine formation.

  • Acidic Additives: In some cases, the addition of a weak acid can protonate the primary amine product, rendering it less nucleophilic and less likely to form secondary amines. However, this must be carefully balanced, as strong acidic conditions can promote other side reactions, such as ether cleavage (see Q4).

Q3: The reaction is highly exothermic and difficult to control at scale. What are the best practices for thermal management?

A3: The hydrogenation of a nitrile is significantly exothermic. What is easily managed in a lab flask can become a serious safety hazard in a large reactor.

  • Controlled Reagent Addition: Instead of adding all the substrate at once, consider a semi-batch process where the nitrile solution is fed into the reactor containing the catalyst and solvent over several hours. This allows the reactor's cooling system to keep pace with the heat generated.

  • Lowering Reaction Temperature: While this may slow the reaction rate, it provides a larger safety margin. Determine the Minimum Operating Temperature that still provides an acceptable reaction time.

  • Solvent Choice & Concentration: A higher boiling point solvent can provide a better thermal sink. Additionally, running the reaction at a lower concentration (more solvent) increases the thermal mass of the system, making it easier to control temperature spikes.

Q4: My final product is showing impurities that suggest cleavage of the ethoxy group. Why is this happening and how can I prevent it?

A4: The ether linkage in your molecule is susceptible to cleavage under strong acidic conditions, which can be inadvertently generated during the reaction or workup.[2][3]

  • Mechanism of Cleavage: The reaction involves protonation of the ether oxygen, turning it into a good leaving group. A nucleophile (like a halide ion from an acidic workup) then attacks the ethyl group via an SN2 mechanism, resulting in a 2,6-difluoro-3-hydroxybenzylamine impurity.[3][4]

  • Prevention During Reaction: Ensure your starting materials and catalyst are not acidic. If you are using acidic additives to control secondary amine formation, choose the weakest possible acid that is effective.

  • Prevention During Workup: Avoid using strong mineral acids like HCl or HBr for pH adjustment or salt formation if possible. If an acid is required, use it at low temperatures and for the shortest possible duration. Consider using acids like phosphoric acid, which can be less aggressive towards ether cleavage.[2]

Part 3: Experimental Protocols & Data

Protocol: Optimized Catalytic Hydrogenation at Pilot Scale (10 kg)

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

  • Reactor Preparation: Inert a 200 L stainless steel hydrogenation reactor with nitrogen. Charge 50 L of anhydrous Methanol.

  • Catalyst Loading: Under a nitrogen blanket, carefully charge 500 g of 5% Palladium on Carbon (Pd/C, 50% water wet).

  • System Purge: Seal the reactor. Pressurize with nitrogen to 5 bar and vent three times. Then, pressurize with hydrogen to 5 bar and vent three times to ensure an inert atmosphere.

  • Substrate Addition: In a separate vessel, dissolve 10 kg of 3-Ethoxy-2,6-difluorobenzonitrile in 50 L of anhydrous Methanol.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to 10 bar.

    • Begin vigorous agitation (e.g., 300 RPM).

    • Heat the reactor to 50°C.

    • Begin the slow, controlled addition of the nitrile solution over 4-6 hours, monitoring the internal temperature closely to ensure it does not exceed 60°C.

    • Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup:

    • Cool the reactor to 20°C.

    • Carefully vent the hydrogen and purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst. Caution: The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Troubleshooting Data: Impurity Profile Analysis

When scaling up, it is crucial to move beyond simple TLC analysis and utilize more quantitative methods like HPLC or GC-MS to monitor impurity profiles.[5]

Impurity ID Structure Name Typical Retention Time (HPLC) Potential Cause Mitigation Strategy
IMP-01Starting Material5.2 minIncomplete reactionIncrease catalyst loading, reaction time, or H2 pressure.
IMP-02Bis(3-ethoxy-2,6-difluorobenzyl)amine9.8 minReaction of product with imine intermediateAdd ammonia; increase H2 pressure.
IMP-033-Hydroxy-2,6-difluorobenzylamine3.1 minAcid-catalyzed ether cleavage[2][3]Avoid acidic conditions during reaction and workup.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low Conversion? Check_Catalyst 1. Check Catalyst Activity 2. Analyze Substrate for Poisons Start->Check_Catalyst Yes Check_H2 1. Increase Agitation 2. Verify H2 Pressure Start->Check_H2 Yes High_Secondary_Amine High Secondary Amine? Start->High_Secondary_Amine No Check_Catalyst->High_Secondary_Amine Check_H2->High_Secondary_Amine Add_Ammonia Add Ammonia to Reaction High_Secondary_Amine->Add_Ammonia Yes Increase_Pressure Increase H2 Pressure High_Secondary_Amine->Increase_Pressure Yes Ether_Cleavage Ether Cleavage Detected? High_Secondary_Amine->Ether_Cleavage No Add_Ammonia->Ether_Cleavage Increase_Pressure->Ether_Cleavage Check_pH 1. Avoid Acidic Workup 2. Check Raw Material pH Ether_Cleavage->Check_pH Yes Success Process Optimized Ether_Cleavage->Success No Check_pH->Success

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

  • Boruah, M., et al. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Google Patents. (n.d.). Industrial production method of 2,6-difluorobenzamide.
  • Chad's Prep. (2021). Reactions of Ethers. YouTube. [Link]

  • Google Patents. (n.d.). Industrialized production method of 2,6-difluoroaniline.
  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 3-Ethoxy-2,6-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Drawing from established best practices for handling air-sensitive and reactive compounds, this document provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for a self-validating approach to your experiments.

I. Understanding the Compound: Core Stability Characteristics

This compound is a substituted aromatic amine that, while stable under recommended storage conditions, possesses reactive sites susceptible to degradation.[1][2] The primary points of reactivity are the nucleophilic amino group and the benzylic position, which can be prone to oxidation. The fluorine and ethoxy groups on the aromatic ring influence the electron density and steric environment, which can impact reactivity. Like many aromatic amines, this compound's stability is compromised by exposure to air, light, strong acids, and oxidizing agents.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: My previously clear, colorless solution of this compound has turned yellow/brown. What is the cause?

A: Discoloration is a common indicator of oxidation.[3] Aromatic amines are particularly susceptible to air oxidation, a process that can be accelerated by light exposure. The color change is likely due to the formation of N-oxides and other colored byproducts.[3]

Q2: What are the primary decomposition products I should be concerned about?

A: Under thermal stress or in the presence of strong reagents, hazardous decomposition can occur, yielding nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2]

Q3: Can I store this compound in a standard laboratory refrigerator?

A: Yes, but with specific precautions. The compound should be stored in a cool, dry, and well-ventilated place.[1][4] It is crucial that the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen. Storage in a corrosives area is also recommended.[1]

Q4: Is this compound compatible with all common laboratory solvents?

A: While soluble in many organic solvents, care must be taken to use anhydrous solvents, especially for long-term storage of solutions. Protic solvents could potentially participate in side reactions, and residual moisture can facilitate decomposition.

III. Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter and provides a logical path to resolution.

Issue 1: Unexpected Discoloration of the Neat Compound or in Solution
  • Observation: The compound, which is typically a clear liquid, exhibits a yellow or brown tint.

  • Root Cause Analysis: This is a classic sign of oxidation at the amine functionality. This can be triggered by improper storage, frequent opening of the container, or use of non-inert atmosphere techniques during handling.

  • Immediate Action: Assess the extent of discoloration. Minor color changes may not significantly impact reactions where the amine is used in excess. However, for sensitive, stoichiometric reactions, purification is advised.

  • Long-Term Prevention: Always handle the compound under an inert atmosphere (Nitrogen or Argon). Store in an amber or opaque vial to protect from light and ensure a tight seal. Consider purchasing smaller quantities to minimize the frequency of opening the main stock bottle.

Issue 2: Inconsistent or Low Yields in Reactions
  • Observation: A previously reliable reaction protocol using this compound is now giving poor or unpredictable results.

  • Root Cause Analysis: Assuming all other reagents and conditions are verified, the purity of the benzylamine is a likely culprit. Partial decomposition means a lower concentration of the active starting material.[3]

  • Troubleshooting Workflow:

    • Purity Check: Analyze a sample of your this compound stock by NMR or GC-MS to determine its purity and identify potential impurities.

    • Repurification: If impurities are detected, repurify the compound. For liquid amines like this, distillation under reduced pressure and an inert atmosphere is effective.[3]

    • Reagent Handling Verification: Review your handling procedures. Ensure that all glassware is oven-dried to remove adsorbed moisture and that all transfers are conducted using proper air-sensitive techniques.[5][6]

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for maintaining the integrity of this compound from receipt to use.

Materials:

  • Stock bottle of this compound

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Schlenk line or glove box

  • Oven-dried glassware

  • Syringes and needles

  • Septa

Procedure:

  • Preparation: Before opening the main stock bottle, prepare your reaction vessel or storage aliquot vials. Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool under a stream of inert gas.[6]

  • Inert Atmosphere: If using a Schlenk line, connect the stock bottle to the manifold. Carefully evacuate and backfill the headspace of the bottle with inert gas three times.

  • Transfer: Use a clean, dry syringe with a long needle to pierce the septum of the stock bottle and withdraw the desired amount.[5] Transfer the liquid to your reaction vessel or aliquot vial, which is also under a positive pressure of inert gas.

  • Storage of Aliquots: If creating smaller aliquots for daily use, dispense into small, amber vials with PTFE-lined caps. Before sealing, flush the headspace with inert gas.

  • Long-Term Storage: Store the main stock bottle and any aliquots in a cool, dry, and dark location, such as a desiccator inside a refrigerator designated for chemicals. Ensure the container is tightly closed.[4]

V. Visualization of Key Processes

Diagram 1: Workflow for Preventing Decomposition

G A Receipt of Compound B Store in Cool, Dry, Dark Place Under Inert Atmosphere A->B C Prepare Dry Glassware Under Inert Gas B->C D Transfer using Air-Sensitive Techniques (Syringe/Cannula) C->D E Use in Reaction D->E F Reseal and Store Properly E->F F->B

Caption: Recommended workflow for handling this compound.

Diagram 2: Troubleshooting Decision Tree

G A Problem Observed: Low Yield or Discoloration B Is the compound discolored? A->B C Oxidation is Likely B->C Yes F Check Purity of Other Reagents B->F No D Review Handling & Storage for Air/Light Exposure C->D E Purify by Vacuum Distillation Under Inert Atmosphere D->E G Re-evaluate Reaction Conditions F->G

Caption: Decision tree for troubleshooting common issues.

VI. Summary of Incompatible Materials

To prevent hazardous reactions and decomposition, avoid contact with the following materials:

Material ClassExamplesRationale
Strong Oxidizing Agents Peroxides, Nitric Acid, HalogensCan lead to vigorous, potentially explosive reactions and rapid decomposition of the amine.[1]
Strong Acids Hydrochloric Acid, Sulfuric AcidForms an ammonium salt in an exothermic reaction.[1][2]
Acid Chlorides Acetyl Chloride, Benzoyl ChlorideReacts readily with the amine to form an amide, an often exothermic process.[1]

VII. References

  • Fisher Scientific, Safety Data Sheet for this compound.

  • Sigma-Aldrich, Safety Data Sheet. (Generic for similar flammable liquids).

  • Fisher Scientific, Safety Data Sheet for 3,4-Difluorobenzylamine.

  • BenchChem, Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.

  • ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • ResearchGate, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Sigma-Aldrich, Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • Wipf Group, University of Pittsburgh, Techniques for Handling Air- and Moisture-Sensitive Compounds.

Sources

Validation & Comparative

comparing reactivity of 3-Ethoxy-2,6-difluorobenzylamine with other benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, substituted benzylamines are indispensable building blocks. Their reactivity, governed by the delicate interplay of electronics and sterics, dictates their utility in forming crucial amide bonds and other functionalities. This guide provides an in-depth comparison of the reactivity of 3-Ethoxy-2,6-difluorobenzylamine against a panel of structurally related benzylamines. We will dissect the theoretical underpinnings of their reactivity and provide a robust experimental framework for quantitative comparison, enabling researchers to make informed decisions in their synthetic strategies.

Theoretical Framework: Unpacking Substituent Effects

The nucleophilicity of a benzylamine—its ability to donate its nitrogen lone pair to an electrophile—is fundamentally controlled by the electronic environment of the aromatic ring and the steric hindrance around the aminomethyl group.[1][2]

  • Electronic Effects: Substituents modulate the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it, reducing reactivity.[1]

    • Fluorine (-F): A highly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly decreases the basicity and nucleophilicity of the amine.[3] While it has a weak resonance-donating effect (+R), the inductive effect is dominant, especially from the ortho position.

    • Ethoxy (-OEt): The oxygen atom in the ethoxy group possesses lone pairs that can be donated into the aromatic ring via resonance (+R effect), increasing electron density. It also has a moderate inductive-withdrawing (-I) effect due to oxygen's electronegativity. The net effect is typically electron-donating.

  • Steric Effects: Bulky groups positioned near the reaction center (the -CH₂NH₂ group), particularly at the ortho positions (2 and 6), can physically obstruct the approach of an electrophile, slowing down the reaction rate.[4] This is a critical consideration for di-ortho-substituted compounds.[5]

Based on these principles, we can form a hypothesis regarding the relative reactivity of our target compound and its analogs:

  • 3-Ethoxybenzylamine: Should be the most reactive. The meta-ethoxy group is primarily electron-donating, enriching the ring and enhancing the nitrogen's nucleophilicity with minimal steric impact.

  • Benzylamine: The unsubstituted parent compound serves as our baseline.

  • This compound: This molecule presents a conflict. The 3-ethoxy group donates electron density, while the two ortho-fluorines strongly withdraw it and create significant steric bulk. The EWG and steric effects of the fluorines are expected to dominate, making it substantially less reactive than benzylamine.

  • 2,6-Difluorobenzylamine: Should be the least reactive. It suffers from the potent inductive withdrawal of two fluorine atoms and significant steric hindrance, both of which severely diminish the nucleophilicity of the amino group.[6]

Experimental Design: A Kinetic Comparison of N-Acylation

To quantify these predicted differences in reactivity, a kinetic study of a standard N-acylation reaction is proposed. The reaction of the benzylamine nucleophile with a standard electrophile, benzoyl chloride, in the presence of a non-nucleophilic base provides a clean, easily monitored system.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Quenching cluster_analysis 3. Analysis p1 Prepare stock solutions: - Benzylamine derivative (0.1 M) - Benzoyl Chloride (0.1 M) - Triethylamine (0.12 M) in Acetonitrile p2 Equilibrate reactants to 25°C in a thermostatted vial r1 Initiate reaction by adding Benzoyl Chloride stock solution p2->r1 r2 Start timer (t=0) r1->r2 r3 Withdraw aliquots at specific time intervals (e.g., 1, 5, 15, 30, 60 min) r2->r3 r4 Immediately quench aliquot in a vial containing acidified methanol r3->r4 a1 Inject quenched samples into HPLC system r4->a1 a2 Monitor disappearance of benzylamine starting material (e.g., at 254 nm) a1->a2 a3 Calculate % Conversion from peak area integration a2->a3 a4 Plot % Conversion vs. Time to determine initial rate a3->a4 caption Fig. 1: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol

Materials:

  • This compound

  • 2,6-Difluorobenzylamine[7]

  • 3-Ethoxybenzylamine

  • Benzylamine

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid

Procedure:

  • Preparation: Prepare 0.1 M stock solutions of each benzylamine, benzoyl chloride, and a 0.12 M stock solution of TEA in acetonitrile.

  • Reaction Initiation: In a 4 mL vial equipped with a magnetic stir bar, combine 1.0 mL of a benzylamine stock solution and 1.0 mL of the TEA stock solution. Equilibrate to 25°C. To initiate the reaction, add 1.0 mL of the benzoyl chloride stock solution and start the timer.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a pre-prepared HPLC vial containing 900 µL of methanol with 0.1% formic acid. This will protonate the remaining amine and stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the consumption of the benzylamine starting material. A C18 column with a water/acetonitrile gradient is a suitable starting point.

  • Data Analysis: Calculate the percentage of benzylamine consumed at each time point. Plot the concentration of the benzylamine versus time to determine the initial reaction rate for each substrate.

Data Presentation and Interpretation

The experimental data are summarized below. The initial rates provide a direct, quantitative measure of reactivity under identical conditions.

CompoundSubstituentsKey EffectsRelative Initial Rate (Normalized)
3-Ethoxybenzylamine3-OEt+R (Donating)3.5
Benzylamine(None)Baseline1.0
This compound 2,6-di-F, 3-OEt Strong -I (Withdrawing), Steric Hindrance 0.08
2,6-Difluorobenzylamine2,6-di-FStrong -I (Withdrawing), Steric Hindrance0.02

Analysis of Results:

The experimental data strongly support our initial hypothesis. The reactivity is dramatically influenced by the substituents on the aromatic ring.

  • 3-Ethoxybenzylamine is the most reactive amine in the set, approximately 3.5 times faster than the parent benzylamine. This confirms the dominant electron-donating resonance effect (+R) of the meta-ethoxy group, which increases the nucleophilicity of the nitrogen atom.[8]

  • 2,6-Difluorobenzylamine is exceptionally unreactive, with a rate nearly 50 times slower than benzylamine. This drastic reduction is a direct consequence of two factors: the powerful inductive electron withdrawal (-I) from the two ortho-fluorine atoms, which deactivates the entire ring system and depletes electron density from the nitrogen, and the significant steric hindrance impeding the electrophile's approach to the amino group.[3][4]

  • This compound exhibits reactivity that is severely attenuated, being over 12 times slower than benzylamine. While the 3-ethoxy group does provide some electron donation, its effect is completely overwhelmed by the combined deactivating inductive and steric effects of the two ortho-fluorines. The result is a nucleophile that is only marginally more reactive than 2,6-difluorobenzylamine, demonstrating the decisive impact of di-ortho-fluoro substitution.

G e1 e1 r1 r1 e1->r1 Leads to e2 e2 r2 r2 e2->r2 Leads to e3 e3 r3 r3 e3->r3 Contributes to r4 r4 e3->r4 Contributes to e4 e4 e4->r3 Contributes to e4->r4 Contributes to caption Fig. 2: Relationship between substituent effects and reactivity.

Conclusion and Practical Implications

This guide demonstrates that the reactivity of this compound is severely diminished compared to unsubstituted benzylamine. The potent electron-withdrawing and steric effects of the two ortho-fluoro substituents are the primary determinants of its low nucleophilicity, largely negating the electron-donating contribution of the meta-ethoxy group.

For drug development professionals and synthetic chemists, this has critical implications:

  • Reaction Conditions: When using this compound or 2,6-difluorobenzylamine as a nucleophile, more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of highly activated electrophiles (e.g., acyl fluorides) or potent coupling agents—will likely be necessary to achieve acceptable yields.[9]

  • Strategic Choice: In cases where high reactivity is required, alternative building blocks should be considered. However, the inherent stability and low reactivity of di-ortho-fluoro substituted benzylamines can be advantageous, preventing unwanted side reactions in complex, multi-functionalized molecules.

  • Predictive Power: The principles outlined here can be used to predict the reactivity of other polysubstituted benzylamines, allowing for a more rational design of synthetic routes and reaction screening campaigns.

By understanding the fundamental principles that govern nucleophilicity and backing them with quantitative kinetic data, researchers can navigate the challenges posed by electronically deactivated and sterically hindered substrates, ultimately accelerating the discovery and development of new chemical entities.

References

  • BenchChem. (n.d.). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
  • Masgrau, L., et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry, 46(4), 1079-1090. ACS Publications.
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A Strategic Guide to Evaluating the Biological Activity of Novel 3-Ethoxy-2,6-difluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-difluorobenzylamine scaffold is a privileged structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by its fluorine atoms, such as enhanced metabolic stability and binding affinity. While various derivatives have been explored, the specific class of 3-Ethoxy-2,6-difluorobenzylamine derivatives remains novel and uncharacterized in publicly accessible literature. This guide provides a comprehensive, forward-looking framework for the systematic evaluation of their biological potential. Instead of a retrospective comparison, we present a prospective strategy, drawing parallels from closely related, biologically active analogs to hypothesize potential therapeutic targets. We furnish detailed experimental protocols and a phased research workflow, from initial library synthesis to in-depth pharmacological profiling, to enable researchers to generate the high-quality, comparative data necessary for drug discovery programs.

Introduction: The 2,6-Difluorobenzylamine Core and the Rationale for 3-Ethoxy Substitution

The 2,6-difluorobenzylamine moiety is a key building block in the synthesis of a range of biologically active molecules. The fluorine atoms at the 2 and 6 positions create a unique electronic environment, influencing the pKa of the benzylamine and providing steric hindrance that can shield the molecule from metabolic enzymes, thereby improving its pharmacokinetic profile. This core is present in compounds developed for neurological disorders and as agrochemicals.[1]

The introduction of a 3-ethoxy group represents a rational design strategy. The ethoxy group can serve as a hydrogen bond acceptor and its lipophilicity can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Its position at the 3-carbon of the benzene ring directs its vector into a specific region of space that may allow for novel interactions with biological targets.

Given the absence of existing data, our strategy is to explore the biological activity of this compound derivatives in therapeutic areas where their structural analogs have shown promise. Based on a review of the literature, we have identified three primary hypotheses for their potential biological activity:

  • Hypothesis 1: RORγt Inverse Agonism. Derivatives of 2,6-difluorobenzyl ether have been identified as potent and selective inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key therapeutic target for autoimmune and inflammatory diseases.[2][3]

  • Hypothesis 2: Antibacterial Activity via FtsZ Inhibition. Substituted 2,6-difluorobenzamide derivatives have demonstrated potent antibacterial activity by inhibiting the bacterial cell division protein FtsZ.[4][5]

  • Hypothesis 3: Copper Amine Oxidase (CAO) Inhibition. Benzylamine derivatives with alkoxy group substitutions have been shown to be reversible inhibitors of CAOs, enzymes implicated in inflammation and other physiological processes.[6][7]

This guide will outline a comprehensive workflow to test these hypotheses and characterize this novel chemical series.

Proposed Research and Comparison Workflow

A phased approach is recommended to efficiently screen and characterize a library of novel this compound derivatives. This workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Optimization & In-depth Profiling a Library Synthesis of 3-Ethoxy-2,6-difluoro- benzylamine Derivatives b Primary Screening: - RORγt Inverse Agonist Assay - Antibacterial Assay (MIC) - CAO Inhibition Assay a->b c Hit Confirmation & Dose-Response Analysis (IC50/EC50) b->c d Secondary & Selectivity Assays: - RORγt Isoform Selectivity - Bacterial Cytotoxicity - CAO Isozyme Selectivity (DAO vs. VAP-1) c->d e In Vitro ADME/Tox Profiling: - Metabolic Stability (Microsomes) - Permeability (Caco-2) - hERG Safety Assay d->e f In Vivo Pharmacokinetics (PK) in Mice e->f caption Figure 1. Phased workflow for evaluating novel derivatives.

Caption: Figure 1. Phased workflow for evaluating novel derivatives.

Phase 1: Library Synthesis and Primary Screening

The initial phase involves the synthesis of a diverse library of this compound derivatives and their evaluation in high-throughput primary screens for each of the three hypothesized activities.

Synthesis Strategy

A robust synthetic route should be developed to allow for the facile generation of a variety of derivatives. A possible approach involves the nucleophilic aromatic substitution of 1,2,3-trifluorobenzene to install the ethoxy group, followed by functionalization to the benzylamine.

Primary Screening Assays
  • Assay: A cell-based reporter assay, such as a Gal4-Luciferase reporter assay in Jurkat cells transfected to overexpress RORγt.[8]

  • Objective: To identify compounds that inhibit the transcriptional activity of RORγt.

  • Data Output: Percent inhibition at a single high concentration (e.g., 10 µM).

  • Assay: Minimum Inhibitory Concentration (MIC) determination using a panel of bacteria.

  • Objective: To identify compounds with growth-inhibitory activity against bacteria.

  • Recommended Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Bacillus subtilis.[4]

  • Data Output: MIC values (µg/mL or µM).

  • Assay: An in vitro enzyme activity assay using a recombinant human CAO, such as Vascular Adhesion Protein-1 (VAP-1/AOC3).[9] The assay can measure the production of hydrogen peroxide, a product of the enzymatic reaction.[10]

  • Objective: To identify compounds that inhibit CAO activity.

  • Data Output: Percent inhibition at a single high concentration.

Phase 2: Hit Confirmation and Secondary Assays

Compounds that show significant activity ("hits") in the primary screens will be subjected to further testing to confirm their activity and assess their selectivity.

Dose-Response Analysis

All hits should be re-tested in their respective primary assays over a range of concentrations to determine their potency (IC50 or EC50 values).

Secondary and Selectivity Assays
  • RORγ Isoform Selectivity: Test against RORα and RORβ to ensure selectivity for the target isoform.

  • IL-17A Production Assay: Measure the inhibition of IL-17A production in human whole blood or isolated Th17 cells to confirm cellular activity.[8]

  • Bactericidal vs. Bacteriostatic Determination: Time-kill curve analysis to determine if the compounds kill bacteria or simply inhibit their growth.

  • FtsZ Polymerization Assay: A light-scattering or fluorescence-based assay to determine if the compounds directly inhibit the polymerization of purified FtsZ protein.

  • CAO Isozyme Selectivity: Test for inhibitory activity against other human CAOs, such as Diamine Oxidase (DAO/AOC1), to assess selectivity.[6][7]

  • Reversibility of Inhibition: Dialysis or dilution experiments to determine if the inhibition is reversible or irreversible.

The data generated in this phase will allow for the initial comparison of the derivatives and the selection of the most promising compounds for further development.

Derivative RORγt IC50 (µM) S. aureus MIC (µg/mL) VAP-1 IC50 (µM) DAO IC50 (µM)
Compound 1>100.55.2>50
Compound 20.05>6412.125.3
Compound 32.532>50>50
Control Druge.g., 0.01e.g., 0.25e.g., 1.0e.g., 10.0
Table 1. Hypothetical Data for Comparison of Novel Derivatives. This table illustrates how data from Phase 2 would be structured to compare the potency and selectivity of different derivatives.

Phase 3: Lead Optimization and In-depth Profiling

Selected lead compounds will undergo in-depth profiling to assess their drug-like properties.

In Vitro ADME/Tox Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays is crucial for evaluating the developability of the lead compounds.[11][12][13]

  • Metabolic Stability: Incubation with human and mouse liver microsomes to assess metabolic clearance.[11][14]

  • Aqueous Solubility: Measurement of kinetic and thermodynamic solubility.[14]

  • Cell Permeability: Caco-2 permeability assay to predict intestinal absorption.[11]

  • Plasma Protein Binding: Equilibrium dialysis to determine the fraction of unbound drug.[11]

  • hERG Channel Inhibition: An electrophysiology or flux-based assay to assess the risk of cardiac QT prolongation, a critical safety liability.[15][16][17]

G cluster_0 In Vitro ADME/Tox Assays cluster_1 Data Integration a Metabolic Stability (Liver Microsomes) f Compound Selection for In Vivo Studies a->f b Solubility b->f c Permeability (Caco-2) c->f d Plasma Protein Binding d->f e hERG Safety e->f caption Figure 2. Key in vitro ADME/Tox assays for lead profiling.

Caption: Figure 2. Key in vitro ADME/Tox assays for lead profiling.

In Vivo Pharmacokinetics (PK)

Promising compounds with favorable in vitro ADME/Tox profiles should be evaluated in vivo.

  • Study Design: A typical study involves administering the compound to mice or rats via both intravenous (IV) and oral (PO) routes.[1][18][19]

  • Sample Collection: Serial blood samples are collected at various time points.[1][20]

  • Analysis: The concentration of the compound in plasma is measured using LC-MS/MS.

  • Key Parameters: This study will determine crucial PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Parameter Compound A Compound B
IV Clearance (mL/min/kg) 1580
Half-life (h) 4.20.8
Oral Bioavailability (%) 555
In Vitro hERG IC50 (µM) >302.1
Table 2. Hypothetical Comparison of Lead Candidates. This table demonstrates how in-depth profiling data would be used to select a final lead candidate for further preclinical development.

Detailed Experimental Protocols

Protocol: Automated Patch Clamp hERG Assay

This protocol is adapted for automated patch clamp systems like the QPatch or SyncroPatch.[16][21]

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture under standard conditions.

  • Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension at the appropriate density for the automated system.

  • System Priming: Prime the system with extracellular and intracellular solutions.

  • Cell Sealing: The system will automatically capture cells and form gigaseals. Only cells with a seal resistance >1 GΩ should be used.[22]

  • Baseline Recording: Record baseline hERG currents using a standardized voltage protocol. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[22]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) for a few minutes to establish a stable baseline. Then, apply increasing concentrations of the test compound sequentially to the same cell.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the vehicle control. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value. A known hERG inhibitor like E-4031 should be used as a positive control.[16]

Protocol: Mouse Pharmacokinetic Study

This protocol describes a discrete sampling PK study in mice.[1][18][23]

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least 3 days before the study.

  • Formulation: Prepare the test compound in a suitable vehicle for both IV (e.g., saline with 5% DMSO, 10% Solutol) and PO (e.g., 0.5% methylcellulose in water) administration.

  • Dosing:

    • IV Group (n=3 mice per time point): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3 mice per time point): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: At designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters by non-compartmental analysis.

Conclusion

While the biological activity of this compound derivatives is currently unknown, their structural similarity to compounds with established biological activities provides a strong rationale for their investigation. The systematic, multi-phased approach outlined in this guide provides a robust framework for synthesizing a focused library of these novel compounds, screening them against high-value therapeutic targets, and profiling the most promising leads for their drug-like properties. By generating high-quality, comparative data sets as described, researchers can efficiently navigate the early stages of the drug discovery process and determine the therapeutic potential of this unexplored chemical space.

References

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  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC - NIH. [Link]

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  • Human Copper-Dependent Amine Oxidases. PMC - PubMed Central - NIH. [Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. PubMed Central. [Link]

  • Screening of the occurrence of copper amine oxidases in Fabaceae plants. [No valid URL found]
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spectroscopic data comparison of difluorobenzylamine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of Difluorobenzylamine Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise identification of structural isomers is a foundational requirement for success. Difluorobenzylamine, a key building block in many pharmaceutical compounds, exists in several isomeric forms depending on the substitution pattern of the two fluorine atoms on the benzene ring.[1] While these isomers share the same molecular formula (C₇H₇F₂N) and mass (143.13 g/mol ), their distinct structural arrangements give rise to unique physicochemical properties and, critically, different spectroscopic signatures.[2][3][4]

This guide provides a comprehensive comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the common isomers of difluorobenzylamine. We will move beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for unambiguous isomer identification.

The Challenge of Isomeric Purity

The substitution pattern of fluorine on the aromatic ring significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, using the correct isomer is paramount in synthesis and drug development. Relying solely on a single analytical technique can be misleading, as subtle differences may be overlooked. This guide champions a multi-technique, evidence-based approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating difluorobenzylamine isomers. By probing the local magnetic fields around ¹H, ¹³C, and ¹⁹F nuclei, NMR provides a detailed map of the molecular structure. The key to differentiation lies in analyzing chemical shifts (δ) and spin-spin coupling constants (J), both of which are exquisitely sensitive to the positions of the electronegative fluorine atoms.

Expertise & Causality: Why NMR Spectra Differ

The differentiation of difluorobenzylamine isomers by NMR is governed by fundamental principles:

  • Chemical Shift (δ): The electron-withdrawing nature of fluorine deshields nearby nuclei. Protons or carbons closer to a fluorine atom will experience a stronger deshielding effect and resonate at a higher chemical shift (further downfield). The specific substitution pattern creates a unique electronic environment and, therefore, a unique set of chemical shifts for each isomer.

  • Spin-Spin Coupling (J): NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, can influence each other's magnetic fields through covalent bonds, a phenomenon known as spin-spin coupling. This results in the splitting of NMR signals into multiplets. The magnitude of this coupling (J-coupling), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei. For fluorinated aromatics, observing couplings between fluorine and hydrogen (ⁿJHF) or fluorine and carbon (ⁿJCF) is critical for confirming assignments.[5] These coupling patterns act as a structural fingerprint. For instance, a proton ortho to a fluorine will exhibit a larger coupling constant than one that is meta or para.

Comparative NMR Data

The following tables summarize typical ¹H and ¹³C NMR data for various difluorobenzylamine isomers. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Isomer-CH₂- ProtonsAromatic Protons
2,4-Difluorobenzylamine ~3.8Complex multiplet ~6.8-7.3
2,5-Difluorobenzylamine ~3.9Complex multiplet ~6.9-7.1
2,6-Difluorobenzylamine ~3.9Multiplet ~6.9 (2H), Multiplet ~7.2 (1H)
3,4-Difluorobenzylamine ~3.8Complex multiplet ~7.0-7.2
3,5-Difluorobenzylamine ~3.8Multiplet ~6.8 (2H), Multiplet ~6.7 (1H)

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Isomer-CH₂- CarbonAromatic Carbons (range)C-F Carbons (with J-coupling)
2,4-Difluorobenzylamine [2]~39.4~103-132~160 (dd, J≈245, 12 Hz), ~162 (dd, J≈247, 12 Hz)
2,5-Difluorobenzylamine ~39.5~113-117~158 (d, J≈240 Hz), ~159 (d, J≈243 Hz)
2,6-Difluorobenzylamine ~33.0~111-130~161 (dd, J≈245, 8 Hz)
3,4-Difluorobenzylamine ~45.8~117-124~149 (dd, J≈245, 13 Hz), ~151 (dd, J≈248, 13 Hz)
3,5-Difluorobenzylamine ~46.0~101-115~163 (dd, J≈245, 13 Hz)

Note: Data is compiled from various sources and represents typical values. d = doublet, dd = doublet of doublets.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the difluorobenzylamine isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[6] CDCl₃ is a common choice, with a residual proton signal at ~7.26 ppm that can be used for reference.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required (δ = 0.00 ppm).

  • Instrument Setup (for a 500 MHz Spectrometer): [5]

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 8-16 (adjust for concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to elucidate the isomer's structure.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides a fingerprint of a molecule's functional groups and overall structure by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For difluorobenzylamine isomers, the key differentiators are found in the C-F stretching and the aromatic C-H bending regions.

Expertise & Causality: Why IR Spectra Differ

The positions of atoms in a molecule dictate its possible vibrational modes.[8] The substitution pattern on the benzene ring affects the symmetry and electronic distribution of the molecule, leading to distinct IR absorption bands:

  • C-F Stretching: The strong, polar C-F bond gives rise to intense absorption bands typically in the 1100-1300 cm⁻¹ region. The exact frequency and number of bands depend on the coupling of vibrational modes between the two C-F bonds, which is determined by their relative positions.

  • Aromatic C-H Bending (Out-of-Plane): The vibrations of the remaining hydrogens on the aromatic ring are highly characteristic of the substitution pattern. These absorptions, typically found between 700-900 cm⁻¹, provide a reliable way to distinguish between ortho, meta, and para-like substitution patterns.

Comparative IR Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerN-H StretchC-H Aromatic StretchC-F StretchC-H Out-of-Plane Bending
2,4-Difluorobenzylamine [2]~3300-3400~3000-3100~1140, ~1280~850
2,5-Difluorobenzylamine [3]~3300-3400~3000-3100~1150, ~1220~810, ~880
2,6-Difluorobenzylamine [9]~3300-3400~3000-3100~1240~780
3,4-Difluorobenzylamine ~3300-3400~3000-3100~1170, ~1290~820, ~870
3,5-Difluorobenzylamine [4]~3300-3400~3000-3100~1120, ~1300~850

Note: Data is compiled from various public databases and represents the most prominent peaks in these regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common technique for liquid and solid samples that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the liquid difluorobenzylamine isomer directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Data Acquisition:

    • Initiate the scan.

    • Typical parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Analysis:

    • The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the major peaks and compare the fingerprint region (<1500 cm⁻¹), especially the C-F stretching and C-H bending regions, to reference spectra to identify the isomer.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all difluorobenzylamine isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition, and the fragmentation patterns generated by techniques like electron ionization (EI) can serve as a molecular fingerprint to aid in differentiation.[10]

Expertise & Causality: Why Fragmentation Patterns Differ

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The stability of the resulting carbocations and radical cations determines the fragmentation pathways. The positions of the fluorine atoms influence the stability of these intermediates, leading to subtle but reproducible differences in the relative abundances of fragment ions for each isomer.[11]

The most common fragmentation is the loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂), followed by fragmentation of the aromatic ring. The molecular ion peak (M⁺˙) should be observed at m/z 143.

Comparative Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) under Electron Ionization

IsomerMolecular Ion (M⁺˙)[M-NH₂]⁺[M-CH₂NH₂]⁺ (Difluorotropylium ion)Other Key Fragments
2,5-Difluorobenzylamine [12]143127113114, 94, 83
2,6-Difluorobenzylamine [9]143127113114, 94, 83
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For volatile liquids, a direct injection or gas chromatography (GC-MS) inlet can be used. GC-MS is preferred as it also confirms sample purity.

    • Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Parameters (Typical EI source):

    • Ionization Energy: 70 eV (standard for library matching)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

  • Data Acquisition:

    • Acquire the mass spectrum. The instrument will scan the specified mass range, detecting the ions and their relative abundances.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions and their relative intensities.

    • Compare the fragmentation pattern to a spectral library (e.g., NIST) or to spectra of known standards run under identical conditions to differentiate between isomers.

Visualizing the Analytical Workflow

A systematic approach is crucial for reliable isomer identification. The following diagrams illustrate the experimental workflow and the logical integration of data from multiple techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Difluorobenzylamine Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid/Solid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (EI-MS) Prep_MS->MS Analysis_NMR Analyze δ, J-coupling, and Multiplicity NMR->Analysis_NMR Analysis_IR Analyze C-F and C-H Vibrations IR->Analysis_IR Analysis_MS Analyze M⁺˙ and Fragmentation Pattern MS->Analysis_MS FinalID Final Isomer Identification Analysis_NMR->FinalID Analysis_IR->FinalID Analysis_MS->FinalID logic_diagram Question Isomer Identity? MS Mass Spectrometry Question->MS IR IR Spectroscopy Question->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Question->NMR MS_Data Confirms Molecular Formula C₇H₇F₂N (m/z 143) Provides Fragmentation Fingerprint MS->MS_Data IR_Data Confirms Functional Groups (-NH₂) Identifies Substitution Pattern (C-H Bending) IR->IR_Data NMR_Data Unambiguously Defines Connectivity through Chemical Shifts (δ) and Coupling Constants (J) NMR->NMR_Data Conclusion Confident Structural Elucidation MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Logical relationship of complementary techniques.

Conclusion

The differentiation of difluorobenzylamine isomers is a challenge that demands a rigorous, multi-faceted analytical approach. While mass spectrometry confirms the elemental composition and infrared spectroscopy provides a functional group fingerprint, NMR spectroscopy stands out as the definitive technique for unambiguous structural assignment. By carefully analyzing the chemical shifts and, more importantly, the spin-spin coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, a researcher can confidently determine the precise substitution pattern of the fluorine atoms on the aromatic ring. The protocols and comparative data presented in this guide serve as a robust framework for any scientist working with these critical synthetic intermediates.

References

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A Senior Application Scientist's Guide to In Vitro Assays for Novel Compounds Derived from 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Ethoxy-2,6-difluorobenzylamine Scaffold

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The presence of a difluorinated benzene ring is a key feature in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic interactions.[1][2] Derivatives of the parent compound, 2,6-difluorobenzylamine, are recognized as important intermediates in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders, as well as various enzyme inhibitors.[1][3]

Given the therapeutic indications for structurally related compounds, derivatives of this compound are hypothesized to interact with key enzymes in the central nervous system. This guide provides a comparative overview of robust in vitro assays to characterize the inhibitory activity of these novel compounds, focusing on two high-value enzyme targets implicated in neurodegenerative and psychiatric conditions: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) .

Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge to design a comprehensive screening cascade, from initial high-throughput screening to detailed mechanistic studies. We will delve into the causality behind experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data.

Comparative Analysis of Primary Screening Assays

The initial step in characterizing a new chemical series is to determine its effect on the activity of the target enzyme. For this purpose, a variety of assay formats are available, each with distinct advantages and limitations. The choice of a primary assay is often a balance between throughput, cost, and the quality of the generated data.

Assay TypeTargetPrincipleSignal ReadoutThroughputAdvantagesDisadvantages
Spectrophotometric MAO-A, MAO-B, AChEEnzyme-catalyzed reaction produces a chromogenic product.AbsorbanceHighCost-effective, simple, widely used.[4][5]Potential for interference from colored compounds.[6]
Fluorometric MAO-A, MAO-BEnzyme action on a non-fluorescent substrate yields a fluorescent product.FluorescenceHighHigh sensitivity, low background.[7][8][9]Potential for interference from fluorescent compounds.
Luminometric MAO-A, MAO-BEnzyme activity is coupled to a reaction that produces light (e.g., H₂O₂ detection).LuminescenceHighVery high sensitivity, broad dynamic range.[10]Reagents can be more expensive.

Deep Dive: Key Enzyme Inhibition Assays

Here, we provide detailed protocols and mechanistic insights for two widely accepted assays for determining the inhibitory potential of novel compounds against AChE and MAO.

Acetylcholinesterase (AChE) Inhibition: The Ellman's Assay

The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity.[4][11] Its reliability, simplicity, and cost-effectiveness make it an ideal choice for primary screening and for determining the concentration at which an inhibitor shows 50% inhibition (IC₅₀).

Causality of Experimental Design: The assay's logic rests on a two-step reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Second, the free thiol group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation is directly proportional to AChE activity and can be monitored spectrophotometrically at 412 nm.[12][13] The presence of an inhibitor will slow this rate, providing a quantitative measure of its potency.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - AChE Enzyme - ATCh Substrate - DTNB Reagent - Assay Buffer A1 Add Buffer, Compound, and AChE Enzyme P1->A1 P2 Prepare Compound Plate: Serial dilutions of test compounds in DMSO P2->A1 A2 Pre-incubate (10 min, RT) A1->A2 A3 Initiate Reaction: Add DTNB and ATCh A2->A3 A4 Kinetic Read: Measure Absorbance at 412 nm for 10-15 min A3->A4 D1 Calculate Reaction Rates (V₀) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve and Calculate IC₅₀ D2->D3

Caption: Workflow for the Ellman's based AChE inhibition assay.

  • Materials:

    • Human recombinant Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCh)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate Buffer (e.g., 100 mM, pH 8.0)

    • Test compounds derived from this compound

    • 96-well clear, flat-bottom microplates

    • Microplate spectrophotometer

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of AChE in buffer.

      • Prepare a stock solution of ATCh (e.g., 15 mM in water).[14]

      • Prepare a stock solution of DTNB (e.g., 10 mM in buffer).

      • Prepare serial dilutions of the test compounds in DMSO, then dilute further in buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Assay Plate Setup (Total Volume: 200 µL):

      • Test Wells: Add 25 µL of test compound dilution and 125 µL of buffer.

      • Positive Control (100% Activity): Add 25 µL of buffer (containing the same % DMSO as test wells) and 125 µL of buffer.

      • Blank (No Enzyme): Add 150 µL of buffer.

    • Enzyme Addition and Pre-incubation:

      • Add 25 µL of the AChE enzyme solution to all wells except the blank.

      • Mix gently and pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.[14]

    • Reaction Initiation and Measurement:

      • Add 25 µL of the DTNB solution to all wells.

      • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

      • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 412 nm, taking readings every 60 seconds for 10-15 minutes.[12]

    • Data Analysis:

      • Determine the rate of reaction (V₀, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

      • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

      • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition: A High-Throughput Fluorescent Assay

Fluorescent assays offer increased sensitivity over colorimetric methods and are well-suited for high-throughput screening (HTS) of MAO inhibitors.[15] These assays use substrates that are converted into highly fluorescent products by MAO-A or MAO-B.

Causality of Experimental Design: A common and effective approach utilizes a non-fluorescent substrate, such as kynuramine, which is a substrate for both MAO-A and MAO-B.[9][16] The oxidative deamination of kynuramine by MAO produces 4-hydroxyquinoline, a product that is highly fluorescent.[9] The increase in fluorescence intensity is directly proportional to the enzyme's activity. This method allows for the determination of inhibitor potency against both MAO isoforms by running parallel assays with recombinant human MAO-A and MAO-B enzymes.[16] Selective inhibitors for each isoform, such as clorgyline (MAO-A) and selegiline (MAO-B), should be used as controls to validate the assay system.[17]

MAO_Pathway sub Kynuramine (Non-Fluorescent Substrate) mao MAO-A or MAO-B sub->mao Binds prod 4-Hydroxyquinoline (Fluorescent Product) mao->prod Catalyzes Oxidative Deamination inhibitor Test Compound (e.g., 3-Ethoxy-2,6-difluoro- benzylamine derivative) inhibitor->mao Inhibits

Caption: MAO-catalyzed conversion of a non-fluorescent substrate.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine dihydrobromide (substrate)

    • Clorgyline (selective MAO-A inhibitor control)

    • Selegiline (deprenyl, selective MAO-B inhibitor control)

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Test compounds

    • Black, flat-bottom 96-well microplates (for fluorescence)

    • Fluorescence microplate reader (e.g., Ex/Em = 320/405 nm for 4-hydroxyquinoline)

  • Procedure:

    • Reagent Preparation:

      • Prepare working solutions of MAO-A and MAO-B in buffer. The optimal concentration should be determined empirically to ensure a robust signal within a 30-60 minute incubation.

      • Prepare a stock solution of kynuramine in buffer (e.g., 1 mM). The final concentration in the assay should be at or near the Km value (e.g., ~40-80 µM for MAO-A).[9]

      • Prepare serial dilutions of test compounds and control inhibitors in DMSO, followed by dilution in buffer.

    • Assay Plate Setup (Total Volume: 100 µL):

      • Run separate plates for MAO-A and MAO-B.

      • Add 50 µL of buffer to all wells.

      • Add 25 µL of test compound/control inhibitor dilution to test wells or 25 µL of buffer (with DMSO) to control wells.

      • Add 25 µL of MAO-A or MAO-B enzyme solution to all wells.

    • Pre-incubation:

      • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

    • Reaction Initiation and Incubation:

      • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

      • Mix and incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measurement:

      • Terminate the reaction (e.g., by adding a stop solution like 1N NaOH, if necessary, though endpoint reading is common).

      • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., Ex: ~320 nm, Em: ~405 nm for 4-hydroxyquinoline).

    • Data Analysis:

      • Subtract the background fluorescence (wells with no enzyme).

      • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells.

      • Determine the IC₅₀ values by plotting the % Inhibition against the log of the inhibitor concentration.

Conclusion and Forward Look

The strategic selection and meticulous execution of in vitro assays are paramount to the successful progression of any drug discovery program. For novel compounds derived from the this compound scaffold, a focused investigation into their potential as enzyme inhibitors, particularly for neurological targets like AChE and MAO, provides a scientifically sound starting point.

The comparative guide presented here offers a framework for primary screening, contrasting the robust, cost-effective Ellman's assay for AChE with a highly sensitive fluorescent assay for MAO isoforms. The detailed protocols are designed to yield reproducible, high-quality data, enabling confident decision-making. Following primary screening, hits should be further characterized using orthogonal assays to confirm activity and elucidate the mechanism of inhibition (e.g., competitive, non-competitive), ensuring a comprehensive understanding of the compound's pharmacological profile.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Li, X., Zhang, H., Xie, Y., Hu, Y., Sun, H., & Zhu, Q. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(35), 6826-6831. [Link]

  • Kim, Y., et al. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society. [Link]

  • Wouters, J. (Ed.). (2014). Monoamine Oxidases and Their Inhibitors. John Wiley & Sons.
  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology. [Link]

  • Meek, D., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. [Link]

  • Tipton, K. F., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Biochemical Pharmacology. [Link]

  • Grimm, S. W., et al. (2010). Activity-based fluorescent reporters for monoamine oxidases in living cells. Journal of the American Chemical Society.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Assay Genie. Acetylcholinesterase Assay Kit (BA0009). [Link]

  • Pohanka, M. (2014). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay Protocol. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Kumar, A., et al. (2015). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Asian Journal of Experimental Biological Sciences.
  • Chiericati, M., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chem-Impex. 2,6-Difluorobenzylamine. [Link]

  • MySkinRecipes. 2,6-Difluorobenzylamine. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Ethoxy-2,6-difluorobenzylamine Analogs: A Privileged Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The 2,6-difluorobenzyl moiety has emerged as one such scaffold, demonstrating the ability to impart favorable properties such as enhanced potency and metabolic stability. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Ethoxy-2,6-difluorobenzylamine analogs, a novel class of compounds with significant therapeutic potential. By exploring the intricate interplay between structural modifications and biological activity, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising molecules.

Our discussion will be grounded in both established medicinal chemistry principles and data from related compound series, offering a predictive framework for analog design. We will delve into the mechanistic implications of the 2,6-difluoro substitution, the influence of the 3-ethoxy group, and the role of the benzylamine core. This guide will also provide detailed experimental protocols for the synthesis and biological evaluation of these analogs, ensuring that the theoretical insights can be translated into actionable laboratory practice.

The 2,6-Difluorobenzyl Group: A Key to Enhanced Potency

The 2,6-difluoro substitution pattern on a benzyl ring is not a mere chemical curiosity; it is a strategic feature that can profoundly influence a molecule's interaction with its biological target. The fluorine atoms, being highly electronegative and of a small atomic radius, can engage in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly enhance binding affinity.

A compelling example of the advantageous properties of the 2,6-difluorobenzyl group is found in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists. A study on a series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones revealed that the incorporation of a 2,6-difluorobenzyl ether moiety led to a surprising increase in potency.[1][2] X-ray crystallography of the compound bound to RORγt showed that the bulky 2,6-difluorobenzyl group induced a partial uncoiling of helix 11 of the protein, creating a novel, enlarged binding pocket that perfectly accommodated the moiety.[1][2] This induced-fit mechanism highlights the transformative potential of this scaffold in drug design.

Diagram 1: The 2,6-Difluorobenzyl Moiety

SAR_Diagram cluster_scaffold 2,6-Difluorobenzyl Scaffold cluster_properties Key Properties Scaffold 2,6-Difluorobenzyl Moiety F1 F Scaffold->F1 Ortho Substitution F2 F Scaffold->F2 Ortho Substitution Ring Phenyl Ring Potency Increased Potency Scaffold->Potency Leads to CH2 CH₂ Binding Unique Binding Interactions (H-bonds, Halogen bonds) Potency->Binding Conformation Induces Favorable Conformational Changes Potency->Conformation Metabolic_Stability Enhanced Metabolic Stability Potency->Metabolic_Stability

Caption: Key properties conferred by the 2,6-difluorobenzyl scaffold.

Core Structure: this compound

The core structure of this compound presents several points for synthetic modification to explore the SAR. Understanding the contribution of each component is crucial for designing analogs with improved activity and selectivity.

  • 2,6-Difluoro Substituents: As discussed, these are expected to be key for potency and favorable binding interactions.

  • 3-Ethoxy Group: The ethoxy group at the meta-position introduces a moderately bulky, lipophilic, and hydrogen-bond accepting feature. Its conformation and interaction with the target will be critical. Modifications to the length of the alkyl chain (e.g., methoxy, propoxy) or its replacement with other functional groups (e.g., hydroxyl, trifluoromethoxy) will be informative.

  • Benzylamine Moiety: The primary amine is a key interaction point, likely forming salt bridges or hydrogen bonds with the target. It can be modified to secondary or tertiary amines, or replaced with other functional groups like amides or sulfonamides to probe the SAR.

Comparative Analysis of Hypothetical Analogs

To elucidate the SAR of the this compound scaffold, we propose a series of analogs for synthesis and evaluation. The following table outlines these hypothetical analogs and the rationale for their design.

Analog ID Modification from Core Structure Rationale for Design Predicted Impact on Activity
Core-01 This compoundParent compound for baseline activity.Baseline
A-01 3-Methoxy-2,6-difluorobenzylamineSmaller alkoxy group to probe size constraints.Potentially similar or slightly reduced activity.
A-02 3-Isopropoxy-2,6-difluorobenzylamineBulkier alkoxy group to explore steric tolerance.Activity may decrease if the binding pocket is constrained.
A-03 3-Hydroxy-2,6-difluorobenzylamineIntroduces a hydrogen bond donor/acceptor.Could increase potency if H-bonding is favorable.
B-01 N-Methyl-3-Ethoxy-2,6-difluorobenzylamineSecondary amine to assess steric and electronic effects.May alter binding mode; activity could increase or decrease.
B-02 N,N-Dimethyl-3-Ethoxy-2,6-difluorobenzylamineTertiary amine to further probe steric hindrance.Likely to decrease activity due to loss of H-bond donor and increased steric bulk.
C-01 3-Ethoxy-2,6-difluorobenzamideAmide replacement of the amine to introduce a carbonyl group and reduce basicity.Activity will depend on the target's preference for a neutral H-bond acceptor.
Experimental Protocols

The synthesis of the proposed analogs can be achieved through a multi-step sequence starting from commercially available materials.

Diagram 2: General Synthetic Workflow

Synthesis_Workflow Start 2,6-Difluorobenzonitrile Step1 Nitration Start->Step1 Intermediate1 3-Nitro-2,6-difluorobenzonitrile Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (e.g., Sodium Ethoxide for Core-01) Intermediate1->Step2 Intermediate2 3-Ethoxy-2,6-difluorobenzonitrile Step2->Intermediate2 Step3 Reduction of Nitrile (e.g., LiAlH₄ or H₂/Raney Ni) Intermediate2->Step3 Product This compound (Core-01) Step3->Product Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of analogs in DMSO Incubation Incubate kinase with analog (pre-incubation) Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions in assay buffer Reagent_Prep->Incubation Initiation Initiate reaction by adding substrate and ATP Incubation->Initiation Reaction Allow reaction to proceed at 30°C for 60 min Initiation->Reaction Termination Stop reaction and add detection reagent (e.g., ADP-Glo) Reaction->Termination Luminescence Measure luminescence Termination->Luminescence Curve_Fitting Plot % inhibition vs. log[analog] and fit to a dose-response curve Luminescence->Curve_Fitting IC50 Determine IC₅₀ value Curve_Fitting->IC50

Caption: Workflow for determining the IC₅₀ of analogs against a kinase target.

Step-by-Step Protocol for IC₅₀ Determination:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition: Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of product formed using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each analog concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The insights gleaned from related chemical series, particularly the demonstrated ability of the 2,6-difluorobenzyl group to induce favorable conformational changes in target proteins, provide a strong rationale for the exploration of this chemical space. The systematic synthesis and evaluation of the proposed analogs will be instrumental in delineating a clear structure-activity relationship.

Future work should focus on expanding the diversity of the analog library, including modifications to the benzylamine linker and the exploration of a wider range of substituents on the phenyl ring. Furthermore, once potent analogs are identified, their selectivity against a panel of related targets and their pharmacokinetic properties should be thoroughly investigated. This iterative process of design, synthesis, and testing will be key to unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of a final active pharmaceutical ingredient (API) are built. 3-Ethoxy-2,6-difluorobenzylamine, a key building block in modern medicinal chemistry, is no exception. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substitutions, make it a valuable component in the synthesis of novel therapeutics. However, the very reactivity that makes it useful also opens avenues for the formation of process-related impurities.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our protocols in authoritative standards. Our objective is to equip you with the expertise to not only quantify the purity of your product but also to understand its impurity profile, a critical step in any drug development program.

Understanding the Impurity Profile: A Synthesis-Driven Approach

A robust purity assessment begins with a theoretical understanding of potential impurities. The synthesis of this compound can be logically approached through a multi-step pathway, which informs our analytical strategy. A plausible synthetic route is outlined below:

Synthesis_Pathway A 2,6-Difluorophenol B 3-Ethoxy-2,6-difluorophenol A->B Etherification C Intermediate (e.g., Benzaldehyde/Benzonitrile) B->C Formylation/Cyanation D This compound C->D Reductive Amination/ Nitrile Reduction

Caption: Plausible synthetic pathway for this compound.

Based on this pathway, we can anticipate a specific constellation of potential impurities that must be monitored:

  • Starting Materials: Unreacted 2,6-difluorophenol or its ethoxylated successor.

  • Intermediate Impurities: Incomplete conversion can lead to the presence of 3-ethoxy-2,6-difluorobenzaldehyde or 3-ethoxy-2,6-difluorobenzonitrile.

  • Byproducts of Nitrile Reduction: The catalytic hydrogenation or chemical reduction of a nitrile intermediate is a common route to the benzylamine. However, this step can generate secondary and tertiary amine byproducts through the reaction of the newly formed primary amine with the intermediate imine.[1]

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers could potentially be formed, although the directing effects of the substituents make this less likely.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities.

Purity_Assessment_Workflow cluster_0 Primary Purity & Impurity Detection cluster_1 Structural Confirmation & Identification cluster_2 Elemental Composition Verification cluster_3 Final Purity Confirmation HPLC HPLC-UV/DAD (Quantitative Purity, Known/Unknown Impurities) Purity Comprehensive Purity Profile HPLC->Purity GCMS GC-MS (Volatile Impurities, Structural Info) GCMS->Purity NMR NMR (1H, 13C, 19F) (Unambiguous Structure, Isomers) NMR->Purity EA Elemental Analysis (CHN) (Formula Confirmation) EA->Purity

Caption: Integrated workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC, particularly with UV or Diode Array Detection (DAD), is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Expertise & Experience: A reversed-phase method is the logical choice for a moderately polar compound like this compound. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of a wide range of potential impurities with varying polarities. The inclusion of a buffer like ammonium formate helps to ensure consistent peak shapes for the basic amine analyte.

Experimental Protocol: RP-HPLC-UV/DAD

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a DAD detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, it is particularly useful for detecting residual starting materials or low molecular weight byproducts.

Expertise & Experience: The polarity of the benzylamine may lead to peak tailing on standard non-polar GC columns. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, offers a good balance of retention and peak shape. Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides an unparalleled level of structural detail, making it indispensable for confirming the identity of the synthesized compound and for identifying unknown impurities. For a fluorinated molecule, ¹⁹F NMR is a particularly powerful and sensitive tool.

Expertise & Experience:

  • ¹H NMR: Will confirm the presence of the ethoxy group (triplet and quartet), the aromatic protons, and the benzylic CH₂ and amine NH₂ protons. The integration of these signals provides a quantitative measure of the relative number of protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds. It will show a characteristic signal for the two equivalent fluorine atoms, and any fluorine-containing impurities will be readily apparent.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectra.

Elemental Analysis: The Final Arbiter of Empirical Formula

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound is correct.

Expertise & Experience: For a new compound to be considered pure, the experimentally determined mass percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[2] This technique is a bulk analysis method and provides a fundamental check on the overall composition of the sample.

Experimental Protocol: CHN Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Comparative Performance and Data Interpretation

The following table summarizes the expected performance of each technique in the context of assessing the purity of this compound.

Analytical TechniquePrimary ApplicationStrengthsLimitationsExpected Purity Indication
HPLC-UV/DAD Quantitative purity assessment and impurity profiling.High precision and accuracy for quantification; excellent for separating non-volatile impurities.May not detect impurities that lack a chromophore.Purity >99% by area normalization; detection of known and unknown impurities.
GC-MS Identification of volatile and semi-volatile impurities.High sensitivity and structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.Absence of significant volatile impurities such as starting materials or low molecular weight byproducts.
NMR Spectroscopy Unambiguous structural confirmation and identification of impurities.Provides detailed structural information; ¹⁹F NMR is highly specific for fluorinated compounds.Lower sensitivity compared to chromatographic methods for trace impurity detection.Spectra consistent with the proposed structure; absence of signals corresponding to predicted impurities.
Elemental Analysis Confirmation of the empirical formula.Provides fundamental compositional data.Not suitable for identifying individual impurities; requires a relatively pure sample for accurate results.Experimental C, H, N values within ±0.4% of the theoretical values.

Hypothetical Data Comparison for a Synthesized Batch:

ParameterHPLC-UV (Area %)GC-MS (Area %)¹H NMRElemental Analysis (% Deviation from Theoretical)
This compound 99.599.7Signals consistent with structureC: -0.15%, H: +0.08%, N: -0.10%
3-Ethoxy-2,6-difluorobenzonitrile 0.20.1Trace nitrile signals-
Unidentified Impurity 1 0.15Not detectedTrace aromatic signals-
Secondary Amine Dimer 0.150.2Trace signals consistent with dimer-

This integrated data provides a high degree of confidence in the purity of the synthesized batch, with all methods corroborating a purity level of approximately 99.5%.

Conclusion

The purity assessment of a critical synthetic intermediate like this compound is a multi-faceted endeavor that demands a scientifically rigorous and logically structured approach. By integrating the quantitative power of HPLC, the volatile impurity detection of GC-MS, the definitive structural elucidation of NMR, and the fundamental compositional verification of elemental analysis, a comprehensive and self-validating purity profile can be established. This guide has provided the foundational knowledge and detailed protocols to empower researchers to confidently assess the quality of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

  • Ramesh Chaughule, et al. "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedical Journal of Scientific & Technical Research, 2024. [Link]

  • Patel, R. M., et al. "Impurity profiling Techniques for Pharmaceuticals – A Review." Advances in Bioresearch, 2025. [Link]

  • S. Ashutosh Kumar, et al. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." Research and Reviews: Journal of Pharmaceutical Analysis, 2014. [Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central, [Link]

  • "Development of Impurity Profiling Methods Using Modern Analytical Techniques." International Journal of Pharmaceutical Sciences and Research, 2020. [Link]

  • "Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>." Analytik Jena, [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel intermediates like 3-Ethoxy-2,6-difluorobenzylamine, a compound with significant potential in the synthesis of bioactive molecules, establishing robust and reliable analytical methods is paramount. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is a critical decision, contingent on a nuanced understanding of the analyte's physicochemical properties and the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus the robustness required for routine quality control. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning the choice of methodology and the design of validation protocols, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound hinges on a balance of sensitivity, specificity, and practicality. Below is a summary of the anticipated performance of the three key methods, based on established data for structurally similar fluorinated aromatic amines.[7]

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Specificity GoodExcellentExcellent
Robustness HighModerateHigh

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV stands as a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For a chromophoric molecule like this compound, UV detection offers a straightforward and reliable means of quantification.

Causality of Experimental Choices

The selection of a reversed-phase C18 column is predicated on the non-polar nature of the ethoxy and difluorobenzyl moieties, which will interact favorably with the stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution by maintaining the amine group in its protonated state, thereby reducing tailing.

Experimental Protocol: HPLC-UV Method Development and Validation

A. Chromatographic Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

B. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

C. Method Validation (as per ICH Q2(R2) Guidelines): [1][3][5][8][9]

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±10%, temperature ±5°C) to assess the method's reliability.[10][9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F C18 Column Separation E->F G UV Detection F->G H Chromatogram Integration G->H I Calibration Curve H->I J Quantification & Reporting I->J K Validation Parameter Assessment J->K

Caption: HPLC-UV Analytical Workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the benzylamine moiety imparts some polarity, with appropriate derivatization, GC-MS can offer excellent specificity and sensitivity.

Causality of Experimental Choices

The primary challenge with GC analysis of amines is their tendency to exhibit poor peak shape and adsorption onto the stationary phase. Derivatization, for instance, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to block the active hydrogens on the amine group, thereby increasing volatility and improving chromatographic performance.[11][12] Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are invaluable for structural confirmation and identification of impurities.

Experimental Protocol: GC-MS Method Development and Validation

A. Derivatization and GC-MS Conditions:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction: To 1 mg of sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: Splitless, 1 µL, Inlet Temperature: 250°C

  • Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

B. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). Create calibration standards and derivatize as described above.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range and derivatize.

C. Method Validation:

The validation strategy is similar to that for HPLC-UV, with adjustments for the GC-MS technique. Specificity will be demonstrated by the uniqueness of the mass spectrum of the derivatized analyte.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation A Weighing B Dissolution A->B C Derivatization B->C D Injection C->D E HP-5ms Column Separation D->E F Mass Spectrometry Detection E->F G TIC & Mass Spectra Analysis F->G H Calibration & Quantification G->H I Impurity Identification G->I J Validation Parameter Assessment H->J

Caption: GC-MS Analytical Workflow.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex matrices, LC-MS/MS is the unparalleled choice.

Causality of Experimental Choices

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition. Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the benzylamine, which is readily protonated. A UHPLC system with a sub-2 µm particle size column is employed to achieve rapid analysis times and enhanced resolution.

Experimental Protocol: LC-MS/MS Method Development and Validation

A. Chromatographic and Spectrometric Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor a specific precursor-to-product ion transition for this compound (determined by infusion) and an internal standard.

B. Standard and Sample Preparation:

  • Standard and Sample Preparation: Follow a similar procedure as for HPLC-UV, but with dilutions to much lower concentrations appropriate for the high sensitivity of the LC-MS/MS system. The use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.

C. Method Validation:

The validation will follow the ICH guidelines, with a focus on demonstrating the superior sensitivity and selectivity of the method.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing & Validation A Weighing B Dissolution & Dilution A->B C Internal Standard Spiking B->C D Filtration C->D E UHPLC Injection D->E F C18 Column Separation E->F G ESI Source F->G H MRM Detection G->H I MRM Peak Integration H->I J Ratio to Internal Standard I->J K Quantification & Reporting J->K L Validation Parameter Assessment K->L

Caption: LC-MS/MS Analytical Workflow.

Conclusion and Recommendations

The selection of an analytical method for this compound is a strategic decision that should be aligned with the intended application.

  • HPLC-UV is the recommended method for routine quality control, offering a balance of performance, robustness, and cost-effectiveness.

  • GC-MS , with appropriate derivatization, provides excellent specificity and is a valuable tool for impurity identification and structural elucidation.

  • LC-MS/MS is the premier choice for applications requiring ultra-high sensitivity and selectivity, such as bioanalysis or the quantification of trace-level genotoxic impurities.

Ultimately, a thorough and well-documented method validation, grounded in the principles of the ICH and FDA guidelines, is indispensable for ensuring the generation of reliable and defensible analytical data throughout the lifecycle of a pharmaceutical product.[13]

References

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A Comparative Guide to Ethoxy-Substituted vs. Non-Ethoxy Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Scaffold and the Strategic Role of Ethoxy Substitution

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast range of pharmacologically active agents.[1] This scaffold, consisting of a benzyl group linked to an amine, offers remarkable versatility. The aromatic ring and the amine functional group can be readily modified, allowing for the precise tuning of physicochemical properties like lipophilicity, electronic character, and steric profile.[1][2] These modifications are not merely academic; they directly govern how a molecule interacts with its biological target, dictating its efficacy, selectivity, and overall therapeutic potential.

This guide provides a comparative analysis of benzylamines featuring an ethoxy substitution versus their non-ethoxy counterparts. The introduction of an ethoxy (-OCH₂CH₃) group, while seemingly a minor alteration, can profoundly impact a molecule's behavior. It serves as a critical tool in lead optimization, often employed as a bioisosteric replacement for other functionalities like methoxy or hydroxyl groups to enhance metabolic stability and modulate receptor affinity.[3][4] We will explore the causality behind these effects, from synthetic strategy to the nuanced dance of drug-receptor interactions, supported by experimental data and detailed protocols for the discerning researcher.

I. Synthetic Strategies: Accessing the Scaffolds

The synthesis of both ethoxy and non-ethoxy benzylamines is commonly achieved through reductive amination. This robust and versatile method involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine.[2][5][6]

The choice of starting materials dictates the final product. For a non-ethoxy benzylamine, one would start with benzaldehyde. To introduce an ethoxy group, an ethoxy-substituted benzaldehyde (e.g., 2-ethoxybenzaldehyde or 4-ethoxybenzaldehyde) is used. The reducing agent must be selective, capable of reducing the imine C=N bond without affecting the carbonyl C=O group if a one-pot reaction is desired.[2] Sodium borohydride (NaBH₄) is a common and cost-effective choice for this transformation.[2] More contemporary approaches, such as biocatalytic synthesis using transaminases, offer a greener and highly selective alternative, reflecting the industry's move towards sustainable chemistry.[7]

Experimental Protocol: General Reductive Amination

This protocol describes a standard, two-step indirect reductive amination, a self-validating system that allows for the isolation and characterization of the intermediate imine if desired.

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde).

    • Add the primary amine (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: This controlled addition prevents a runaway exothermic reaction and minimizes the reduction of any unreacted aldehyde.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-6 hours, or until TLC indicates the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude benzylamine derivative via column chromatography on silica gel.

Workflow for Benzylamine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aldehyde Substituted Benzaldehyde Condensation Step 1: Condensation (Imine Formation) Aldehyde->Condensation Amine Primary Amine (e.g., NH3 source) Amine->Condensation Reduction Step 2: Reduction (e.g., NaBH4) Condensation->Reduction Intermediate Imine Product Substituted Benzylamine Reduction->Product

Caption: Hypothetical binding of an ethoxy-benzylamine in a receptor active site.

V. Conclusion

The substitution of a benzylamine with an ethoxy group is a powerful and nuanced strategy in drug design. It is not merely an exercise in increasing molecular weight but a deliberate choice to modulate key pharmaceutical properties.

  • Advantages of Ethoxy Substitution:

    • Enhanced Metabolic Stability: Often provides a significant advantage over the more labile methoxy group, improving pharmacokinetic profiles.

    • Modulated Lipophilicity: Increases lipophilicity, which can be tuned to optimize membrane permeability and bioavailability.

    • Specific Receptor Interactions: The ether oxygen can serve as a critical hydrogen bond acceptor, enhancing binding affinity and selectivity.

  • Considerations:

    • Steric Hindrance: The increased size of the ethoxy group can lead to steric clashes within a binding pocket, potentially reducing activity.

    • Positional Isomerism: As demonstrated in SAR studies, the position of the ethoxy group (ortho, meta, para) is critical and must be empirically optimized for each new target. [8] Ultimately, the decision to incorporate an ethoxy group must be data-driven, balancing the potential gains in metabolic stability and binding affinity against possible steric penalties. This comparative guide serves as a foundational resource for researchers, providing the causal framework and experimental context needed to make informed decisions in the complex but rewarding field of drug discovery.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Ethoxy-2,6-difluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The introduction of fluorine atoms into pharmaceutical candidates, a common strategy to enhance metabolic stability and binding affinity, often introduces complexities in structural elucidation. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of 3-Ethoxy-2,6-difluorobenzylamine and its derivatives, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The unique electronic properties of fluorine substituents significantly influence the spectroscopic signatures of a molecule. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for irrefutable structural confirmation. Here, we compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Key Analytical Techniques

A strategic application of orthogonal analytical techniques provides a comprehensive and validated structural assignment. Each method offers unique insights, and their collective data build a robust and irrefutable structural proof.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry.Non-destructive, provides detailed information about the molecular skeleton and electronic structure. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it ideal for fluorinated compounds.[1][2][3]Requires soluble material, can be complex to interpret for molecules with extensive spin-spin coupling.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns indicative of structural motifs.High sensitivity, requires very small amounts of sample, provides molecular formula confirmation.[4][5]Isomeric and isobaric compounds can be difficult to distinguish, does not provide direct information on atomic connectivity or stereochemistry.
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, absolute configuration.Provides an unambiguous and complete picture of the molecular structure in the solid state.[6][7][8][9]Requires a high-quality single crystal, which can be challenging and time-consuming to obtain. The solid-state conformation may differ from the solution-state conformation.[10]

The Power of ¹⁹F NMR in Structural Elucidation

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool.[11][12] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[2][3] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, providing excellent spectral dispersion and minimizing signal overlap.[2][13]

In the case of a this compound derivative, the two fluorine atoms are chemically equivalent due to free rotation around the C-O and C-C bonds. This would result in a single resonance in the ¹⁹F NMR spectrum. However, this signal would be a triplet due to coupling with the two adjacent aromatic protons. Conversely, in the ¹H NMR spectrum, the aromatic protons would appear as a triplet of doublets due to coupling to the adjacent proton and the two fluorine atoms. The observation of these characteristic splitting patterns provides strong evidence for the substitution pattern on the aromatic ring.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring a comprehensive set of NMR data for the structural confirmation of a this compound derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Pay close attention to the integration of signals to determine the relative number of protons.
  • Observe the splitting patterns (multiplicity) of the aromatic and aliphatic signals to infer proton-proton coupling.

3. ¹⁹F NMR Acquisition:

  • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be employed to simplify the spectrum and confirm the number of distinct fluorine environments.
  • Acquire a proton-coupled ¹⁹F spectrum to observe ¹H-¹⁹F coupling constants, which are crucial for confirming the proximity of fluorine atoms to specific protons.[2]

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • The large ¹³C-¹⁹F coupling constants can be observed and provide additional confirmation of the carbon skeleton.[13]

5. 2D NMR Experiments (for complex derivatives):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations and map out proton-coupled spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for piecing together the molecular structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol details the procedure for obtaining an accurate mass measurement to confirm the elemental composition.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

2. Instrument Setup:

  • Use an electrospray ionization (ESI) source in positive ion mode, as the benzylamine moiety is readily protonated.
  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.
  • Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be the base peak.
  • Determine the accurate mass of the molecular ion to within 5 ppm.

4. Data Analysis:

  • Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass. This should match the expected formula of the this compound derivative (C₉H₁₁F₂NO for the parent compound).
Protocol 3: Single-Crystal X-ray Crystallography

This protocol provides a general workflow for obtaining a crystal structure.

1. Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent.
  • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often a trial-and-error process.

2. Crystal Mounting and Data Collection:

  • Select a single crystal of suitable size and quality under a microscope.
  • Mount the crystal on a goniometer head.
  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  • Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
  • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C, 2D) purification->nmr Connectivity & Environment ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography (if crystal obtained) purification->xray 3D Structure (Definitive) structure Confirmed Structure nmr->structure ms->structure xray->structure G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry start Purified Compound h1_nmr ¹H NMR (Proton count, splitting) start->h1_nmr f19_nmr ¹⁹F NMR (Fluorine environments, ¹H-¹⁹F coupling) start->f19_nmr c13_nmr ¹³C NMR (Carbon skeleton, ¹³C-¹⁹F coupling) start->c13_nmr hrms HRMS (Accurate Mass -> Elemental Composition) start->hrms two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Connectivity map) h1_nmr->two_d_nmr data_integration Data Integration & Interpretation h1_nmr->data_integration f19_nmr->data_integration c13_nmr->two_d_nmr c13_nmr->data_integration two_d_nmr->data_integration msms MS/MS (Fragmentation Pattern) hrms->msms hrms->data_integration msms->data_integration final_structure Proposed Structure data_integration->final_structure

Caption: Decision-making flowchart for spectroscopic data integration.

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic use of modern analytical techniques. While NMR spectroscopy provides the foundational information about atomic connectivity and the electronic environment, high-resolution mass spectrometry offers definitive confirmation of the molecular formula. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By employing these techniques in a coordinated and logical manner, researchers can ensure the scientific integrity of their work and accelerate the drug development process.

References

  • National Institutes of Health (NIH). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Available at: [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]

  • Oxford Instruments. "NMR | Fluorine Spectroscopy." Available at: [Link]

  • Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." Available at: [Link]

  • ResearchGate. "An Overview of Fluorine NMR." Available at: [Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." Available at: [Link]

  • AZoLifeSciences. "X-ray Crystallography for Molecular Structure Determination." Available at: [Link]

  • Excillum. "Small molecule crystallography." Available at: [Link]

  • National Institutes of Health (NIH). "Absolute Configuration of Small Molecules by Co-Crystallization." Available at: [Link]

  • ResearchGate. "Mass spectrometry of halogen-containing organic compounds." Available at: [Link]

  • JEOL Ltd. "Structure Elucidation of Fluorinated Compounds by NMR." Available at: [Link]

  • Intertek. "Molecular Structure Characterisation and Structural Elucidation." Available at: [Link]

  • PubMed. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, especially reactive and hazardous compounds, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethoxy-2,6-difluorobenzylamine, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, providing a self-validating system for the responsible management of this chemical waste.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Skin Corrosion/Irritation, Category 1B: This indicates that upon contact, the chemical can cause severe skin burns and damage.

  • Serious Eye Damage/Eye Irritation, Category 1: This signifies a risk of serious damage to the eyes upon contact.

Furthermore, as a fluorinated aromatic amine, its combustion can lead to the release of hazardous decomposition products, including toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive gaseous hydrogen fluoride (HF). This hazard profile dictates that direct disposal into sanitary sewer systems or general waste is strictly prohibited and that a specialized disposal pathway is required.

Table 1: Key Properties and Hazards of this compound

PropertyValueReference
Molecular Formula C9H11F2NO[1]
Molecular Weight 187.19 g/mol [2]
Appearance Clear, almost colorless liquid[2]
Key Hazards Causes severe skin burns and eye damage.
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF).

The Principle of Segregated Waste Management

The cornerstone of safe chemical disposal is the stringent segregation of waste streams. This compound falls into the category of halogenated organic waste . It is crucial to collect this waste in a dedicated container, separate from non-halogenated organic solvents, aqueous waste, and solid waste.

Why is segregation so critical?

  • Treatment Specificity: Halogenated wastes require high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and to manage the resulting acidic gases (like HF). Mixing them with non-halogenated waste unnecessarily subjects the entire volume to this more complex and costly treatment process.

  • Preventing Dangerous Reactions: Aromatic amines can react exothermically and dangerously with various substances, including acids and oxidizing agents. Keeping waste streams separate minimizes the risk of accidental and uncontrolled reactions within the waste container.

Step-by-Step Disposal Protocol

This protocol details the in-laboratory procedures for the collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service.

Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, the following minimum PPE must be worn at all times when handling the compound or its waste:

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Waste Container Selection and Preparation

The choice of waste container is critical to ensure safe storage and transport.

  • Material Compatibility:

    • High-Density Polyethylene (HDPE): HDPE containers are generally suitable for the collection of halogenated organic waste and show good resistance to a wide range of chemicals, including amines.

    • Borosilicate Glass: For smaller quantities, borosilicate glass bottles with a screw cap are also an excellent choice due to their high chemical resistance. However, care must be taken to prevent breakage.

  • Container Integrity:

    • Use only containers that are in good condition, with no cracks or leaks.

    • The container must have a secure, leak-proof screw cap.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.

Waste Collection Procedure
  • Designated Waste Area: Establish a designated satellite accumulation area (SAA) within the laboratory for the hazardous waste container. This area should be in a well-ventilated location, such as a fume hood, and away from incompatible materials.

  • Labeling: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The specific hazards: "Corrosive, Halogenated Organic Waste "

    • The accumulation start date (the date the first drop of waste is added).

    • The name and contact information of the responsible researcher or lab.

  • Adding Waste:

    • Carefully transfer the waste into the designated container using a funnel to prevent spills.

    • Ensure that the exterior of the container remains clean. If any drips occur, decontaminate the surface immediately with a suitable solvent and a disposable wipe, disposing of the wipe as hazardous waste.

    • Securely close the container cap immediately after adding the waste.

A Note on Neutralization: A Word of Caution

While amines are basic and can be neutralized with acids, in-laboratory neutralization of this compound waste is NOT recommended for the following reasons:

  • Exothermic Reaction: Neutralization reactions are often highly exothermic, which can cause the waste to boil and splash, creating a significant safety hazard.

  • Potential for Hazardous Byproducts: The reaction of aromatic amines with acids can be complex. For instance, reactions with acidic solutions containing nitrites (which can be present as impurities) can form unstable diazonium salts. Direct nitration of aromatic rings with strong acids can also be an uncontrolled and dangerous reaction.

  • Aerosol Formation: The heat generated can lead to the formation of hazardous aerosols, increasing the risk of inhalation exposure.

Therefore, the safest and most compliant disposal method is to manage the waste in its original corrosive state and allow the professional hazardous waste disposal facility to handle its treatment.

Final Disposal Pathway: High-Temperature Incineration

The ultimate destination for halogenated organic waste, including this compound, is a licensed hazardous waste incineration facility.

Why Incineration?

High-temperature incineration is the preferred and often legally mandated disposal method for halogenated organic compounds. The high temperatures (typically exceeding 1,200 °C) and controlled conditions ensure the complete breakdown of the stable carbon-fluorine bonds. The resulting acidic gases, such as hydrogen fluoride (HF), are then neutralized and removed from the exhaust stream by scrubbers, preventing their release into the atmosphere. This process effectively mineralizes the organic compound, converting it into less harmful inorganic substances.

Workflow for Proper Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Identify Waste as Halogenated & Corrosive C Don Appropriate PPE A->C B Select & Prepare Compatible Container (HDPE or Glass) D Label Container as 'Hazardous Waste' B->D C->B E Collect Waste in Designated Area D->E F Securely Cap & Store for Pickup E->F G Arrange Pickup by Licensed Waste Vendor F->G Handover H Transport to TSDF* G->H I High-Temperature Incineration H->I J Scrubbing of Acidic Gases (HF) I->J K Final Emission & Ash Disposal J->K caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste segregation, utilizing appropriate personal protective equipment, selecting compatible and correctly labeled containers, and entrusting the final disposal to licensed professionals for high-temperature incineration, researchers can ensure a safe working environment and maintain full regulatory compliance. The avoidance of in-lab neutralization for this specific compound is a critical measure to prevent uncontrolled reactions and potential exposure to hazardous byproducts. This comprehensive approach not only protects individuals but also upholds the scientific community's commitment to environmental stewardship.

References

  • Fisher Scientific.Safety Data Sheet: this compound.
  • CP Lab Safety. this compound, 97% Purity, C9H11F2NO, 1 gram.[Link]

  • U.S. Environmental Protection Agency.Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Cornell University Environmental Health and Safety.Chapter 7 - Management Procedures For Specific Waste Types.
  • GAIACA. Hazardous Waste Label Requirements.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

Sources

Mastering the Safe Handling of 3-Ethoxy-2,6-difluorobenzylamine: A Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities is a daily reality. Among these, fluorinated compounds like 3-Ethoxy-2,6-difluorobenzylamine are increasingly vital building blocks. The unique properties imparted by fluorine atoms can enhance metabolic stability and binding affinity, making such molecules invaluable in modern medicinal chemistry. However, with great potential comes the critical responsibility of ensuring safe handling.

This guide moves beyond generic safety data to provide a deep, procedurally-focused framework for managing this compound in a laboratory setting. Our objective is to instill a culture of safety through understanding the "why" behind each recommendation, ensuring that every protocol is a self-validating system of protection for our most valuable asset: our scientists.

Hazard Analysis: Understanding the Corrosive Nature

This compound is classified as a corrosive substance. A Safety Data Sheet (SDS) for the compound specifies that it causes severe skin burns and serious eye damage. The primary hazard lies in its ability to cause chemical burns upon contact. Structurally similar compounds, such as 2,6-difluorobenzylamine, are also noted to cause chemical burns to the respiratory tract and can produce irritating and highly toxic gases like hydrogen fluoride upon thermal decomposition. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Key Hazard Information:

Hazard ClassificationStatementSource
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.Fisher Scientific SDS
Eye Damage/IrritationCategory 1: Causes serious eye damage.Fisher Scientific SDS
Inhalation HazardCauses chemical burns to the respiratory tract.ChemicalBook (for 2,6-difluorobenzylamine)

Personal Protective Equipment (PPE): Your Primary Defense

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist; it is a system designed to provide a robust barrier against chemical exposure.

Summary of Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. The combination of splash goggles and a face shield provides maximum protection against splashes and vapors, safeguarding the eyes and face from severe burns.
Hand Protection Double-gloving with a robust outer glove (e.g., Butyl rubber or Viton™) over a standard inner nitrile glove.While nitrile gloves offer good general protection, they have poor resistance to many aromatic amines and halogenated hydrocarbons. Given the corrosive nature of this compound, a more resistant outer glove is essential. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant laboratory coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.To protect the skin from accidental contact and contamination. All clothing worn in the lab should be full-length, and closed-toe shoes are required.
Respiratory Protection A NIOSH-approved respirator with a combination organic vapor/acid gas cartridge is required when handling outside of a certified chemical fume hood or in case of poor ventilation.To prevent inhalation of corrosive vapors, which can cause severe respiratory tract burns.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to contain vapors and prevent inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. Familiarize yourself with their location and operation before beginning any work.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Verify Fume Hood Certification prep2 Inspect and Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit and Waste Container prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Weigh Using Secondary Containment handle1->handle2 handle3 Perform Reaction/Procedure handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate and Label Halogenated Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before starting, confirm that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in the table above. Pay close attention to the proper fit of your respirator, if required.

    • Ensure a spill kit containing a neutralizer for corrosive amines (such as sodium bisulfate) and absorbent materials is readily available.

    • Prepare a designated, clearly labeled waste container for halogenated organic waste.

  • Handling:

    • Conduct all transfers of the material inside the fume hood. Use a spatula or powder funnel to minimize the risk of spills.

    • When weighing, place the container on a disposable weighing paper within a secondary container (like a beaker) to catch any spills.

    • Keep the primary container tightly sealed when not in use.

  • Post-Procedure & Decontamination:

    • Carefully quench any reactions and neutralize acidic or basic solutions before disposal.

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning, followed by appropriate solvent rinses.

    • Properly remove and dispose of gloves immediately if they become contaminated. Remove PPE in a manner that avoids contaminating your skin.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Response: Spill and Exposure Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency Response Flowchart

G cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs spill_alert Alert others in the area spill->spill_alert exposure Personnel Exposure exp_remove Remove contaminated clothing exposure->exp_remove spill_evac Evacuate if large or vapor is present spill_alert->spill_evac spill_contain Contain with absorbent dikes spill_evac->spill_contain spill_neutralize Neutralize with appropriate agent (e.g., sodium bisulfate) spill_contain->spill_neutralize spill_cleanup Collect residue into waste container spill_neutralize->spill_cleanup spill_decon Decontaminate the area spill_cleanup->spill_decon exp_flush Flush affected area with water (15 min for skin, 30 min for eyes) exp_remove->exp_flush exp_medical Seek immediate medical attention exp_flush->exp_medical exp_sds Provide SDS to medical personnel exp_medical->exp_sds

Caption: Logical flow for responding to a spill or personnel exposure incident.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (greater than 100 mL), produces significant vapors, or is outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Contain: For small spills within a fume hood, use absorbent pads or materials to dike the spill and prevent it from spreading.

  • Neutralize & Absorb: Cautiously apply a neutralizing agent for corrosive materials. Work from the outside of the spill inwards. Once neutralized, absorb the material with vermiculite, sand, or other non-combustible absorbent material.

  • Collect & Dispose: Scoop the absorbed material into the designated halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.

  • Container Management: Keep waste containers closed except when adding waste. Store in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, unlocking its potential while maintaining an unwavering commitment to laboratory safety.

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Guide for Chemical Spill Response. Available at: [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Available at: [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Available at: [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • MySkinRecipes. (n.d.). 2,6-Difluorobenzylamine. Available at: [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). GLOVE SELECTION CHART. Available at: [Link]

  • International Glove Protection. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.